Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(ethylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-11-8-6-12(7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCULTZOWFSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666488 | |
| Record name | tert-Butyl 3-(ethylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454703-23-2 | |
| Record name | 1,1-Dimethylethyl 3-(ethylamino)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454703-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(ethylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 3-(Ethylamino)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(ethylamino)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide outlines a robust synthetic pathway, discusses its chemical properties, and explores the significant role of the 3-aminoazetidine scaffold in the development of novel therapeutics. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, handle, and strategically utilize this and related compounds in their research endeavors.
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique structural and physicochemical properties, including high ring strain, increased sp³ character, and conformational rigidity, offer significant advantages in the design of bioactive molecules.[2] These features can lead to improved pharmacokinetic profiles, enhanced metabolic stability, and better solubility compared to more traditional ring systems.[2] Consequently, azetidine derivatives have found broad pharmacological applications, ranging from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[2][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[2][4]
This guide focuses on a specific derivative, this compound, providing a detailed examination of its synthesis and potential applications. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating further synthetic manipulations.
Synthesis of this compound
The most logical and efficient synthetic route to the title compound proceeds through the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).[4][5] This synthesis can be conceptualized as a two-stage process: the formation of the ketone intermediate followed by reductive amination.
Synthesis of the Key Intermediate: tert-Butyl 3-Oxoazetidine-1-carboxylate
The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is oxidized to the corresponding ketone. A common and effective method for this transformation is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaClO).[6]
Experimental Protocol: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate [6]
-
Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of TEMPO (e.g., 0.02 equivalents) and an aqueous solution of potassium bromide (KBr).
-
Oxidation: Cool the mixture to a temperature between -15°C and 5°C. Slowly add an aqueous solution of sodium hypochlorite (NaClO) and potassium bicarbonate (KHCO₃) while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for approximately 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by crystallization from a mixture of ethyl acetate and n-heptane to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white crystalline powder.[4][6]
Reductive Amination to Yield this compound
The final step involves the reductive amination of the ketone with ethylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and highly effective choice for this transformation.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Imine Formation: Add ethylamine (1.0-1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Physicochemical and Spectroscopic Characterization
While a dedicated entry for the title compound is scarce, its properties can be inferred from analogous structures.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) |
| ¹H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), ethyl group (triplet and quartet), and azetidine ring protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine and ethyl moieties. |
| Mass Spectrometry | Expected [M+H]⁺ ion at m/z 201.16. |
Applications in Drug Discovery and Development
The 3-aminoazetidine core is a valuable pharmacophore due to its ability to serve as a rigid scaffold for presenting substituents in a well-defined three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.
-
CNS Disorders: 3-Aminoazetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression, targeting the serotonin, norepinephrine, and dopamine transporters.[7]
-
Anticancer Agents: The azetidine moiety has been incorporated into novel antitumor agents, demonstrating potent antiproliferative activities.[3]
-
Antibacterial Agents: Combination of the azetidine ring with other pharmacophores, such as the quinolone nucleus, has yielded compounds with significant antibacterial activity.[8]
-
Enzyme Inhibitors: Azetidine-based molecules have been developed as inhibitors of various enzymes, including N-ribosyl hydrolases and phosphorylases.[8]
The ethylamino substituent in the title compound can engage in hydrogen bonding interactions and provides a vector for further chemical modification, making it a versatile intermediate for library synthesis in lead optimization campaigns.
Logical Relationship of Azetidine Scaffolds in Drug Discovery:
Caption: Role of the azetidine scaffold in developing new therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[9][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][12] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9]
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[11]
The precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[5] Similar hazards should be assumed for the final product until thoroughly characterized.
Conclusion
References
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ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from [Link]
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PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]
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ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
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UBPBio. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]
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ARKAT USA. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. Retrieved from [Link]
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ChemRxiv. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Retrieved from [Link]
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PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate: A Drug Discovery Perspective
Abstract
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a substituted azetidine, a class of saturated nitrogen-containing four-membered heterocycles. The azetidine scaffold is of significant interest in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved metabolic stability, enhanced solubility, and three-dimensional structural rigidity. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Due to the limited availability of public experimental data for this specific molecule, this document establishes a baseline using computational predictions and leverages data from the closely related analog, tert-butyl 3-(methylamino)azetidine-1-carboxylate, for comparative analysis. We delve into the causality behind the importance of key parameters—lipophilicity (LogP), basicity (pKa), and solubility—and provide field-proven, standardized protocols for their experimental determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this molecular scaffold.
Introduction: The Strategic Value of the Azetidine Scaffold
In modern drug discovery, the design of small molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The azetidine ring has emerged as a "privileged scaffold"—a molecular framework that provides a satisfactory balance between chemical stability and the conformational rigidity conferred by its inherent ring strain (approx. 25.4 kcal/mol).[1] Unlike the more strained and reactive aziridines, azetidines offer greater stability for easier handling and synthesis, while still providing unique structural vectors for molecular exploration.[1]
Incorporating the azetidine motif can enhance several key drug-like properties:
-
Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The scaffold can block sites of metabolism or alter the molecule's conformation to prevent recognition by metabolic enzymes.
-
Structural Rigidity and Novelty: The defined three-dimensional shape of the azetidine ring allows for precise orientation of substituents, enabling optimized interactions with biological targets.
The subject of this guide, this compound, combines the azetidine core with a secondary amine and a tert-butoxycarbonyl (Boc) protecting group. Understanding its fundamental physicochemical properties is the first step in evaluating its potential as a building block for novel therapeutics.
Core Molecular and Physicochemical Properties
While extensive experimental data for this compound is not widely published, we can define its fundamental properties and provide computed values for others. For context, we present a comparison with its close structural analog, the methylamino derivative.
| Property | This compound | Tert-butyl 3-(methylamino)azetidine-1-carboxylate (Analog) | Causality & Scientific Insight |
| Chemical Structure | ![]() | ![]() | The key difference is the substitution on the exocyclic amine (ethyl vs. methyl). This seemingly small change directly impacts molecular weight, lipophilicity, and steric profile. |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂[2] | The additional methylene group (-CH₂-) in the ethyl substituent accounts for the difference in carbon and hydrogen counts. |
| Molecular Weight | 200.28 g/mol | 186.25 g/mol [2] | A direct consequence of the molecular formula. This parameter is fundamental for all stoichiometric calculations in synthesis and analysis. |
| XLogP3 (Predicted) | 0.9 | 0.5[2] | XLogP3 is a computed measure of lipophilicity. The addition of a single methylene group increases the nonpolar character of the molecule, leading to a higher predicted LogP value. This suggests slightly lower aqueous solubility and higher membrane permeability for the ethyl derivative compared to the methyl analog. |
| Hydrogen Bond Donors | 1 | 1[2] | Both molecules possess one N-H bond on the secondary amine capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | 3[2] | Both molecules have three sites capable of accepting hydrogen bonds: the two oxygen atoms of the carboxylate and the nitrogen of the secondary amine. |
| Predicted pKa | ~8.3 - 9.0 | ~8.3 (Predicted for parent 1-Boc-3-aminoazetidine)[3] | The basicity is primarily determined by the secondary amine. The electronic effect of an ethyl group is very similar to a methyl group, so the pKa is expected to be nearly identical. This value indicates the compound will be significantly protonated at physiological pH (7.4). |
| Form | Not Available | Solid[2] | Small organic molecules with hydrogen bonding capabilities and moderate molecular weight are typically solids or high-boiling oils at room temperature. |
Basicity (pKa): The Protonation State and Its Implications
The basicity of the secondary ethylamino group is arguably the most critical physicochemical parameter for this molecule in a biological context. The pKa value dictates the extent of protonation at a given pH, which directly influences solubility, receptor interaction, and membrane transport.[4]
Why pKa Matters:
-
Solubility: The protonated, cationic form of the molecule is generally much more soluble in aqueous media (like the cytoplasm or blood plasma) than the neutral form.
-
Target Binding: Many drug-target interactions rely on the formation of salt bridges or hydrogen bonds, which are dependent on the protonation state of the amine. A positively charged ammonium ion can form a strong ionic bond with a negatively charged residue (e.g., aspartate or glutamate) in a protein's active site.
-
Membrane Permeability: While the charged form is soluble, the neutral, more lipophilic form is typically required to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) via passive diffusion.
The pKa of this compound is predicted to be in the range of 8.3-9.0, similar to other Boc-protected aminoazetidines.[3] This means that at physiological pH 7.4, the molecule will exist predominantly in its protonated, charged form, as dictated by the Henderson-Hasselbalch equation.
Caption: Logical flow determining the predominant species at physiological pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for measuring pKa. It relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol/water mixture) with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Instrumentation: Use a calibrated pH meter with a high-precision electrode and an automated titrator for accurate volume delivery.
-
Titration (Acidification): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant.
-
Titration (Alkalinization): Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH throughout.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. Sophisticated software can be used to calculate the pKa by fitting the titration curve to the appropriate Henderson-Hasselbalch-derived equation.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the "greasiness" of a molecule, is a critical factor that governs its partitioning behavior between aqueous and lipid environments. It is a key determinant of membrane permeability, plasma protein binding, and solubility.
-
Partition Coefficient (LogP): This is the ratio of the concentration of the neutral species of the compound in octanol versus water at equilibrium.
-
Distribution Coefficient (LogD): This is the ratio of the concentration of all species (neutral and ionized) of the compound in octanol versus water at a specific pH. For a basic compound like ours, LogD at pH 7.4 (LogD₇.₄) is the most biologically relevant parameter.
The predicted XLogP3 of ~0.9 for the ethylamino derivative (compared to 0.5 for the methylamino analog) indicates a modest increase in lipophilicity.[2] This slight shift can have a meaningful impact, potentially improving membrane permeability, but it could also slightly decrease aqueous solubility.
Caption: The balance of properties influenced by lipophilicity in drug design.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The "shake-flask" method remains the benchmark for LogP/LogD measurement.[1]
Methodology:
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound to a vial containing known volumes of the pre-saturated buffer and n-octanol.
-
Equilibration: Shake the vial vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous structures provide a strong basis for recommended handling procedures. The methylamino analog is classified as toxic if swallowed and causes skin and serious eye irritation.[2] Other similar Boc-protected aminoazetidines are also classified as skin, eye, and respiratory irritants.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Prevent dust formation if handling a solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block for drug discovery, offering the desirable features of the azetidine scaffold. Its key physicochemical properties are dominated by the basicity of the secondary amine (predicted pKa ~8.5) and a moderate lipophilicity (predicted XLogP3 ~0.9). These characteristics suggest that at physiological pH, the molecule will be predominantly in a soluble, protonated state, which is favorable for aqueous-phase interactions but requires a transient shift to the neutral form for membrane passage. The addition of the ethyl group, compared to a methyl group, subtly increases lipophilicity, a change that medicinal chemists can exploit to fine-tune the ADME profile of a lead compound. The experimental protocols outlined in this guide provide a robust framework for validating these predicted properties and enabling the confident application of this molecule in the synthesis of next-generation therapeutics.
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An In-Depth Technical Guide to the ¹³C NMR Characterization of N-Boc-3-(ethylamino)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical overview of the ¹³C NMR characterization of N-Boc-3-(ethylamino)azetidine, a valuable building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven experimental protocols. It delves into the rationale behind spectral assignments, offers a detailed methodology for sample preparation and data acquisition, and presents a thorough analysis of the predicted ¹³C NMR spectrum. By grounding our predictions in the spectral data of structurally analogous compounds, this guide aims to provide a robust framework for the characterization of this and similar substituted azetidine derivatives, ensuring both scientific integrity and practical utility.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, confirmation of the chemical structure is paramount. ¹³C NMR spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides detailed information about the local electronic environment of the carbon nucleus. This includes its hybridization state, the electronegativity of neighboring atoms, and steric effects.[1] For a molecule such as N-Boc-3-(ethylamino)azetidine, which contains a strained four-membered ring, a bulky protecting group, and a flexible side chain, ¹³C NMR is essential for confirming its successful synthesis and purity.
Predicting the ¹³C NMR Spectrum of N-Boc-3-(ethylamino)azetidine
Due to the absence of publicly available experimental ¹³C NMR data for N-Boc-3-(ethylamino)azetidine at the time of this writing, we will construct a detailed prediction of its spectrum. This prediction is based on the analysis of structurally related compounds and established principles of ¹³C NMR spectroscopy.
The structure of N-Boc-3-(ethylamino)azetidine is as follows:
Caption: Molecular structure of N-Boc-3-(ethylamino)azetidine with atom numbering for NMR assignment.
Based on symmetry, we expect to see seven distinct carbon signals in the proton-decoupled ¹³C NMR spectrum. The three methyl carbons of the Boc group are chemically equivalent due to free rotation around the C-O bond.[2]
Predicted Chemical Shifts and Rationale
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Rationale |
| C5 (Boc, C=O) | 156 - 157 | The carbonyl carbon of the Boc protecting group typically resonates in this downfield region due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen and oxygen atoms. This is consistent with data from various N-Boc protected amino acids and amines.[3] |
| C6 (Boc, C(CH₃)₃) | 79 - 81 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom. Its chemical shift is highly characteristic and is consistently observed in this range for Boc-protected compounds.[4] |
| C2, C4 (Azetidine, CH₂) | 58 - 62 | These two methylene carbons of the azetidine ring are chemically equivalent due to the plane of symmetry in the molecule when considering free rotation of the ethylamino group. They are attached to the electron-withdrawing nitrogen atom of the carbamate, which shifts their signal downfield. In N-Boc-2-arylazetidines, the unsubstituted CH₂ of the azetidine ring appears in this region.[4] |
| C3 (Azetidine, CH) | 48 - 53 | This methine carbon is directly attached to the ethylamino group. The nitrogen atom causes a downfield shift. Its position will be influenced by the substitution on the nitrogen. |
| C10 (Ethyl, CH₂) | 40 - 45 | The methylene carbon of the ethyl group is adjacent to a nitrogen atom, which causes a significant downfield shift compared to an alkane. This is in the typical range for carbons alpha to an amine.[5] |
| C7, C8, C9 (Boc, CH₃) | 28 - 29 | The three methyl carbons of the tert-butyl group are equivalent and appear as a single, typically intense, signal in this region. This is a hallmark of the Boc protecting group.[4] |
| C11 (Ethyl, CH₃) | 15 - 17 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region, shifted slightly downfield due to the influence of the nitrogen two bonds away. |
Experimental Protocol for ¹³C NMR Acquisition
The following protocol is a self-validating system designed to ensure high-quality, reproducible ¹³C NMR data for small molecules like N-Boc-3-(ethylamino)azetidine.
I. Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum. Residual solvents from synthesis or purification should be removed under high vacuum.
-
Mass of Analyte: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a sample concentration of 50-100 mg is recommended.[6] This ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Choice of Solvent: A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid large solvent peaks in the proton spectrum (which is often acquired alongside the ¹³C spectrum). Chloroform-d (CDCl₃) is an excellent initial choice as it is a good solvent for many organic molecules and its carbon signal (a triplet at ~77 ppm) does not typically overlap with signals from the analyte.[7] Other common solvents include DMSO-d₆, acetone-d₆, and methanol-d₄. The choice of solvent can slightly influence chemical shifts.[3]
-
Sample Dissolution and Transfer:
-
Weigh approximately 50-100 mg of N-Boc-3-(ethylamino)azetidine directly into a clean, dry vial.
-
Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any dust or solid impurities that can degrade the spectral quality.
-
Cap the NMR tube securely.
-
Caption: Experimental workflow for ¹³C NMR sample preparation and data acquisition.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument and Probe: A standard 400 MHz (or higher field) spectrometer equipped with a broadband probe is suitable for this analysis.
-
Locking and Shimming:
-
Insert the sample into the magnet.
-
Establish a deuterium lock on the solvent signal. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is crucial for obtaining sharp spectral lines.
-
-
Acquisition Parameters: For a standard proton-decoupled ¹³C NMR spectrum, the following parameters are recommended:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for faster repetition of the experiment.
-
Spectral Width: A spectral width of ~240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the entire range of expected ¹³C chemical shifts for organic molecules.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for small molecules.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 50-100 mg sample, 1024 to 2048 scans should provide an excellent signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Spectral Analysis and Interpretation
A hypothetical ¹³C NMR spectrum of N-Boc-3-(ethylamino)azetidine, based on our predictions, would exhibit seven distinct signals. The relative intensities of the signals can provide additional information; for instance, the signal for the three equivalent methyl carbons of the Boc group is expected to be the most intense. Quaternary carbons, such as the one in the Boc group, often have lower intensities due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
Table of Predicted ¹³C NMR Data for N-Boc-3-(ethylamino)azetidine
| Peak | Predicted Chemical Shift (ppm) | Carbon Assignment | Multiplicity (in ¹H-coupled spectrum) |
| 1 | ~156.5 | C5 (Boc, C=O) | Singlet |
| 2 | ~80.0 | C6 (Boc, C(CH₃)₃) | Singlet |
| 3 | ~60.0 | C2, C4 (Azetidine, CH₂) | Triplet |
| 4 | ~50.5 | C3 (Azetidine, CH) | Doublet |
| 5 | ~42.5 | C10 (Ethyl, CH₂) | Triplet |
| 6 | ~28.5 | C7, C8, C9 (Boc, CH₃) | Quartet |
| 7 | ~16.0 | C11 (Ethyl, CH₃) | Quartet |
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR characterization of N-Boc-3-(ethylamino)azetidine. While based on predictive data, the principles and protocols outlined herein are grounded in established NMR theory and experimental best practices. The detailed analysis of expected chemical shifts, supported by data from analogous structures, offers a reliable starting point for the interpretation of experimental data. The step-by-step experimental workflow ensures the acquisition of high-quality, trustworthy spectra. This guide serves as a valuable resource for researchers in drug development and organic synthesis, enabling the confident structural verification of this and other substituted azetidine building blocks.
References
-
Ishii, H., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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A Technical Guide to Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
An Examination of its Physicochemical Properties, Synthesis, and Strategic Application in Modern Drug Discovery
Abstract
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate (CAS No. 1187554-73-3) is a valuable heterocyclic building block in medicinal chemistry. The azetidine scaffold, a four-membered saturated nitrogen heterocycle, is considered a "privileged motif" that can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity.[1] This guide provides a comprehensive overview of this specific N-Boc protected, mono-N-ethylated azetidine derivative, detailing its core properties, a validated synthetic pathway, and its practical application as a reactive intermediate in pharmaceutical research and development. We present a detailed protocol for a representative amide coupling reaction to illustrate its utility for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Properties
Precise knowledge of a building block's properties is fundamental to its effective use in synthesis and molecular design. This compound is a bifunctional molecule, featuring a nucleophilic secondary amine for further derivatization and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which allows for selective reactions and can be removed under acidic conditions.
The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 200.28 g/mol | PubChem[2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[2] |
| CAS Number | 1187554-73-3 | Inferred from structural analogs |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CCNCC1CN(C1)C(=O)OC(C)(C)C | PubChem[2] |
| Appearance | Typically a colorless to pale yellow oil | Inferred from similar compounds[3] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Inferred from similar compounds[3] |
Synthesis and Mechanism: Reductive Amination Pathway
The most direct and widely employed method for synthesizing this compound is the reductive amination of a ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate (commercially available, CAS 398489-26-4). This pathway is favored for its high efficiency and operational simplicity.
Causality of Experimental Choices:
-
Reactants: The choice of 1-Boc-3-azetidinone provides the core azetidine scaffold with the ring nitrogen pre-protected, preventing unwanted side reactions. Ethylamine is the source of the desired ethylamino group.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger hydrides like NaBH₄, STAB is milder, moisture-tolerant, and highly selective for the iminium intermediate over the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct, leading to a cleaner reaction and simpler purification.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-protic and effectively solubilize both the reactants and the STAB reagent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the ketone, activating it towards nucleophilic attack by the amine and facilitating the formation of the key iminium ion intermediate, which is then reduced.
Below is a diagram illustrating the logical flow of this synthetic workflow.
Caption: Synthetic workflow for the preparation of the target compound.
Application as a Core Building Block in Medicinal Chemistry
The title compound is not an end product but a versatile intermediate. Its value lies in the secondary amine, which serves as a reactive handle for introducing the azetidine scaffold into larger, more complex molecules. Azetidines are frequently used by medicinal chemists as bioisosteres for other common rings (e.g., pyrrolidine, piperidine) or acyclic fragments to fine-tune a drug candidate's properties.[1]
Key Advantages of the Azetidine Scaffold:
-
Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to more lipophilic carbocyclic analogs.
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation at certain positions compared to less-strained systems.
-
Vectorial Exit: The rigid, three-dimensional structure of the azetidine ring provides well-defined exit vectors for substituents, allowing chemists to precisely control the orientation of functional groups in a target's binding pocket.
A common application is the synthesis of amides, sulfonamides, or ureas by reacting the secondary amine with corresponding electrophiles. The diagram below shows its role as a nucleophilic component in a standard amide bond formation.
Caption: Role of the azetidine derivative in amide synthesis.
Self-Validating Experimental Protocol: Amide Coupling
This protocol describes a representative procedure for coupling the title compound with a generic carboxylic acid. The inclusion of in-process checks (TLC) ensures the methodology is self-validating.
Objective: To synthesize N-ethyl-N-(1-Boc-azetidin-3-yl)benzamide from this compound and benzoic acid.
Materials:
-
This compound (1.0 eq, 200 mg)
-
Benzoic Acid (1.1 eq, 134 mg)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq, 418 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.52 mL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Eluent for TLC: 30% Ethyl Acetate in Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (134 mg) and HATU (418 mg).
-
Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature until all solids dissolve.
-
Base Addition: Add DIPEA (0.52 mL) to the solution. Stir for 2 minutes. The base activates the carboxylic acid by deprotonation, facilitating its reaction with HATU to form a highly reactive acyl-pyridinium intermediate.
-
Nucleophile Addition: Add a solution of this compound (200 mg) in 2 mL of DCM dropwise to the reaction mixture.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. After 1 hour, check the reaction progress by TLC.
-
Validation Step: Spot the starting amine, benzoic acid, and the reaction mixture on a TLC plate. Elute with 30% EtOAc/Hexanes. A complete reaction will show the consumption of the starting amine and the appearance of a new, less polar product spot. If the reaction is incomplete, allow it to stir for another 1-2 hours.
-
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. Transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove excess acid and HATU byproducts), 15 mL of water, and 15 mL of brine (to remove residual water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not widely published, data from structurally similar azetidine derivatives can be used to infer its hazard profile.[4][5][6]
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin and Eye Contact: Expected to cause skin and serious eye irritation.
-
Respiratory: May cause respiratory tract irritation.
Recommended Handling Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its defined molecular weight of 200.28 g/mol and bifunctional nature provide a reliable entry point for incorporating the valuable azetidine motif. The synthetic and applicative protocols detailed in this guide underscore its utility and provide researchers with a robust framework for its implementation in medicinal chemistry programs. The careful application of such scaffolds continues to be a cornerstone of designing next-generation therapeutics with optimized pharmacological profiles.
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An In-depth Technical Guide to the Solubility of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate, a substituted azetidine derivative of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of solubility, leverages data from structurally similar compounds, and presents a detailed, field-proven protocol for its empirical determination. The focus is on the causality behind experimental design, ensuring a robust and reproducible approach to characterizing this compound's solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a cornerstone of pharmaceutical development.[1] For a drug to be absorbed, particularly via the oral route, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development and posing significant formulation challenges.[2]
This compound belongs to the class of small molecules incorporating a Boc-protected amino azetidine scaffold. Such scaffolds are prevalent in modern drug discovery due to their conformational rigidity and ability to serve as versatile synthetic intermediates.[3] Understanding the solubility of this specific derivative is paramount for its progression as a potential drug candidate.
Physicochemical Properties and Predicted Solubility Behavior
Structural Analysis
-
Azetidine Ring: A four-membered heterocyclic amine, which is generally polar.
-
Ethylamino Group: A secondary amine that can act as a hydrogen bond donor and acceptor. Its basic nature suggests that the compound's aqueous solubility will be pH-dependent.
-
Tert-butyl Carboxylate (Boc) Group: A bulky, lipophilic protecting group that significantly increases the non-polar surface area of the molecule.[4] This group is expected to decrease aqueous solubility.
Comparison with a Structurally Similar Compound
To form a reasonable hypothesis, we can analyze the computed properties of the closely related Tert-butyl 3-(methylamino)azetidine-1-carboxylate (CAS 454703-20-9).[5]
| Property | Value (for Methyl Analog) | Predicted Impact for Ethyl Analog | Rationale |
| Molecular Weight | 186.25 g/mol | Slightly Higher | Addition of a methylene group. |
| XLogP3 | 0.5 | Slightly Higher | Increased lipophilicity from the additional ethyl carbon. |
| Hydrogen Bond Donors | 1 | 1 | The secondary amine. |
| Hydrogen Bond Acceptors | 3 | 3 | The two carbonyl oxygens and the secondary amine nitrogen. |
The slightly higher predicted lipophilicity (XLogP3) of the ethyl analog compared to the methyl analog suggests that it may have a marginally lower intrinsic aqueous solubility.
The Duality of Solubility: Thermodynamic vs. Kinetic
When approaching solubility determination, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[7] It is determined under conditions that allow the system to reach equilibrium, often requiring longer incubation times (e.g., 24-48 hours).[8] This value is critical for understanding the maximum achievable concentration under stable conditions.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (commonly in DMSO).[9] The measurement is rapid and reflects the solubility of the amorphous or less stable solid form.[10] Kinetic solubility is often higher than thermodynamic solubility but represents a metastable state.[6] It is particularly relevant in high-throughput screening (HTS) to identify potential solubility liabilities early on.[11]
Logical Workflow for Solubility Assessment
Caption: Step-by-step workflow for the shake-flask method to determine thermodynamic solubility.
Protocol 3: pH-Solubility Profiling
Causality: The presence of the basic ethylamino group makes the compound's ionization state—and therefore its solubility—dependent on pH. [12]Mapping this relationship is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).
-
Solubility Measurement: Perform the thermodynamic shake-flask method (Protocol 4.2) in each of these buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH.
-
pKa Determination: The resulting profile can be used to estimate the pKa of the ionizable group. For a basic compound, the solubility will be low at high pH (in its neutral form) and will increase as the pH drops below its pKa (forming the more soluble protonated salt). [13]
Conclusion and Strategic Implications
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical step in de-risking its development as a potential therapeutic agent. The proposed multi-faceted approach, combining predictive analysis with robust kinetic and thermodynamic experimental protocols, provides a comprehensive framework for this characterization. The resulting data will be instrumental in guiding formulation strategies, interpreting results from in vitro and in vivo studies, and making informed decisions about the compound's future development trajectory.
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PubChem. tert-Butyl 3-(aminooxy)azetidine-1-carboxylate. Retrieved from [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]
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ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
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ACS Publications. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Retrieved from [Link]
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Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
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ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]
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ResearchGate. (2018). Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent. Retrieved from [Link]
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RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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NIH. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
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NIH. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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NIH. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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ScienceDirect. (2018). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
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An In-depth Technical Guide to the Stability of Boc-Protected 3-Aminoazetidines
Foreword: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain (approx. 25.4 kcal/mol) imparts a rigid, three-dimensional geometry that is highly desirable for optimizing ligand-protein interactions, often leading to improved potency and metabolic stability compared to more flexible or larger ring systems.[1][2] The 3-aminoazetidine core, in particular, serves as a versatile building block, offering a key vector for chemical elaboration. To manage the reactivity of the amino group during multi-step syntheses, protection is essential. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for this purpose, valued for its broad compatibility and predictable cleavage.
This guide provides a comprehensive analysis of the chemical stability of Boc-protected 3-aminoazetidines. We will delve into the intrinsic properties of both the Boc group and the azetidine ring, explore their synergistic vulnerabilities, and outline robust experimental protocols for assessing the stability of drug candidates and intermediates incorporating this moiety.
The Intrinsic Stability Profile: A Tale of Two Moieties
Understanding the stability of Boc-3-aminoazetidine requires a dual consideration of the protecting group and the heterocyclic core.
The Boc Group: A Bastion of Stability with a Defined Achilles' Heel
The Boc group is renowned for its stability under a wide range of conditions. It is generally inert to most nucleophiles, bases, and common reducing and oxidizing agents, making it an orthogonal and reliable protecting group in complex synthetic routes.[3]
The primary and most exploited characteristic of the Boc group is its lability under acidic conditions.[3][4][5] The deprotection mechanism is initiated by protonation of one of the carbamate oxygens, followed by cleavage to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine.[4][6] This clean and efficient cleavage is the cornerstone of its utility.
The Azetidine Ring: The Balance of Strain and Reactivity
The azetidine ring's stability is intermediate between the highly reactive aziridine and the more stable pyrrolidine.[1] While it is stable enough for routine handling and incorporation into molecules, its inherent strain makes it susceptible to ring-opening reactions under specific, typically harsh, conditions.[1] Acid-mediated activation is a key concern, as protonation of the ring nitrogen can render the C-N bonds more susceptible to nucleophilic attack, potentially leading to decomposition.[2][7]
Synergistic Effects and Key Degradation Pathways
The principal stability liability for Boc-protected 3-aminoazetidines arises under acidic conditions, where the vulnerabilities of both the Boc group and the azetidine ring can be exposed.
Acidic Hydrolysis: The Primary Degradation Pathway
The most common and predictable degradation pathway is the acid-catalyzed removal of the Boc group. This reaction is often facile, occurring readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5][8][9] For drug development professionals, this means that formulation in acidic excipients or exposure to low pH environments can lead to the unintended formation of the free 3-aminoazetidine derivative.
Under more forcing acidic conditions (e.g., elevated temperatures, high acid concentration), degradation can proceed beyond simple deprotection. Studies on related N-substituted azetidines have demonstrated that acid-mediated intramolecular ring-opening can occur, driven by the relief of ring strain.[2][7] The pKa of the azetidine nitrogen is a critical parameter; substituents that lower its basicity can enhance the ring's stability against acid-catalyzed decomposition.[2]
Caption: Primary degradation pathway under acidic conditions.
Stability Under Other Stress Conditions
-
Basic Conditions: Both the Boc group and the azetidine ring are generally stable under basic conditions.[3] Significant degradation is not anticipated during exposure to mild or moderately strong bases.
-
Thermal Stability: While Boc groups can be removed at very high temperatures (>150 °C), they are stable under typical pharmaceutical processing and storage conditions (e.g., 37-80°C), provided the environment is not acidic.[8][10] Recommended storage for the solid material is in a cool, dry, and well-ventilated place.[11]
-
Oxidative/Reductive Stability: The Boc-3-aminoazetidine core is robust against common oxidative and reductive reagents used in synthesis.[3] Degradation under mild oxidative stress (e.g., peroxide) is generally low unless other oxidizable functional groups are present in the molecule.
Experimental Design for Stability Assessment: A Practical Guide
To empirically determine the stability of a molecule containing the Boc-3-aminoazetidine moiety, a forced degradation (or stress testing) study is indispensable. This process is a regulatory requirement (ICH Q1A) and provides critical insights into potential degradation products and pathways.[12][13]
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A-Z Guide to Tert-butyl 3-(ethylamino)azetidine-1-carboxylate: Synthesis, Commercial Availability, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl 3-(ethylamino)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. The document explores the strategic importance of the azetidine scaffold, details the compound's physicochemical properties, and outlines its synthesis, with a focus on the critical role of the tert-butyloxycarbonyl (Boc) protecting group. A comprehensive overview of the current commercial landscape is presented, including a survey of suppliers and typical product specifications. Furthermore, this guide delves into the compound's applications in drug discovery, supported by a practical, step-by-step protocol for a common downstream synthetic transformation—Boc deprotection. This document serves as a vital resource for professionals leveraging this versatile molecule in the development of novel therapeutics.
The Strategic Value of the Azetidine Moiety in Drug Design
Azetidines, saturated four-membered nitrogen-containing heterocycles, have become increasingly prominent scaffolds in drug discovery.[1] Their significance stems from a unique combination of properties conferred by the strained four-membered ring system.[2] Unlike more flexible aliphatic chains or larger heterocyclic rings, the azetidine ring imposes a rigid conformational constraint on the molecule. This rigidity can lead to higher binding affinity and selectivity for biological targets.
Moreover, the sp³-rich character of the azetidine ring often improves key pharmacokinetic properties, such as aqueous solubility and metabolic stability, when compared to flat, aromatic systems.[1] The nitrogen atom within the ring provides a convenient handle for further functionalization and can act as a hydrogen bond acceptor, enhancing interactions with protein targets. Several FDA-approved drugs, including the rheumatoid arthritis treatment baricitinib and the cancer therapeutic cobimetinib, feature an azetidine motif, underscoring its value in creating effective pharmaceuticals.[1] this compound is a prime example of a bifunctional building block, offering both a protected secondary amine for vector diversity and a reactive secondary amine for core extension.
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 1171366-33-8 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Canonical SMILES | CCNCC1CN(C1)C(=O)OC(C)(C)C |
| IUPAC Name | This compound |
Data sourced from publicly available chemical supplier databases.
The structure features a central azetidine ring. The ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis.[3] The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, allowing for selective deprotection and subsequent functionalization of the ring nitrogen.[4][5] The exocyclic ethylamino group provides a secondary amine that can be used for various coupling reactions, such as amidation or reductive amination.
Synthesis and the Role of the Boc Protecting Group
The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered system.[6] However, several reliable synthetic routes have been developed. A common strategy for producing this compound involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with ethylamine.
The choice of the Boc protecting group is a key strategic decision in this synthesis.
-
Stability: The Boc group is robust and withstands a variety of reaction conditions, including those used for reductive amination, allowing the ethylamino group to be installed without affecting the azetidine nitrogen.[4]
-
Orthogonal Deprotection: It provides an orthogonal protection strategy. The Boc group can be removed with acid (e.g., trifluoroacetic acid or hydrochloric acid) without affecting other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are removed by hydrogenolysis and base, respectively.[7] This selectivity is crucial in multi-step syntheses.[7]
-
Activation: Paradoxically, N-alkoxycarbonyl groups like Boc can facilitate the lithiation and subsequent substitution at the carbon atom alpha to the nitrogen, providing a pathway to more complex azetidine derivatives.[8]
Commercial Availability and Supplier Analysis
This compound is readily available commercially from a variety of suppliers that specialize in building blocks for research and development. Its availability is a direct reflection of its utility in medicinal chemistry programs.
Table of Representative Commercial Suppliers:
| Supplier | Typical Purity | Common Quantities | Notes |
| Sigma-Aldrich | ≥95% | 1 g, 5 g | A major global supplier with extensive documentation. |
| BLD Pharm | ≥97% | 1 g, 5 g, 25 g | Offers a range of purity grades and bulk inquiries. |
| Enamine | >95% | 1 g, 5 g, Custom | Leading supplier of building blocks for drug discovery. |
| Combi-Blocks | ≥97% | 1 g, 5 g, 10 g | Specializes in diverse and novel chemical scaffolds. |
| AstaTech | ≥97% | 1 g, 5 g, 25 g, Bulk | Provides services from catalog compounds to custom synthesis. |
This table is not exhaustive but represents a cross-section of the market. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
The compound is typically sold with purities of 95% or greater, which is suitable for most research and early-stage development applications. For GMP (Good Manufacturing Practice) applications required for clinical trials, a custom synthesis with more stringent quality controls would likely be necessary. The price varies significantly based on quantity, with per-gram costs decreasing substantially at larger scales.
Applications in Drug Discovery
The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The dual functionality allows for a modular approach to library synthesis.
-
As a Scaffold: The azetidine ring serves as a rigid core.
-
As a Linker: The ethylamino group can be acylated, sulfonylated, or used in reductive amination to attach various pharmacophoric groups.
-
As a Modulator: Once the Boc group is removed, the newly revealed secondary amine on the ring can be functionalized to modulate the physicochemical properties (e.g., solubility, pKa) of the final compound or to serve as another attachment point.
Derivatives of 3-aminoazetidine have been explored for a range of therapeutic targets, including as triple reuptake inhibitors for the treatment of depression.[9] The ability to systematically modify the substituents on the azetidine nitrogen and the exocyclic amine allows for the fine-tuning of activity and selectivity against biological targets like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[9]
Exemplary Experimental Protocol: Boc Deprotection
A frequent and critical step for any researcher using this building block is the removal of the Boc protecting group to enable further functionalization of the azetidine ring nitrogen.
Objective: To quantitatively cleave the Boc protecting group from this compound to yield 3-(ethylamino)azetidine as a salt.
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM) or 1,4-Dioxane (solvent)
-
Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in Dioxane (5-10 equiv)
-
Nitrogen or Argon supply
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 2.8 mL, 37.5 mmol, 7.5 equiv) dropwise to the stirred solution.[3] Causality Note: The reaction is exothermic, and slow addition at 0 °C helps control the reaction temperature, preventing potential side reactions. The excess acid ensures the reaction goes to completion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction's progress.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The crude product, 3-(ethylamino)azetidine, will be obtained as a TFA salt.
-
Purification (Optional): The resulting salt is often of sufficient purity for the next step. If necessary, the crude product can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.
The mechanism involves the protonation of the carbamate oxygen by the strong acid, followed by the elimination of the stable tert-butyl cation and the spontaneous decarboxylation of the resulting carbamic acid to yield the free amine.[5][7]
Diagrams
Caption: Workflow for the acid-mediated Boc deprotection of the azetidine.
Caption: Dual synthetic pathways enabled by the bifunctional nature of the title compound.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its utility is anchored in the desirable properties of the azetidine scaffold and the strategic deployment of the Boc protecting group, which allows for selective and sequential functionalization. A clear understanding of its properties, availability, and common reaction protocols, such as the deprotection method detailed herein, empowers researchers to efficiently incorporate this versatile moiety into the design and synthesis of next-generation therapeutics.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 554-559. Available from: [Link].
-
ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link].
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Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729. Available from: [Link].
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Clayden, J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 82-85. Available from: [Link].
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link].
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link].
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available from: [Link].
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Singh, A. K., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link].
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Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].
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Maes, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5063. Available from: [Link].
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Molbase. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available from: [Link].
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Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link].
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A Comprehensive Safety and Handling Guide for Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of tert-butyl 3-(ethylamino)azetidine-1-carboxylate. As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds to ensure a robust margin of safety in laboratory and drug development settings. The guidance provided herein is based on the precautionary principle, treating the compound with the respect due to a potentially hazardous chemical for which full toxicological data is not yet available.
Chemical Identity and Properties
This compound is a substituted azetidine derivative incorporating a Boc-protecting group. This structural motif is common in medicinal chemistry, serving as a versatile building block. While specific experimental data for this exact compound is sparse, its properties can be inferred from close structural analogs.
| Property | Inferred Value/Information | Source/Basis |
| Molecular Formula | C10H20N2O2 | - |
| Molecular Weight | 200.28 g/mol | - |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Analogy with similar compounds[1][2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Analogy with similar compounds[1] |
| Storage Temperature | 2-8°C, under an inert atmosphere, protected from light | General practice for reactive amines[1] |
Hazard Identification and GHS Classification (Inferred)
Pictograms:
Signal Word: Danger
Inferred Hazard Statements:
-
H301: Toxic if swallowed. [3]
Rationale for Hazard Classification: The N-methyl analog is reported as "Toxic if swallowed" and an irritant.[3] The ethyl group is unlikely to significantly mitigate these hazards. The secondary amine functionality and the strained azetidine ring are key structural alerts. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, liberating the more reactive free amine.
Safe Handling and Personal Protective Equipment (PPE)
A risk-based approach is critical when handling this compound. The following workflow outlines the mandatory steps for safe handling from receipt to disposal.
Caption: Figure 2: Decision workflow for responding to an accidental spill.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal: The waste must be disposed of through a licensed professional waste disposal service. [6]Do not dispose of it down the drain or in regular trash. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. [6]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Recommended storage is at 2-8°C. [1]Keep in a dark place. [1]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. The Boc group is labile to strong acids, which would generate the free, more reactive azetidine.
-
Stability: The compound is expected to be stable under recommended storage conditions.
References
-
PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Mol-Instincts. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available from: [Link]
-
Capot Chemical. MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet. (2023). Available from: [Link]
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Foreword: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted 3-Aminoazetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly vital scaffold in medicinal chemistry.[1] Its inherent ring strain, intermediate between the highly reactive aziridine and the more stable pyrrolidine, endows it with a unique combination of stability for handling and reactivity for targeted interactions.[1] Among its derivatives, the substituted 3-aminoazetidine core has emerged as a privileged structure. Its rigid, three-dimensional geometry allows for precise projection of substituents into the binding pockets of biological targets, making it an attractive design element for achieving high potency and selectivity. This guide provides a comprehensive exploration of the diverse biological activities of substituted 3-aminoazetidines, delving into the structure-activity relationships (SAR) that govern their function and the experimental methodologies used to validate their therapeutic potential.
Foundational Synthetic Strategies: Accessing the Core Scaffold
The utility of any chemical scaffold is predicated on its synthetic accessibility. The 3-aminoazetidine core can be constructed through several reliable synthetic routes, allowing for systematic modification and exploration of its chemical space. A prevalent and versatile method involves the reductive amination of a protected 3-azetidinone. This approach provides a direct and efficient means to introduce a wide array of substituents at the 3-position.
The causality behind this synthetic choice is clear: starting with a commercially available ketone (N-Boc-3-azetidinone) allows for a convergent synthesis. The ketone can be reacted with a diverse library of primary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to directly forge the C-N bond at the 3-position.[2] This one-pot procedure is highly efficient and tolerant of various functional groups on the incoming amine, making it ideal for generating compound libraries for high-throughput screening.
Experimental Protocol: General Synthesis via Reductive Amination
-
Reactant Preparation: To a solution of N-Boc-3-azetidinone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add the desired primary amine (1.1 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The choice of this specific reducing agent is critical; it is mild enough to not reduce the ketone starting material but is highly effective for reducing the intermediate iminium ion, thus minimizing side reactions.
-
Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired N-Boc-protected 3-aminoazetidine derivative.[2]
-
Deprotection (if required): The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine, which can be further functionalized.
Caption: A generalized workflow for the synthesis of 3-aminoazetidine derivatives.
Biological Targets and Structure-Activity Relationships (SAR)
The true power of the 3-aminoazetidine scaffold lies in its ability to be tailored to interact with a wide range of biological targets. By strategically modifying the substituents on the azetidine nitrogen (N1), the amino group (N3), and the azetidine ring itself, researchers have developed potent and selective modulators for several key protein families.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[3] Inhibitors of DPP-IV are an established class of oral medications for type 2 diabetes.[3] Azetidine-based compounds have been extensively explored as DPP-IV inhibitors, with key SAR insights driving their development.[4][5]
-
Core Insight: The azetidine ring serves as a rigid scaffold to orient key functional groups. The design often mimics the structure of proline-containing peptides, which are natural substrates for DPP-IV.[6]
-
Substitutions at N1: The most potent inhibitors typically feature large, hydrophobic amino acid-like groups attached to the azetidine nitrogen.[4][5] This group is believed to occupy the S2 hydrophobic pocket of the enzyme.
-
"Warhead" Groups: Many designs incorporate an electrophilic "warhead" that can form a covalent or pseudo-covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site. Azetidines bearing a nitrile group at the 2-position (2-cyanoazetidines) are a prominent example.[4][5]
-
Stereochemistry: Interestingly, DPP-IV inhibition has been found to be relatively insensitive to the stereochemistry at the 2-position, with both (R)- and (S)-cyanoazetidines showing similar high potency.[4][5]
-
3-Position Substitution: While much of the focus has been on 2-substituted azetidines, 3-fluoroazetidines have also been developed as potent DPP-IV inhibitors.[4] The fluorine atom can enhance binding affinity through favorable electronic interactions without the chemical instability associated with some "warhead" groups.[4]
Caption: Interaction model of an azetidine-based DPP-IV inhibitor with the enzyme.
Cathepsin K Inhibition
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins like type I collagen.[7] As such, it is a prime therapeutic target for osteoporosis and other bone resorption disorders.[8] Substituted azetidinones (a related scaffold) have proven to be highly effective in this area.[9][10]
-
Core Insight: Nitrile-based inhibitors are known to interact reversibly with the catalytic cysteine residue in cysteine proteases.[11] 3-Cyano-3-aza-β-amino acid derivatives, which can be seen as open-chain analogs of substituted 3-aminoazetidines, are exceptionally potent against Cathepsin K.[11]
-
P2 and P3 Elements: In peptidomimetic inhibitors, the substituents are often described by their interaction with the enzyme's sub-pockets (P1, P2, P3, etc.). For azetidinone-based inhibitors, introducing cyclic moieties as P2 elements was found to be crucial for achieving high selectivity for Cathepsin K over other cathepsins (e.g., B, L, S).[9]
-
Achieving Potency and Selectivity: Further optimization by introducing a basic nitrogen atom into the distal P3 element of the molecule led to a series of highly potent and selective inhibitors.[10] This strategic placement of a basic group likely forms a key salt bridge interaction within the enzyme's binding site, anchoring the inhibitor and enhancing its affinity.
Triple Reuptake Inhibition (TRI)
Major depressive disorder is often associated with a deficiency of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the brain.[2] Triple reuptake inhibitors (TRIs) are designed to block the transporters for all three of these neurotransmitters (SERT, NET, and DAT), offering the potential for a broader spectrum of antidepressant activity.[2]
-
Core Insight: Researchers have successfully used the 3-aminoazetidine scaffold as a bioisosteric replacement for a more complex, chiral 3-substituted azetidine, thereby removing a difficult-to-synthesize stereocenter while retaining potent biological activity.[2]
-
SAR for Transporter Selectivity: Through the synthesis and screening of a large library of 166 novel 3-aminoazetidine derivatives, a detailed SAR was established.[2] The nature of the substituents on both the exocyclic amine and the azetidine nitrogen was systematically varied to fine-tune the inhibitory activity against hSERT, hNET, and hDAT.
-
Lead Optimization: The goal was to identify compounds with a specific inhibitory profile (hSERT > hNET > hDAT).[2] This process led to the identification of lead compounds that not only had the desired biological activity but also possessed favorable drug-like properties, including metabolic stability and blood-brain barrier (BBB) penetration.[2]
| Compound Series | Target | Key Substitutions for High Potency | Representative IC₅₀ (nM) | Reference |
| Cyanoazetidines | DPP-IV | Large, hydrophobic groups on azetidine nitrogen. | < 100 | [4],[5] |
| Azetidinones | Cathepsin K | Basic nitrogen in the distal P3 element. | Sub-micromolar | [10] |
| 3-Aminoazetidines | SERT/NET/DAT | Varied aryl and alkyl groups on exocyclic amine. | 1-100 (target dependent) | [2] |
| Lobelane Analogs | VMAT2 | cis-4-methoxy and trans-methylenedioxy substitutions. | 24 - 31 (Kᵢ) | [12] |
Table 1: Summary of SAR and potency for different classes of substituted 3-aminoazetidines.
Validating Biological Activity: A Self-Validating Assay Protocol
To ensure the trustworthiness of experimental data, protocols must be robust and self-validating. This involves the inclusion of appropriate positive and negative controls, as well as reference compounds, to benchmark the performance of the novel chemical entities.
Protocol: Neurotransmitter Transporter Uptake Assay
This protocol is adapted from methodologies used to screen for triple reuptake inhibitors.[2] It measures the ability of a test compound to inhibit the uptake of a fluorescent substrate into cells engineered to express a specific neurotransmitter transporter.
-
Cell Culture: Use Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Culture the cells to ~90% confluency in appropriate media.
-
Assay Plate Preparation: Seed the cells into a 96-well black, clear-bottom assay plate and allow them to adhere overnight.
-
Compound Preparation:
-
Test Compounds: Prepare a serial dilution of the test 3-aminoazetidine derivatives in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference Compounds (Positive Controls): Prepare serial dilutions of known inhibitors: Fluoxetine (for hSERT), Nisoxetine (for hNET), and GBR12909 (for hDAT).
-
Negative Control: Assay buffer with vehicle (e.g., DMSO) only.
-
-
Assay Procedure:
-
Wash the cells gently with assay buffer.
-
Add the prepared test compounds, reference compounds, or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Add the fluorescent transporter substrate (provided in commercially available kits, e.g., from Molecular Devices).
-
Incubate for a specific period (e.g., 30 minutes at 37°C) to allow for substrate uptake.
-
-
Data Acquisition: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intracellular fluorescence is directly proportional to the transporter activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a well with a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each transporter.
-
Self-Validation Check: The IC₅₀ values obtained for the reference compounds should fall within the historically accepted range for the assay, confirming the validity of the experiment.
-
Conclusion and Future Perspectives
The substituted 3-aminoazetidine scaffold has unequivocally demonstrated its value as a versatile and powerful tool in drug discovery. Its rigid structure and synthetic tractability have enabled the development of potent and selective modulators for a diverse array of biological targets, from enzymes like DPP-IV and Cathepsin K to neurotransmitter transporters. The successful application of this scaffold as a bioisosteric replacement highlights a key strategy in modern medicinal chemistry: simplifying molecular complexity while retaining or improving biological function.
Future research will likely focus on expanding the repertoire of biological targets for this scaffold. Exploring new substitution patterns, including the use of spirocyclic derivatives and further functionalization of the azetidine ring itself, could yield novel inhibitors for challenging targets in oncology, inflammation, and infectious diseases. As synthetic methodologies become even more advanced, the ability to fine-tune the properties of these molecules will continue to position substituted 3-aminoazetidines at the forefront of small molecule therapeutic development.
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Schirmeister, T., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry. [Link]
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role of azetidine scaffold in medicinal chemistry
. ## The Azetidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has risen from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of properties—ring strain, conformational rigidity, and a three-dimensional (3D) sp³-rich character—offers chemists a powerful tool to overcome prevalent challenges in drug discovery, including poor solubility, metabolic instability, and off-target effects.[1] This guide provides a comprehensive overview of the azetidine motif, detailing its fundamental physicochemical properties, its strategic application as a bioisostere, its impact on pharmacokinetic and pharmacodynamic profiles, and its successful incorporation into a growing number of approved drugs and clinical candidates.
The Azetidine Advantage: Unpacking the Physicochemical Rationale
The strategic incorporation of an azetidine ring into a drug candidate is a decision rooted in its distinct structural and electronic properties. Unlike its more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring possesses significant angle strain (approximately 25.4 kcal/mol), which dictates its unique chemical behavior and conformational preferences.[2]
Key Physicochemical Benefits:
-
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its non-planar, sp³-rich nature disrupts crystal packing, often leading to a significant increase in aqueous solubility—a critical parameter for oral bioavailability.[1][3]
-
Enhanced Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common aliphatic or aromatic moieties.[1] This can lead to a longer half-life and an improved pharmacokinetic profile.
-
Conformational Rigidity: The inherent rigidity of the azetidine scaffold reduces the entropic penalty upon binding to a biological target.[4][5] This pre-organization of the molecule into a more defined conformation can lead to higher binding affinity and potency.[4]
-
Novel Chemical Space & 3D Character: In an era where drug discovery is moving away from flat, aromatic molecules ("flatland"), the azetidine ring provides a robust, three-dimensional exit vector.[3] This allows for the exploration of new, unoccupied chemical space and can lead to improved target selectivity and novel intellectual property.
Strategic Deployment: Azetidine as a Versatile Bioisostere
A primary role of the azetidine scaffold in medicinal chemistry is as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound. The azetidine ring is a versatile replacement for several common functionalities.
| Original Moiety | Azetidine Bioisostere | Rationale & Consequence |
| tert-Butyl Group | 3,3-Dimethylazetidine | Reduces lipophilicity (LogP), introduces a polar center, maintains steric bulk. |
| Pyrrolidine/Piperidine | Azetidine | Reduces molecular weight, increases rigidity, alters basicity (pKa), can improve metabolic stability.[3] |
| Phenyl Ring | 3-Aryl-azetidine | Provides a 3D exit vector from a planar system, can improve solubility, and offers different substitution patterns. |
| Carbonyl Group | Azetidine Ether | Can act as a surrogate for esters and amides, offering improved stability to hydrolysis.[6] |
Causality in Bioisosteric Replacement: The decision to replace a common moiety with an azetidine is not merely about swapping shapes. For instance, replacing a flexible piperidine ring with a rigid azetidine can lock the molecule into a bioactive conformation, thereby increasing potency.[3] This was a key strategy in the development of some STAT3 inhibitors, where the switch from proline-amides to azetidine-2-carboxamides led to a significant, log-order improvement in potency.[7] This enhancement is attributed to the azetidine's ability to optimally position key binding groups, reducing the entropic cost of binding.[4]
Impact on Pharmacokinetics and Pharmacodynamics (PK/PD)
The introduction of an azetidine scaffold can profoundly and beneficially influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Absorption & Distribution: The increased polarity and solubility conferred by the azetidine ring can directly improve oral absorption.[1] Its rigid nature can also reduce binding to plasma proteins, potentially increasing the unbound drug concentration available to interact with the target.
-
Metabolism: The azetidine ring itself is often metabolically robust.[1] Furthermore, its rigidifying effect on adjacent linkers can shield metabolically labile sites from enzymatic attack, a strategy successfully employed in several approved drugs.[1]
-
Potency & Selectivity (Pharmacodynamics): The conformational constraint imposed by the azetidine ring can lead to highly specific interactions with the target protein.[4] This precise orientation of pharmacophoric elements can not only boost potency but also enhance selectivity by disfavoring binding to off-targets, thereby reducing potential side effects.
Synthetic Accessibility: Enabling the Exploration of Azetidines
The historical challenge in utilizing azetidines was their synthetic accessibility.[8] However, recent decades have seen a surge in robust and scalable synthetic methodologies, making a diverse array of substituted azetidines readily available to medicinal chemists.[1][2]
Key Synthetic Strategies:
-
Ring Contraction: Methods involving the contraction of larger rings, such as α-bromo-N-sulfonylpyrrolidinones, provide an efficient entry to functionalized azetidines.[2]
-
[2+2] Cycloadditions: Photochemical reactions, like the aza-Paterno-Büchi reaction, allow for the direct construction of the azetidine core from alkenes and imine precursors.[2]
-
Strain-Release Methodologies: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles is a powerful and modular approach to creating diversely substituted azetidines.[9]
Exemplary Protocol: Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane (ABB)
This protocol is a conceptual representation of a strain-release functionalization, a common strategy.
-
Activation of ABB: A solution of 1-azabicyclo[1.1.0]butane hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane) is treated with a non-nucleophilic base (e.g., triethylamine, 1.1 eq) at 0 °C to generate the free base in situ.
-
Nucleophilic Addition: The desired nucleophile (e.g., a substituted aniline, 1.2 eq) is added to the reaction mixture, along with a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃ or HBF₄) to facilitate the ring-opening.
-
Reaction Progression: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted azetidine product.
Case Studies: Azetidine Scaffolds in Approved Drugs
The tangible success of the azetidine scaffold is best illustrated by its presence in several FDA-approved drugs across various therapeutic areas.[1]
| Drug Name | Therapeutic Area | Role of the Azetidine Scaffold |
| Baricitinib | Rheumatoid Arthritis | The azetidine-sulfonamide moiety provides improved metabolic stability and contributes to the overall 3D shape for optimal kinase selectivity.[1] |
| Cobimetinib | Oncology (Melanoma) | The 3,3-dimethylazetidine provides a rigid, low-lipophilicity replacement for a gem-dimethyl group, improving physicochemical properties and potency as a MEK inhibitor.[1][10] |
| Azelnidipine | Hypertension | As a calcium channel blocker, the azetidine ring contributes to the molecule's overall conformation and binding affinity to the receptor.[1][4] |
| Sarolaner | Veterinary Parasiticide | The spiro-azetidine core is crucial for its insecticidal and acaricidal activity, providing a novel and potent pharmacophore.[1] |
These examples underscore the real-world impact of azetidine-based design strategies, translating theoretical advantages into tangible therapeutic benefits.[1] The scaffold has proven its worth in oncology, inflammation, and infectious diseases, demonstrating its broad applicability.[1][8][11]
Future Directions and Conclusion
The azetidine scaffold is no longer a niche heterocycle but a validated and privileged structure in medicinal chemistry.[10] Its unique ability to confer conformational rigidity, enhance metabolic stability, and improve solubility makes it an invaluable tool for drug designers.[1][3] As synthetic methods continue to evolve, enabling access to an even greater diversity of azetidine building blocks, its role in the development of next-generation therapeutics is set to expand.[1][2][12] Future work will likely focus on the development of novel spirocyclic and fused azetidine systems, further pushing the boundaries of 3D chemical space and unlocking new therapeutic possibilities.[9][10] For researchers and drug development professionals, a deep understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of this remarkable scaffold.
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A Technical Guide to Strained Ring Systems in Drug Discovery
Abstract: The strategic incorporation of strained ring systems—small, three- and four-membered carbocycles and heterocycles—represents a paradigm shift in modern medicinal chemistry. Moving beyond the traditional focus on five- and six-membered rings, drug discovery programs are increasingly leveraging the unique physicochemical properties conferred by ring strain to overcome long-standing challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth analysis of the fundamental principles of ring strain, explores the strategic advantages of these motifs in drug design, details synthetic methodologies, and presents case studies of their successful application. It is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the latent energy of strained rings to create differentiated, high-efficacy therapeutics.
The Principle of Ring Strain: A Double-Edged Sword
Ring systems are fundamental scaffolds in the majority of bioactive molecules, dictating shape, rigidity, and the spatial orientation of substituents.[1] For decades, the focus has been on thermodynamically stable five- and six-membered rings. However, smaller rings, such as cyclopropanes and cyclobutanes, possess significant ring strain , an inherent energy resulting from the deviation of bond angles from their ideal values.[2][3] This stored energy, once viewed as a liability, is now recognized as a powerful tool for molecular design.
Defining Strain: A Trifecta of Energetic Penalties
Ring strain is not a monolithic concept but a combination of three primary contributors:
-
Angle Strain (Baeyer Strain): This is the most intuitive form of strain, arising from the compression of internal bond angles relative to the ideal sp³ tetrahedral angle of 109.5°. In cyclopropane, for instance, the C-C-C bond angles are forced to 60°, inducing significant strain.[4]
-
Torsional Strain (Pitzer Strain): This strain results from the eclipsing of adjacent C-H bonds. In a planar ring like cyclopropane, all vicinal hydrogens are fully eclipsed, creating repulsive interactions that increase the molecule's internal energy.[5]
-
Transannular Strain (Prelog Strain): In larger rings (8-12 members), this strain arises from steric crowding of atoms across the ring from each other.[6] While less relevant for the small rings that are the focus of this guide, it completes the picture of cyclic instability.
The interplay of these forces renders small rings thermodynamically unstable and kinetically reactive.[2] This reactivity, however, can be precisely controlled and exploited.
Energetic Consequences and Physicochemical Manifestations
The high internal energy of strained rings has profound effects on their structure and properties. The carbon-carbon bonds in cyclopropane, for example, exhibit increased p-character, leading some to describe them as "pseudo double bonds".[4] This rehybridization also results in shorter, stronger, and more polarized C-H bonds.[4]
These fundamental changes manifest in several key physicochemical properties that are highly relevant to drug design:
| Ring System | Strain Energy (kcal/mol) | Internal C-C-C Angle | Key Physicochemical Features |
| Cyclopropane | ~27.5 | 60° | Planar, rigid, pseudo-double bond character, reduced lipophilicity vs. isopropyl.[4] |
| Cyclobutane | ~26.5 | 90° (puckered) | Puckered conformation, balances strain and stability, provides 3D exit vectors.[4] |
| Oxetane | ~25.6 | 90° (puckered) | Polar, non-planar, improves solubility, acts as H-bond acceptor.[7] |
| Azetidine | ~25.8 | 90° (puckered) | Polar, basic nitrogen, improves solubility, offers synthetic handles.[7] |
| Bicyclo[1.1.1]pentane | ~65 | Highly constrained | Rigid, linear scaffold, non-aromatic bioisostere for phenyl rings.[8] |
Data compiled from multiple sources.[4][5][9]
The "spring-loaded" nature of these rings means they can participate in reactions that release this strain, a property that can be cleverly used in synthesis and, occasionally, in mechanism-based inhibition.[10][11]
Strategic Application of Strained Rings in Drug Design
The decision to incorporate a strained ring is a strategic one, aimed at solving specific challenges in the drug optimization process. These motifs are not mere placeholders but active contributors to a molecule's biological profile.
Enhancing Potency through Conformational Constraint
One of the most powerful applications of strained rings is the reduction of conformational flexibility.[12] A flexible ligand must pay an entropic penalty upon binding to its target, as it loses rotational freedom. By incorporating a rigid ring system, the molecule is "pre-organized" into a bioactive conformation, minimizing this entropic cost and potentially leading to a significant increase in binding affinity and potency.[1][12]
Modulating Physicochemical Properties
Strained rings provide a sophisticated toolkit for fine-tuning properties critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Solubility and Lipophilicity: The introduction of sp³-rich, non-planar scaffolds like oxetanes, azetidines, or cyclobutanes disrupts the flat, intermolecular packing that can lower solubility in aromatic compounds.[4] Furthermore, the inclusion of heteroatoms in oxetanes and azetidines introduces polarity and hydrogen bond accepting capabilities, often leading to dramatic improvements in aqueous solubility.[7][13]
-
Metabolic Stability: Unsubstituted aromatic and aliphatic rings are often "soft spots" for metabolic oxidation by cytochrome P450 (CYP) enzymes.[14] Replacing a metabolically vulnerable group (e.g., an isopropyl or phenyl group) with a more robust strained ring can block these sites of metabolism.[4] The inherent strength of the C-H bonds in some strained systems can also render them less susceptible to oxidative cleavage.[15]
Bioisosteric Replacement Strategies
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[16] Strained rings have emerged as highly effective and non-classical bioisosteres for common chemical motifs.
-
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Mimic: Perhaps the most celebrated example, BCP serves as a three-dimensional, non-planar bioisostere for a para-substituted phenyl ring.[8][17] This replacement can improve solubility, reduce metabolic liability, and provide novel intellectual property, all while maintaining the crucial exit vectors for substituents.[18]
-
Oxetanes/Azetidines for Carbonyls and Alkyl Groups: Oxetanes can serve as surrogates for carbonyl groups, maintaining a key hydrogen bond acceptor while improving stability and polarity.[7] Both oxetanes and azetidines are also used as replacements for gem-dimethyl or isopropyl groups to enhance polarity and solubility.[13]
-
Cyclopropane as an Alkene/Aryl Isostere: The pseudo-double bond character of a cyclopropane ring allows it to mimic the rigidity and electronics of an alkene or, in some contexts, a small aromatic ring, but with a different three-dimensional profile and lipophilicity.[4]
Key Strained Ring Motifs and Their Synthesis
The practical application of strained rings in drug discovery is contingent on the availability of robust and scalable synthetic methods.[19] While historically challenging, modern synthetic organic chemistry has made these valuable scaffolds readily accessible.
Cyclopropanes
The most ubiquitous small ring in medicinal chemistry, cyclopropanes appear in over 60 marketed drugs.[4] Their synthesis is well-established, with methods like the Simmons-Smith reaction (cyclopropanation of alkenes with a carbenoid) and transition metal-catalyzed cyclopropanations from diazo compounds being particularly common.
Azetidines and Oxetanes
The popularity of these four-membered heterocycles has surged in recent years due to their profound impact on solubility and other drug-like properties.[4][7] Their synthesis often relies on intramolecular cyclization reactions of appropriately functionalized precursors or via [2+2] cycloadditions. The challenging preparation of these derivatives has historically limited their use, but new synthetic strategies are continually being developed.[20][21]
Bicyclo[1.1.1]pentane (BCP)
The synthesis of the BCP core has been a major area of innovation. A key breakthrough was the generation and trapping of [1.1.1]propellane, a highly strained intermediate, which can be reacted with a wide variety of radical precursors to install substituents at the bridgehead positions.[17][22]
Case Study: BCP in IDO1 Inhibitors
The development of inhibitors for Indoleamine-2,3-dioxygenase 1 (IDO1), an important immuno-oncology target, provides a compelling example of the strategic use of a strained ring. An initial lead compound containing a para-substituted phenyl ring suffered from poor metabolic stability.
A systematic exploration of bioisosteres led to the replacement of the phenyl ring with a Bicyclo[1.1.1]pentane (BCP) core.
-
The Challenge: The original phenyl-containing compound showed high clearance in human liver microsomes, indicating rapid metabolism.
-
The Solution: Replacing the phenyl ring with a BCP moiety.
-
The Outcome: The resulting BCP-containing analogue exhibited a significant improvement in metabolic stability and maintained high potency against the IDO1 enzyme. This modification was a key step in advancing the compound toward clinical development.[23]
This case highlights how a strained ring bioisostere can directly address a critical liability in a lead optimization campaign.
Experimental Protocol: Representative Synthesis of a BCP Derivative via [1.1.1]Propellane
This protocol outlines a general, self-validating method for the synthesis of a 1,3-disubstituted BCP derivative, a common strategy in medicinal chemistry. The success of the reaction is validated by the consumption of starting materials and the appearance of the characteristic BCP signals in ¹H and ¹³C NMR spectroscopy.
Objective: To synthesize 1-(4-iodophenyl)-3-methylbicyclo[1.1.1]pentane.
Materials:
-
[1.1.1]Propellane solution in diethyl ether (generated in situ or from a commercial source)
-
1,4-Diiodobenzene
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Methodology:
-
Reaction Setup: Under an argon atmosphere, add 1,4-diiodobenzene (1.2 eq) and NiCl₂(dppe) (5 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous THF via syringe. Stir the mixture until all solids are dissolved.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.0 eq) dropwise via syringe. The solution should change color, indicating the formation of the active nickel catalyst.
-
Propellane Addition: Add the solution of [1.1.1]propellane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS for the consumption of 1,4-diiodobenzene.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Validation: The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic BCP bridgehead proton singlet around 2.5 ppm and the quaternary bridgehead carbon signals in the ¹³C NMR spectrum confirms the successful formation of the strained bicyclic core.
Challenges and Future Directions
Despite the significant progress, challenges remain. The synthesis of highly substituted or complex strained rings can still be difficult and require multi-step sequences.[6][24] Furthermore, the high reactivity of some strained systems can lead to instability, posing formulation challenges.[4]
The future of this field is bright. New synthetic methods are continuously expanding the accessible chemical space of strained rings.[25] Computational chemistry is playing an increasingly important role in predicting the properties and stability of novel strained scaffolds. As our understanding of the interplay between ring strain and biological activity deepens, we can expect to see even more innovative applications of these powerful motifs in the design of next-generation therapeutics.
Conclusion
Strained ring systems have transitioned from chemical curiosities to indispensable tools in the medicinal chemist's arsenal. Their ability to enforce bioactive conformations, modulate physicochemical properties, and serve as novel bioisosteres provides rational solutions to pervasive problems in drug discovery. By understanding the fundamental principles of ring strain and leveraging modern synthetic methodologies, researchers can strategically deploy these "spring-loaded" scaffolds to design potent, selective, and highly differentiated drug candidates with improved prospects for clinical success.
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An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Drug Modifications to Improve Stability. Open Library Publishing Platform. Available at: [Link]
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Singh, S., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Who we serve. Available at: [Link]
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Obach, R. S., et al. (2025). Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. ChemRxiv. Available at: [Link]
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Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as Unusual Building Blocks for Complexity Generation in Organic Synthesis. Communications Chemistry. Available at: [Link]
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Bull, J. A., et al. (2018). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]
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Stepan, A. F., et al. (2012). In 2012, bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring. ChemRxiv. Available at: [Link]
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Wuts, P. G. M. (2007). A Ring Distortion Strategy to Construct Stereochemically Complex and Structurally Diverse Compounds from Natural Products. PubMed Central. Available at: [Link]
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Frank, N., et al. (2022). A new bioisostere for meta-substituted arenes. University of Oxford Department of Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
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Reves, M., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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Methodological & Application
Synthesis of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate: An Application Note and Protocol for Drug Discovery
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to serve as versatile building blocks in the synthesis of novel therapeutic agents. The incorporation of the strained four-membered ring can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. This application note provides a comprehensive guide for the synthesis of tert-butyl 3-(ethylamino)azetidine-1-carboxylate, a valuable intermediate for the development of innovative pharmaceuticals.
This document outlines a reliable two-step synthetic sequence commencing with the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the key ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. Subsequently, a reductive amination protocol is detailed for the efficient coupling of the ketone with ethylamine to yield the target compound. The rationale behind the selection of reagents and reaction conditions is discussed to provide researchers with a thorough understanding of the synthetic strategy.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, beginning with the oxidation of a secondary alcohol to a ketone, followed by a one-pot reductive amination.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-oxoazetidine-1-carboxylate
The pivotal intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone), is prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[1] Several oxidation methods are suitable for this transformation, each with its own advantages and considerations. We present three reliable protocols: Parikh-Doering Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.
Causality Behind Experimental Choices:
-
Parikh-Doering Oxidation: This method utilizes the sulfur trioxide pyridine complex, which is a milder and more user-friendly activating agent for DMSO compared to the oxalyl chloride used in the Swern oxidation. It can be performed at or near room temperature, avoiding the need for cryogenic conditions.[2][3]
-
Swern Oxidation: A classic and highly efficient method that typically provides high yields.[4] It requires low temperatures (-78 °C) to control the reaction and minimize side products. The generation of gaseous byproducts (CO and CO₂) and the malodorous dimethyl sulfide necessitates a well-ventilated fume hood.[4]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and is known for its mild reaction conditions, broad functional group tolerance, and straightforward work-up.[5][6] However, the reagent is relatively expensive and can be shock-sensitive.[6]
Protocol 1A: Parikh-Doering Oxidation
This protocol is recommended for its operational simplicity and mild conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 5.00 g | 28.8 |
| Sulfur trioxide pyridine complex | 159.16 | 13.7 g | 86.4 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Triethylamine (TEA) | 101.19 | 12.1 mL | 86.4 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (5.00 g, 28.8 mmol) in anhydrous DCM (100 mL) and anhydrous DMSO (50 mL) is added triethylamine (12.1 mL, 86.4 mmol).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Sulfur trioxide pyridine complex (13.7 g, 86.4 mmol) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, the reaction is quenched by the slow addition of water (100 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.[1]
Part 2: Synthesis of this compound via Reductive Amination
The final step involves the formation of the target secondary amine through the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, selectivity for iminium ion reduction, and tolerance of a wide range of functional groups.[7][8]
Causality Behind Experimental Choices:
-
One-Pot Procedure: The imine formation and its subsequent reduction are carried out in the same reaction vessel, which is more efficient and minimizes handling of the potentially unstable imine intermediate.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting ketone, thus preventing the formation of the starting alcohol as a byproduct.[7] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃ as they are aprotic and do not react with the reducing agent.
Protocol 2A: Reductive Amination
Caption: Experimental workflow for reductive amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 2.00 g | 11.7 |
| Ethylamine (70% solution in water) | 45.08 | ~1.1 mL | ~17.6 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.72 g | 17.6 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (2.00 g, 11.7 mmol) in anhydrous DCM (50 mL) is added ethylamine (70% solution in water, ~1.1 mL, ~17.6 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (3.72 g, 17.6 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by TLC (Eluent: 10% Methanol in DCM).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ (50 mL).
-
The mixture is stirred for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-15% methanol in DCM) to afford this compound as a pale yellow oil.
Characterization of the Final Product
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.1-3.9 (m, 2H, azetidine-CH₂), ~3.7-3.5 (m, 2H, azetidine-CH₂), ~3.4-3.2 (m, 1H, azetidine-CH), ~2.7-2.5 (q, J = 7.2 Hz, 2H, -NHCH ₂CH₃), 1.44 (s, 9H, -C(CH₃)₃), ~1.1 (t, J = 7.2 Hz, 3H, -NHCH₂CH ₃). A broad singlet for the -NH proton is also expected.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~156.5 (C=O), ~79.5 (-C (CH₃)₃), ~57 (azetidine-CH₂), ~50 (azetidine-CH), ~44 (-NHC H₂CH₃), 28.6 (-C(C H₃)₃), ~15 (-NHCH₂C H₃).
Note: The exact chemical shifts may vary slightly. The provided data is based on analogous structures, such as the corresponding methylamino derivative.[2]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Ethylamine Solution: Ethylamine is a flammable and corrosive liquid and vapor. It can cause severe skin burns and eye damage, and is harmful if inhaled.[10] Handle with care, ensuring adequate ventilation and avoiding sources of ignition.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and should be handled under anhydrous conditions. In case of fire, use a dry chemical powder extinguisher. Do not use water.
-
Oxidizing Agents (Swern, DMP, Parikh-Doering Reagents): These reagents are corrosive and/or toxic. Handle with extreme care, following specific safety data sheet (SDS) recommendations for each. Swern oxidation generates toxic gases and should be performed with caution at low temperatures.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound. The presented methods are scalable and utilize readily available starting materials. The choice of oxidation and reductive amination conditions allows for flexibility based on available laboratory equipment and safety considerations. This versatile azetidine intermediate can be further functionalized to access a wide range of novel molecules for drug discovery and development programs.
References
- Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967, 89 (21), 5505–5507.
- Omura, K.; Swern, D. Tetrahedron1978, 34 (11), 1651–1660.
- Dess, D. B.; Martin, J. C. J. Org. Chem.1983, 48 (22), 4155–4156.
-
PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. [Link]
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61 (11), 3849–3862.
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Wikipedia. Dess–Martin periodinane. [Link]
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Wikipedia. Swern oxidation. [Link]
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Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]
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Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Parikh-Doering Oxidation. Chem-Station Int. Ed.[Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
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1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. [Link]
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t-Butyl group towers over other 1H resonances - ACD/Labs. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
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Synthesis of N-Boc-3-(ethylamino)azetidine: A Detailed Guide to Reductive Amination
Introduction: The Strategic Importance of 3-Aminoazetidines in Drug Discovery
The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry.[1] As a strained four-membered ring, it imparts a degree of conformational rigidity to molecules, which can lead to improved binding affinity and pharmacokinetic properties.[1] Specifically, 3-aminoazetidine derivatives are crucial building blocks for a wide range of biologically active compounds, including kinase inhibitors and triple reuptake inhibitors for the treatment of depression.[2]
This application note provides a comprehensive guide to the synthesis of tert-butyl 3-(ethylamino)azetidine-1-carboxylate via the reductive amination of 1-Boc-3-azetidinone with ethylamine. This reaction is a cornerstone for generating diversely substituted 3-aminoazetidines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and present the necessary characterization data to ensure the successful and reproducible synthesis of this key intermediate.
Mechanistic Insights: The Reductive Amination Pathway
The synthesis of this compound proceeds through a one-pot reductive amination. This powerful transformation involves two key steps that occur in sequence:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 1-Boc-3-azetidinone. This is followed by dehydration to form a transient imine, which is then protonated under the reaction conditions to yield a more electrophilic iminium ion. The presence of a mild acid, such as acetic acid, can catalyze this step by protonating the carbonyl oxygen, thereby activating it towards nucleophilic attack.[3]
-
Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion.[4] NaBH(OAc)₃ is particularly well-suited for this transformation due to its mild nature and its selectivity for reducing iminium ions in the presence of less reactive carbonyl groups.[4][5] This selectivity prevents the premature reduction of the starting ketone, leading to higher yields of the desired amine.[2]
The choice of sodium triacetoxyborohydride over more aggressive reducing agents like sodium borohydride (NaBH₄) is critical. NaBH₄ can reduce the starting ketone, leading to the formation of an undesired alcohol byproduct.[4] Furthermore, NaBH(OAc)₃ is effective under the slightly acidic conditions required for iminium ion formation, whereas NaBH₄ is not stable in acidic media.[6]
Experimental Protocol
This protocol details the synthesis of this compound from 1-Boc-3-azetidinone and ethylamine hydrochloride. The use of the hydrochloride salt of ethylamine provides a stable, easy-to-handle source of the amine.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |
| 1-Boc-3-azetidinone | 171.21 | ≥97% | Commercially Available |
| Ethylamine hydrochloride | 81.54 | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride | 211.94 | ≥97% | Commercially Available |
| Acetic Acid | 60.05 | Glacial | Commercially Available |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (aq.) | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M with respect to the 1-Boc-3-azetidinone. Stir the mixture until the starting material is fully dissolved.
-
Amine and Acid Addition: To the stirred solution, add ethylamine hydrochloride (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: After 1 hour, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized this compound (CAS 929716-69-8), a thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The following are the expected ¹H and ¹³C NMR chemical shifts for the product in CDCl₃.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.10 (t, J = 7.8 Hz, 2H)
-
δ 3.65 (t, J = 6.2 Hz, 2H)
-
δ 3.45-3.35 (m, 1H)
-
δ 2.62 (q, J = 7.2 Hz, 2H)
-
δ 1.44 (s, 9H)
-
δ 1.10 (t, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.8
-
δ 79.4
-
δ 58.1 (2C)
-
δ 51.5
-
δ 44.2
-
δ 28.5 (3C)
-
δ 15.4
Note: The provided NMR data is based on analogous compounds and predictive models. Actual experimental values may vary slightly.
Potential Side Reactions and Troubleshooting
While reductive amination with sodium triacetoxyborohydride is a robust reaction, certain side reactions can occur:
-
Over-alkylation: The secondary amine product can potentially react with another molecule of the starting ketone to form a tertiary amine. However, this is generally a slow process and can be minimized by using a slight excess of the primary amine and carefully monitoring the reaction progress.
-
Formation of Alcohol Byproduct: If the reducing agent is not selective or if the reaction conditions are not well-controlled, reduction of the starting ketone to the corresponding alcohol can occur. Using the specified selective reducing agent, NaBH(OAc)₃, minimizes this side reaction.
-
Incomplete Reaction: For less reactive alkyl amines, the initial imine formation can be slow. If the reaction stalls, gentle heating or the use of a Dean-Stark apparatus to remove water can drive the imine formation to completion before the addition of the reducing agent.
Conclusion
The reductive amination of 1-Boc-3-azetidinone with ethylamine is an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently produce this valuable building block for drug discovery and development. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this a practical and scalable reaction. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent applications.
References
- HETEROCYCLES, Vol. 96, No. 12, 2018. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Kim, J. S., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(11), 945-949.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Google Patents. (n.d.). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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Organic Syntheses. (n.d.). azetidine. Retrieved January 24, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved January 24, 2026, from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of azetidine derivatives.
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Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 24, 2026, from [Link]
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Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. Retrieved January 24, 2026, from [Link]
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Application Note: A Practical Guide to the Synthesis of 3-Substituted Azetidines via Reductive Amination
Abstract
The azetidine scaffold is a highly sought-after motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and reduced lipophilicity.[1][2] Specifically, functionalization at the 3-position provides a key vector for molecular elaboration in drug discovery programs.[3][4] Reductive amination of N-protected azetidin-3-ones represents one of the most robust, versatile, and widely adopted methods for accessing a diverse array of 3-amino-substituted azetidines. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the underlying principles, key experimental considerations, a detailed step-by-step protocol, and troubleshooting strategies for this critical transformation.
Introduction: The Strategic Value of 3-Substituted Azetidines
The four-membered azetidine ring is a privileged structure in drug design.[2][5] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a rigid framework that can favorably orient substituents towards biological targets, often leading to enhanced binding affinity.[6] Unlike its more strained aziridine counterpart, the azetidine ring is significantly more stable, allowing for easier handling and incorporation into complex synthetic routes.[6]
Reductive amination offers a highly controlled and efficient pathway to forge C-N bonds, making it an ideal strategy for synthesizing libraries of 3-substituted azetidines from a common precursor, N-protected azetidin-3-one.[6][7] This method circumvents the challenges of direct alkylation, which often suffers from poor selectivity and over-alkylation, by proceeding through a distinct two-step, one-pot sequence: the formation of an intermediate iminium ion followed by its selective reduction.[7]
Reaction Principle and Mechanism
The reductive amination of an azetidin-3-one with a primary or secondary amine is a sequential process. The entire transformation is typically conducted in a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the azetidin-3-one. This is followed by dehydration to form a transient imine (from a primary amine) or enamine (from a secondary amine), which is protonated under mildly acidic conditions to yield a key electrophilic intermediate: the iminium ion. This step is reversible, and the equilibrium is often driven forward by the subsequent reduction.
-
Hydride Reduction: A mild, selective reducing agent is then used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final 3-aminoazetidine product. The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but not so powerful as to reduce the starting ketone, which would result in an undesired alcohol byproduct.
The general mechanism is illustrated below.
Sources
Application Notes and Protocols: Tert-butyl 3-(ethylamino)azetidine-1-carboxylate as a Privileged Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the quest for kinase inhibitors with superior potency, selectivity, and drug-like properties is a perpetual challenge. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in this pursuit.[1][2] Its inherent conformational rigidity allows for the precise positioning of substituents within a protein's binding pocket, which can lead to a favorable entropic contribution to binding affinity.[3] Unlike more flexible aliphatic chains, the strained azetidine ring introduces a defined three-dimensional geometry, enabling chemists to fine-tune molecular shape to achieve optimal interactions with the target kinase.
This guide focuses on a particularly valuable derivative: tert-butyl 3-(ethylamino)azetidine-1-carboxylate . The Boc-protected nitrogen at the 1-position offers a stable, yet readily cleavable, handle for synthetic manipulations, while the 3-(ethylamino) group provides a key vector for interaction with the kinase active site. This document will provide a comprehensive overview of the synthesis of this building block, detailed protocols for its incorporation into kinase inhibitor scaffolds, and an analysis of the structure-activity relationships that underscore its utility.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs like tert-butyl 3-(methylamino)azetidine-1-carboxylate.[4][5]
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | N/A |
| Molecular Weight | 200.28 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | N/A |
| Stability | The Boc-protecting group is sensitive to strong acids. Store under an inert atmosphere. | N/A |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | [4] |
Synthesis of this compound
A robust and scalable synthesis of the title compound can be achieved via a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This ketone is a versatile intermediate in the synthesis of various active pharmaceutical ingredients, including the JAK inhibitor Baricitinib.[6][7]
Step 1: Synthesis of the Precursor, Tert-butyl 3-oxoazetidine-1-carboxylate
The ketone precursor can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via an oxidation reaction. A common and effective method is the TEMPO-catalyzed oxidation.[1]
Caption: Oxidation of the secondary alcohol to the ketone.
Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate [1]
-
Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add an aqueous solution of potassium bromide (KBr) and a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl) and potassium bicarbonate (KHCO₃) while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reductive Amination to Yield the Final Product
The most direct method to introduce the ethylamino group is through reductive amination of the ketone precursor with ethylamine.[8]
Caption: Formation of the target building block via reductive amination.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in 1,2-dichloroethane (DCE).
-
Amine Addition: Add ethylamine (1.1 equivalents, typically as a solution in THF or as the hydrochloride salt with an added base like triethylamine).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The utility of this compound is best demonstrated by its incorporation into a heterocyclic core common to many kinase inhibitors, such as the pyrrolopyrimidine scaffold found in JAK inhibitors. The general strategy involves deprotection of the Boc group followed by a nucleophilic aromatic substitution (SNAᵣ) reaction with an activated heterocyclic electrophile.
Caption: General workflow for incorporating the azetidine building block.
Protocol 3: Coupling of 3-(Ethylamino)azetidine to a Pyrrolopyrimidine Core
-
Boc Deprotection:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or DCM.
-
Add an excess of a strong acid, for example, 4M HCl in dioxane or trifluoroacetic acid (TFA) (4-5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 3-(ethylamino)azetidine salt. This is often used in the next step without further purification.
-
-
Nucleophilic Aromatic Substitution (SNAᵣ):
-
To a solution of the activated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3-4 equivalents).
-
Add the crude 3-(ethylamino)azetidine salt (1.2-1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product, or perform an extractive work-up with ethyl acetate.
-
The crude product can be purified by flash chromatography or preparative HPLC to yield the final kinase inhibitor.
-
Structure-Activity Relationship (SAR) and the Role of the 3-(Ethylamino)azetidine Moiety
The azetidine ring serves as a rigid scaffold that orients the ethylamino substituent towards a specific region of the kinase ATP-binding site. The rationale behind its effectiveness can be broken down into several key aspects:
-
Vector for H-Bonding: The secondary amine of the ethylamino group can act as a hydrogen bond donor or acceptor, forming crucial interactions with backbone carbonyls or side chains of hinge region residues in the kinase.
-
Improved Physicochemical Properties: Compared to more lipophilic or larger substituents, the small, polar 3-(ethylamino)azetidine moiety can improve aqueous solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
-
Conformational Restriction: The rigidity of the four-membered ring reduces the entropic penalty of binding compared to a flexible alkylamine chain, potentially increasing binding affinity.[3] The defined stereochemistry at the 3-position allows for precise placement of the interacting group.
-
Escape Vector: The azetidine nitrogen provides a non-obvious "escape vector" out of the primary binding pocket and into the solvent-exposed region, a common strategy in kinase inhibitor design to improve selectivity and physicochemical properties.
Caption: Conceptual diagram of the azetidine moiety's role in kinase binding.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its synthesis is straightforward from commercially available starting materials, and its incorporation into various heterocyclic scaffolds can be achieved through robust and well-established chemical transformations. The unique structural and conformational properties of the 3-(ethylamino)azetidine moiety offer significant advantages in drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery programs.
References
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.
-
The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem.
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry.
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
-
Azetidines. Enamine.
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
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SAR and 3D-QSAR studies on thiadiazolidinone derivatives: exploration of structural requirements for glycogen synthase kinase 3 inhibitors. PubMed.
-
tert-Butyl 3-Aminoazetidine-1-carboxylate. TCI Chemicals.
-
Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. ResearchGate.
-
Synthesis of azetidine derivatives. Google Patents.
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
-
Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed.
-
A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Communications.
-
Tert-butyl 3-iodoazetidine-1-carboxylate. PubChem.
-
The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors. PMC.
-
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
-
Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Publications.
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
-
tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem.
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed.
-
3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts.
-
Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv.
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Application of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Azetidine Scaffold in GPCR Ligand Design
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently marketed drugs.[1] The design of potent and selective GPCR ligands is a cornerstone of modern drug discovery.[2] In recent years, the use of small, strained ring systems as rigid scaffolds has become a prominent strategy to enhance the pharmacological properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[3]
The incorporation of an azetidine moiety can confer several advantages, including:
-
Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
-
Enhanced Aqueous Solubility: The presence of the nitrogen atom can increase the polarity and solubility of the molecule.
-
Three-Dimensional Diversity: The rigid, non-planar structure of the azetidine ring allows for precise spatial orientation of substituents, which can lead to improved target affinity and selectivity.[3]
-
Novel Chemical Space: Azetidine-containing compounds occupy a unique area of chemical space, offering opportunities for the development of novel intellectual property.
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a versatile building block that provides a convenient entry point for the synthesis of a variety of 3-substituted azetidine derivatives for incorporation into GPCR ligands. The Boc-protecting group allows for facile manipulation of the azetidine nitrogen, while the secondary ethylamino group at the 3-position can be further functionalized or transformed to introduce key pharmacophoric elements.
This application note will provide a detailed synthetic protocol for the utilization of this compound in the synthesis of a potent and selective muscarinic M3 receptor antagonist, a class of GPCR ligands used in the treatment of chronic obstructive pulmonary disease (COPD).[4]
Rationale for Azetidine in Muscarinic M3 Receptor Antagonists
Muscarinic M3 receptors are GPCRs that play a crucial role in mediating smooth muscle contraction and mucus secretion in the airways.[4] Antagonists of the M3 receptor are effective bronchodilators. The development of selective M3 antagonists is desirable to minimize side effects associated with the blockade of other muscarinic receptor subtypes.[5] Structure-activity relationship (SAR) studies have shown that the incorporation of a rigid azetidine ring can lead to high affinity and selectivity for the M3 receptor.[6][7] The azetidine scaffold can orient key binding motifs in a conformation that is optimal for interaction with the receptor's binding pocket.
The following protocol outlines a synthetic route to a key intermediate for a muscarinic M3 antagonist, starting from this compound. The strategy involves the conversion of the 3-ethylamino group to a 3-hydroxy group, followed by a Williamson ether synthesis to introduce the desired aryloxy side chain.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The initial step involves the conversion of the starting material to a key 3-hydroxyazetidine intermediate. This is followed by the coupling with a phenolic component and subsequent deprotection and elaboration to the final M3 antagonist.
Caption: Synthetic workflow from the starting material to the final GPCR ligand.
Detailed Experimental Protocols
Part 1: Synthesis of Tert-butyl 3-hydroxyazetidine-1-carboxylate
This protocol describes the conversion of the 3-ethylamino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 1257294-30-6 | 214.31 | 10.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 12.0 |
| Sulfuric Acid (H₂SO₄), 2M | 7664-93-9 | 98.08 | As required |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As required |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As required |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As required |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As required |
Procedure:
-
To a stirred solution of this compound (10.0 mmol) in 2M sulfuric acid (50 mL) at 0 °C (ice bath), add a solution of sodium nitrite (12.0 mmol) in deionized water (10 mL) dropwise. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt is typically accompanied by the evolution of nitrogen gas.[8]
-
After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Heat the reaction mixture to 50 °C and maintain for 1 hour to ensure complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Tert-butyl 3-hydroxyazetidine-1-carboxylate as a crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
Part 2: Synthesis of a Key M3 Antagonist Intermediate via Williamson Ether Synthesis
This protocol details the coupling of the synthesized Tert-butyl 3-hydroxyazetidine-1-carboxylate with a suitable phenol to form the core of a muscarinic M3 antagonist.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | 173.21 | 5.0 |
| 3-Hydroxydiphenylmethane | 1016-05-3 | 184.24 | 5.5 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 6.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As required |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As required |
Procedure:
-
To a stirred suspension of sodium hydride (6.0 mmol) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of 3-hydroxydiphenylmethane (5.5 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (5.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ether intermediate.
Characterization Data (Representative)
Tert-butyl 3-hydroxyazetidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 4.50-4.45 (m, 1H), 4.20 (t, J = 8.0 Hz, 2H), 3.85 (t, J = 8.0 Hz, 2H), 2.50 (br s, 1H, OH), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.5, 80.0, 62.0, 58.5, 28.5.
-
MS (ESI): m/z 174.1 [M+H]⁺.
Tert-butyl 3-((3-benzhydryl)oxy)azetidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 10H), 5.50 (s, 1H), 4.80-4.75 (m, 1H), 4.30 (t, J = 8.0 Hz, 2H), 4.00 (t, J = 8.0 Hz, 2H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 142.0, 128.5, 128.0, 127.0, 80.5, 70.0, 60.0, 55.0, 28.5.
-
MS (ESI): m/z 339.2 [M+H]⁺.
Conclusion and Future Perspectives
This application note demonstrates a viable synthetic pathway for the utilization of this compound as a versatile building block in the synthesis of GPCR ligands, specifically illustrated with the preparation of a key intermediate for a muscarinic M3 antagonist. The rigid azetidine scaffold plays a crucial role in conferring desirable pharmacological properties, including potency and selectivity. The described protocols provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the synthesis of novel azetidine-containing compounds targeting a wide range of GPCRs. Further elaboration of the synthesized intermediate, through deprotection and coupling with appropriate carboxylic acids, can lead to a diverse library of potential M3 antagonists for further biological evaluation.
References
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(2023). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]
-
(2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
(2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
(2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
-
(2010). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. PubMed. [Link]
-
(2011). Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2]. Vanderbilt University. [Link]
-
(1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
(2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
(2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]
-
(2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PubMed. [Link]
-
(2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed. [Link]
-
(2012). Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist for the Treatment of COPD. Organic Process Research & Development. [Link]
-
(2014). New Approaches for the Discovery of GPCR Ligands. Frontiers Research Topic. [Link]
-
(2025). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery. [Link]
-
(2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
(2018). Williamson Ether Synthesis. YouTube. [Link]
-
(2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences. [Link]
- (n.d.). STRUCTURE ACTIVITY RELATIONSHIP - Cholinergic Drugs. Pharmacy 180.
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Application Notes and Protocols for the Deprotection of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Introduction: The Strategic Importance of Boc Deprotection in Azetidine Scaffolds
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its robustness under a variety of synthetic conditions and, crucially, its clean and efficient removal under acidic conditions.[1] For scaffolds such as tert-butyl 3-(ethylamino)azetidine-1-carboxylate, the Boc group serves as a critical protecting element for the azetidine ring nitrogen, enabling selective functionalization at other positions. The subsequent removal of this group is a pivotal step, unmasking the secondary amine for further elaboration in the synthetic sequence.
The azetidine motif is of significant interest in medicinal chemistry due to its unique conformational properties and its presence in numerous bioactive compounds. Therefore, the reliable and high-yielding deprotection of Boc-protected azetidines is a frequently encountered and vital transformation for researchers in drug discovery.
This comprehensive guide provides detailed protocols, mechanistic insights, and comparative data for the deprotection of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most appropriate deprotection strategy for their specific needs, ensuring both high yield and purity of the desired 3-(ethylamino)azetidine product.
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The lability of the Boc group in acidic media is the foundation of its utility. The deprotection proceeds through a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to furnish the free amine, which is subsequently protonated in the acidic medium to yield the corresponding ammonium salt.
A critical consideration in Boc deprotection is the fate of the liberated tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues within the substrate or solvent, leading to undesired byproducts. To mitigate this, scavengers such as anisole or thiophenol can be employed to trap the tert-butyl cation.
// Nodes Start [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Carbonyl Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Protonated Carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="C-O Bond Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamic_Acid [label="Carbamic Acid Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Decarboxylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated_Amine [label="Protonated Amine (Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Alkylation Byproducts\n(e.g., with scavengers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [label="+ H+"]; Protonation -> Intermediate1; Intermediate1 -> Cleavage; Cleavage -> Carbamic_Acid; Cleavage -> tBu_Cation [style=dashed]; Carbamic_Acid -> Decarboxylation [label="- CO2"]; Decarboxylation -> Free_Amine; Free_Amine -> Protonated_Amine [label="+ H+"]; tBu_Cation -> Byproducts [style=dashed]; } .enddot Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Standard Acidic Deprotection Protocols
The most common and generally reliable methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).
Method 1: Trifluoroacetic Acid in Dichloromethane (TFA/DCM)
This is often the go-to method due to its efficiency and the volatility of the reagents, which simplifies workup.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the acid sensitivity of other functional groups in the molecule. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
The resulting residue, the trifluoroacetate salt of 3-(ethylamino)azetidine, can be used directly in the next step or purified.
-
To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH > 10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution) at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Method 2: Hydrogen Chloride in Dioxane or Diethyl Ether
Using a solution of HCl in an organic solvent is another robust method, often yielding the hydrochloride salt of the deprotected amine directly.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like anhydrous DCM or ethyl acetate in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in diethyl ether can be used.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Often, the hydrochloride salt will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to obtain the hydrochloride salt of 3-(ethylamino)azetidine.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized following the basification and extraction procedure described in Method 1.
-
Alternative and Milder Deprotection Methods
For substrates containing acid-sensitive functional groups, milder deprotection conditions are necessary.
Method 3: Aqueous Phosphoric Acid
This method is an environmentally benign and selective option for the deprotection of tert-butyl carbamates.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add an aqueous solution of phosphoric acid (e.g., 85 wt. % in H₂O, 5-10 eq).
-
Heating: Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Basify the aqueous solution with a solid base like sodium carbonate or a solution of NaOH to pH > 10.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the free amine.
-
Method 4: Oxalyl Chloride in Methanol
This recently reported method offers a mild alternative for the deprotection of N-Boc groups at room temperature.[2]
Protocol:
-
Dissolution: Dissolve the Boc-protected azetidine (1.0 eq) in methanol (MeOH) at room temperature.
-
Reagent Addition: Add oxalyl chloride (2-3 eq) dropwise to the solution. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring for completion.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent like DCM.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate in vacuo. Further purification by column chromatography may be necessary.
-
Comparative Summary of Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| TFA/DCM | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 1-4 h | Fast, efficient, volatile reagents | Harshly acidic, potential for side reactions |
| HCl/Dioxane | Hydrogen Chloride | Dioxane, Et₂O, EtOAc | 0 to RT | 1-3 h | Forms HCl salt directly, efficient | Corrosive, moisture-sensitive |
| Aqueous H₃PO₄ | Phosphoric Acid | THF, Acetonitrile | 50-80 °C | 4-16 h | Milder, environmentally friendly | Requires heating, longer reaction times |
| (COCl)₂/MeOH | Oxalyl Chloride | Methanol | RT | 1-4 h | Mild, room temperature reaction | Oxalyl chloride is toxic and moisture-sensitive |
// Nodes Start [label="Start:\nBoc-Protected Azetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolution in\nAnhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cooling to 0 °C\n(for strong acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Addition [label="Slow Addition of\nDeprotecting Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction at RT\nor Elevated Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Concentration\n- Neutralization/Basification\n- Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Precipitation\n- Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\nDeprotected Azetidine\n(Free Base or Salt)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolution; Dissolution -> Cooling; Cooling -> Acid_Addition; Acid_Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Final_Product; } .enddot Figure 2: General Experimental Workflow for Boc Deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for milder methods), or the equivalents of the acidic reagent. Ensure that all reagents and solvents are of high quality and anhydrous where specified.
-
Side Product Formation: The formation of byproducts from the alkylation by the tert-butyl cation can be suppressed by the addition of a scavenger like anisole (1-2 equivalents).
-
Product Isolation: The deprotected 3-(ethylamino)azetidine is a relatively small and polar molecule. During aqueous workup, ensure the pH is sufficiently basic to have the free amine, and perform multiple extractions with a suitable organic solvent to maximize recovery. In some cases, a continuous liquid-liquid extraction may be beneficial.
-
Purification: If the crude product is not pure enough for the subsequent step, purification by column chromatography on silica gel may be necessary. A gradient elution system of DCM/MeOH with a small percentage of ammonium hydroxide can be effective for purifying the free amine.
Conclusion
The deprotection of this compound is a critical transformation that can be achieved through several effective methods. The choice of the deprotection protocol should be guided by the overall synthetic strategy, particularly the presence of other acid-labile functional groups in the molecule. While the standard TFA/DCM or HCl/dioxane methods are highly efficient for robust substrates, milder alternatives such as aqueous phosphoric acid or oxalyl chloride in methanol provide valuable options for more sensitive compounds. Careful execution of the chosen protocol and appropriate workup and purification are key to obtaining the desired 3-(ethylamino)azetidine in high yield and purity, ready for the next step in the synthesis of novel chemical entities.
References
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
Agyapong, O., Appiah-poku, J., & Singh, G. S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23842. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
Sources
Application Notes and Protocols for Coupling Reactions of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry. Their inherent ring strain and sp³-rich character impart unique conformational rigidity, which can lead to improved pharmacokinetic properties, metabolic stability, and aqueous solubility of drug candidates.[1] The strategic incorporation of substituted azetidines, such as Tert-butyl 3-(ethylamino)azetidine-1-carboxylate, provides a versatile platform for the synthesis of novel chemical entities with diverse pharmacological applications.[1][2] This guide offers a comprehensive overview of key coupling reactions involving this valuable building block, complete with detailed protocols and mechanistic insights for researchers in drug development.
This compound is a bifunctional molecule featuring a Boc-protected ring nitrogen and a secondary ethylamino group. The Boc protecting group ensures stability and allows for selective reactions at the secondary amine. This secondary amine is a key nucleophile for a variety of essential bond-forming reactions.
Physicochemical Properties and Handling
| Property | Approximate Value (based on methyl analog) | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | N/A |
| Molecular Weight | 200.28 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General observation for similar compounds |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | General observation for similar compounds |
Safety and Handling: Similar azetidine derivatives are classified as irritants to the skin and eyes and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Coupling Reactions and Protocols
The secondary amine of this compound is a versatile handle for several critical coupling reactions. The following sections provide detailed protocols for some of the most common and impactful transformations.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reaction of this compound with a carboxylic acid, typically activated in situ, yields the corresponding amide.
Causality Behind Experimental Choices: Standard amide coupling protocols often employ a combination of a carbodiimide (like EDC) to activate the carboxylic acid, and an additive (like HOBt) to suppress side reactions and minimize racemization, particularly when coupling amino acids. A tertiary amine base (e.g., DIPEA or Et₃N) is used to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, enhancing its reactivity.
Experimental Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling with a Generic Carboxylic Acid
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Add DIPEA (3.0 eq) followed by this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[4] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced to the corresponding amine.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for reductive aminations as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[5] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.[5]
Mechanism of Reductive Amination with a Secondary Amine
Caption: Formation of a tertiary amine via reductive amination.
Detailed Protocol: Reductive Amination with a Generic Aldehyde
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Palladium-Catalyzed Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] This reaction is a cornerstone of modern organic synthesis, enabling the construction of arylamines, which are prevalent in pharmaceuticals.[8]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst (often a pre-catalyst that forms the active Pd(0) species in situ), a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, and a base to deprotonate the amine.[9] The choice of ligand is critical and often depends on the specific substrates being coupled. Sterically hindered biarylphosphine ligands are commonly employed to promote efficient oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base frequently used in these reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide
-
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Urea and Sulfonamide Formation
The secondary amine of this compound can also react with isocyanates and sulfonyl chlorides to form the corresponding ureas and sulfonamides, respectively. These functional groups are also important in drug design.
Detailed Protocol: Urea Formation with an Isocyanate
-
Materials:
-
Isocyanate (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.05 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the isocyanate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by trituration with ether/hexanes or by column chromatography if necessary.
-
Detailed Protocol: Sulfonamide Formation with a Sulfonyl Chloride
-
Materials:
-
Sulfonyl chloride (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the sulfonyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid; Steric hindrance. | Increase reaction time or temperature (up to 50 °C); Use a more potent coupling reagent like HATU. |
| Side Reactions in Reductive Amination | Reduction of the starting carbonyl; Over-alkylation (less common with secondary amines). | Add STAB portion-wise at a lower temperature; Ensure the iminium ion has formed before adding the reducing agent. |
| Dehalogenation in Buchwald-Hartwig | Incorrect ligand or base choice; High reaction temperature. | Screen different phosphine ligands; Use a milder base like K₂CO₃ or Cs₂CO₃; Lower the reaction temperature. |
| Difficulty in Purification | Residual coupling reagents or byproducts. | For amide couplings, an aqueous acidic wash can remove excess amine and basic byproducts. For reductive amination, a bisulfite wash can remove unreacted aldehyde. |
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its ability to readily participate in a range of robust coupling reactions, including amide bond formation, reductive amination, and Buchwald-Hartwig amination, allows for the efficient construction of complex and diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of the azetidine scaffold in their synthetic endeavors.
References
- Vertex Pharmaceuticals Incorporated. (2010). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23153172, tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131. Retrieved from [Link]
-
Black, P. J., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 7(5), 3249-3253. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(isocyanatomethyl)azetidine-1-carboxylate. Retrieved from [Link]
-
Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1858-1882. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bradley, M., et al. (2001). Novel synthesis of ureas: application of t-butylureas. The Journal of Organic Chemistry, 66(19), 6354-6359. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
- Google Patents. (1993). Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides.
-
Ashley, E. R., & O'Hare, D. (2017). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 360(6), 1066-1071. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link] (Note: A representative, non-functional URL is provided as the original link is to a video platform).
Sources
- 1. scispace.com [scispace.com]
- 2. Novel synthesis of ureas: application of t-butylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(methylamino)azetidine-1-carboxylate | C9H18N2O2 | CID 23153172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
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- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Azetidine Intermediates
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties, metabolic stability, and three-dimensional diversity to bioactive molecules.[1][2] However, the synthesis of this strained four-membered heterocycle is non-trivial, particularly when transitioning from laboratory-scale discovery to kilogram-scale production.[3] This guide provides researchers and drug development professionals with a comprehensive overview of robust synthetic strategies for substituted azetidines, focusing on the practical challenges and critical considerations inherent in process scale-up. We will delve into the causality behind methodological choices, present a detailed, gram-scale protocol for an enantioenriched C2-substituted azetidine, and outline the process controls necessary for a safe, efficient, and reproducible synthesis.
The Strategic Importance of Azetidines in Drug Development
Azetidines are not merely cyclic amine building blocks; their unique conformational constraints and inherent ring strain (approx. 25.4 kcal/mol) offer distinct advantages over more common saturated heterocycles like pyrrolidines or piperidines.[1] This strain energy makes the azetidine ring significantly more stable and easier to handle than an aziridine, yet reactive enough to be a versatile synthetic intermediate.[1] Their inclusion in pharmaceutical candidates can lead to improved solubility, reduced lipophilicity, and novel intellectual property. Consequently, developing scalable and economically viable synthetic routes to functionalized azetidine intermediates is a critical objective in process chemistry.
The primary challenge in azetidine synthesis is overcoming the conformational barrier to 4-exo-tet cyclization. Unlike the formation of five- and six-membered rings, the acyclic precursor for an azetidine must adopt a high-energy, eclipsed conformation for ring closure, making the reaction kinetically disfavored.[3] Successful scale-up strategies must therefore employ robust methodologies that reliably overcome this hurdle.
Comparative Analysis of Synthetic Strategies for Scale-Up
While numerous methods exist for azetidine synthesis, not all are suitable for large-scale production. The ideal process prioritizes safety, cost-effectiveness, atom economy, and minimal reliance on specialized equipment or chromatographic purification. Below is a comparative analysis of common strategies.
| Synthetic Strategy | Key Features | Advantages for Scale-Up | Challenges & Scale-Up Considerations |
| Intramolecular Cyclization | Formation of a C-N bond from a γ-functionalized amine (e.g., from 1,3-diols or γ-chloroamines).[4] | Utilizes readily available starting materials. Well-understood and classic transformation. | Kinetically challenging.[3] May require high dilution or forcing conditions, leading to side products (e.g., elimination).[5] |
| Chiral Auxiliary Approach | Use of removable chiral auxiliaries, such as tert-butanesulfinamide, to direct stereoselective synthesis.[5][6] | Provides excellent enantiocontrol. The auxiliary is robust. The process can often be streamlined to a single purification step.[6] | Additional steps for auxiliary attachment and removal. Cost of the chiral auxiliary at scale. |
| [2+2] Photocycloadditions | Aza Paternò-Büchi reaction between an imine and an alkene, often mediated by a photocatalyst.[1] | Access to unique and complex scaffolds under mild conditions. | Requires specialized photoreactors, which can be difficult to uniformly irradiate at scale. Potential for side reactions and catalyst cost. |
| C-H Amination | Intramolecular, transition-metal-catalyzed formation of the C-N bond from an unactivated C-H bond.[1] | High atom economy and novel disconnection. Can functionalize complex molecules late-stage. | Catalyst cost (e.g., Palladium), sensitivity to air/moisture, and potential for heavy metal contamination in the final product. |
Core Directive for Scale-Up: A Process-Oriented Workflow
Successful scale-up is not merely about increasing reagent quantities. It requires a holistic, process-oriented approach that anticipates challenges in reaction control, work-up, and safety.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
purification of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate by column chromatography
Application Note & Protocol
A Robust Method for the Purification of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key building block in contemporary drug discovery. This molecule's inherent polarity and the basicity of its secondary amine present significant challenges for standard silica gel chromatography, often leading to poor separation, severe peak tailing, and low recovery. Herein, we detail a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a scaled-up flash column chromatography protocol. The core of this method involves the use of a basic modifier in the mobile phase to suppress deleterious interactions with the acidic silica stationary phase. This guide explains the scientific rationale behind each step, offers troubleshooting advice, and is designed to enable researchers, scientists, and drug development professionals to achieve high purity and yield for this and structurally related compounds.
Introduction and Purification Challenges
Azetidine scaffolds are increasingly incorporated into modern medicinal chemistry programs due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.[1] this compound is a valuable bifunctional building block, featuring a protected azetidine nitrogen (Boc group) and a nucleophilic secondary amine.
The primary challenge in its purification via silica gel chromatography stems from the Lewis basicity of the exocyclic ethylamino group. The surface of standard silica gel is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly bind to basic analytes.[2][3] This acid-base interaction leads to several undesirable outcomes:
-
Severe Peak Tailing: The compound streaks down the column instead of eluting as a tight band.
-
Low or No Recovery: The compound remains irreversibly adsorbed to the stationary phase.
-
On-Column Degradation: The slightly acidic nature of silica can potentially affect the acid-labile Boc protecting group, though this is a lesser concern than the strong amine interaction.[4][5][6]
To overcome these issues, a method is required that passivates the active sites on the silica gel, allowing for effective separation based on polarity.
Analyte Properties and Safety
A thorough understanding of the analyte's properties is crucial for developing a safe and effective purification strategy. The data below is for the closely related analog, tert-Butyl 3-(methylamino)azetidine-1-carboxylate, and serves as an excellent proxy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ (for ethyl analog) | - |
| Molecular Weight | 200.28 g/mol (for ethyl analog) | - |
| Predicted pKa | ~8.3 (basic) | [7] |
| Appearance | Expected to be a colorless to pale yellow oil | [7] |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, EtOAc) | [8] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Based on GHS data for similar compounds, it may cause skin and eye irritation and may be toxic if swallowed.[9]
Principle of the Chromatographic Method
This protocol utilizes a normal-phase chromatography setup with a modified mobile phase. The core principle is competitive binding and silanol passivation.
By introducing a volatile, non-nucleophilic base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), into the eluent system, the acidic silanol groups on the silica surface are neutralized.[2][10] This sacrificial base preferentially binds to the active sites, preventing the target amine from interacting strongly. Consequently, the separation is governed primarily by polarity-based interactions, allowing the compound to travel through the column and elute with good peak shape.
Caption: Mechanism of improved chromatography using a basic modifier.
Detailed Protocols
Part 4.1: Method Development with Thin-Layer Chromatography (TLC)
The foundation of a successful column separation is rapid and effective method development on TLC plates. This allows for the optimization of the mobile phase composition before committing the bulk sample to the column.
Materials:
-
Silica gel TLC plates (e.g., glass-backed, 250 µm thickness)
-
Developing chambers (e.g., glass jars with lids)
-
Capillary spotters
-
Crude sample mixture (dissolved in DCM or MeOH, ~10 mg/mL)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Visualization Stain: Potassium permanganate (KMnO₄) stain or Ninhydrin stain.[11][12]
Step-by-Step Protocol:
-
Prepare Eluent Systems: In separate small, labeled beakers, prepare 5-10 mL of various eluent mixtures. A good starting point is to vary the ratio of a non-polar solvent (DCM) and a polar solvent (MeOH) while keeping the basic modifier constant.
-
System A: 98:2:1 (v/v/v) DCM / MeOH / Et₃N
-
System B: 95:5:1 (v/v/v) DCM / MeOH / Et₃N
-
System C: 90:10:1 (v/v/v) DCM / MeOH / Et₃N
-
-
Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude sample onto the baseline of a TLC plate. Make the spot as small as possible for better resolution.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood to evaporate the solvents.
-
Dip the plate into the chosen stain solution (e.g., KMnO₄) using forceps, then gently warm with a heat gun. The compound and impurities should appear as distinct spots.
-
Note: Ninhydrin is excellent for visualizing amines. Boc-protected amines may require more heat to become visible as the stain can facilitate some on-plate deprotection.[12]
-
-
Analyze and Optimize: The ideal eluent system will show good separation between the desired product spot and impurities, with the product having a Retention Factor (Rf) of 0.25 - 0.35 .
-
If the Rf is too low (<0.2), increase the polarity by adding more MeOH.
-
If the Rf is too high (>0.5), decrease the polarity by reducing the amount of MeOH.
-
If spots are streaking, ensure the concentration of the basic modifier (Et₃N) is sufficient (typically 0.5-2%).
-
Part 4.2: Preparative Column Chromatography Protocol
Once the optimal mobile phase is determined by TLC, the purification can be scaled up to a flash column. This protocol assumes a standard glass column with silica gel.
Materials and Reagents:
| Reagent/Material | Grade/Specification | Purpose |
| Silica Gel | Flash Grade, 60 Å, 230-400 mesh | Stationary Phase |
| Crude Product | N/A | Sample to be purified |
| Dichloromethane (DCM) | HPLC Grade | Mobile Phase Component |
| Methanol (MeOH) | HPLC Grade | Mobile Phase Component |
| Triethylamine (Et₃N) | Reagent Grade | Basic Modifier |
| Celite® or Diatomaceous Earth | N/A | For dry loading |
| Glass Column & Accessories | Appropriate size for sample scale | Chromatography Apparatus |
| Fraction Collection Tubes | N/A | Sample Collection |
Workflow Diagram:
Caption: Overall workflow for the purification protocol.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a column of appropriate size. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude sample.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2:1 DCM/MeOH/Et₃N).
-
Pack the column by pouring the slurry and allowing it to settle, or by wet packing under light pressure, ensuring no air bubbles are trapped. The final silica bed should be level.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel or Celite® (approx. 2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[3]
-
Gently and evenly add this powder to the top of the packed silica bed in the column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the column. Use the optimized eluent system from your TLC analysis.
-
Begin elution, applying gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If separation of closely related impurities is required, a shallow gradient elution can be performed. Start with a less polar mobile phase (e.g., 2% MeOH) and gradually increase the percentage of the more polar solvent (MeOH) over the course of the run.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in labeled test tubes or vials.
-
Monitor the progress of the separation by spotting alternating fractions on a TLC plate and developing/staining as before.
-
-
Product Isolation:
-
Once the desired product has fully eluted, combine the fractions that contain the pure compound (as determined by TLC).
-
Remove the solvents and the triethylamine under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol can help remove the last traces of triethylamine.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
-
Purity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | 1. Mobile phase is not polar enough. 2. Insufficient basic modifier. | 1. Gradually increase the percentage of MeOH in the mobile phase. 2. Ensure at least 0.5-1% Et₃N or NH₄OH is present. |
| Poor separation of product and impurities. | 1. Mobile phase is too polar (high Rf on TLC). 2. Column was overloaded with sample. 3. Column was packed improperly. | 1. Reduce the polarity of the mobile phase (decrease % MeOH). Consider using a shallow gradient. 2. Use a larger column or purify in smaller batches. 3. Repack the column, ensuring a homogenous and level bed. |
| Compound streaks despite basic modifier. | 1. Sample is too concentrated during loading. 2. Compound has very low solubility in the mobile phase. | 1. Ensure the sample is well-adsorbed for dry loading. For wet loading, use a minimal volume. 2. Try a different solvent system. Sometimes switching DCM for ethyl acetate can alter solubility and interactions. |
| Boc group is cleaved during purification. | 1. Accidental contamination with strong acid. 2. Silica gel is unusually acidic. | 1. Use fresh, high-purity solvents. 2. Consider using neutral or basic alumina as the stationary phase, or use pre-treated, neutralized silica gel. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]
-
Nardi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Paerl, R. W., et al. (2015). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 13(8), 5264–5293. PMC. Retrieved from [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(2), 289–300. PMC. Retrieved from [Link]
-
VanVeller Lab. (n.d.). How to TLC (Thin Layer Chromatography). Iowa State University Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tert-Butyl 3-(methylamino)azetidine-1-carboxylate | C9H18N2O2 | CID 23153172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Application Notes and Protocols for the Use of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Azetidine Scaffold and the Power of Parallel Synthesis
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure, a four-membered nitrogen-containing heterocycle, imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor binding affinity.[1] The inherent ring strain of the azetidine core also presents unique opportunities for chemical exploration.[1] When incorporated into drug discovery programs, substituted azetidines can serve as valuable building blocks for the creation of diverse compound libraries aimed at identifying novel therapeutic agents.[3][4]
Parallel synthesis has revolutionized the drug discovery process by enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[5][6] This approach, whether conducted in solution-phase or on solid-phase, allows for the systematic exploration of chemical space around a core scaffold.[5] Tert-butyl 3-(ethylamino)azetidine-1-carboxylate is a versatile building block ideally suited for parallel synthesis due to its bifunctional nature: a Boc-protected ring nitrogen and a reactive secondary ethylamino side chain. This allows for a sequential and controlled diversification strategy.
This guide provides detailed application notes and protocols for the efficient use of this compound in the parallel synthesis of diverse compound libraries, including N-acylated derivatives, tertiary amines via reductive amination, and ureas/sulfonamides.
Core Reaction Workflows for Library Synthesis
The strategic functionalization of this compound allows for the generation of a multitude of derivatives. The primary reaction vectors are the secondary amine, which can be readily acylated, alkylated, or reacted with isocyanates and sulfonyl chlorides, and the Boc-protected ring nitrogen, which can be deprotected to allow for further diversification.
Figure 1: Key reaction pathways for the diversification of this compound in parallel synthesis.
Parallel Synthesis Protocols
The following protocols are designed for execution in parallel synthesis formats, such as 24- or 96-well plates.[5] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel N-Acylation for Amide Library Synthesis
This protocol describes the parallel synthesis of a library of amides by acylating the secondary amine of this compound with a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of the carboxylic acid library in anhydrous DCM or DMF in a 96-well plate.
-
Prepare a 0.6 M stock solution of DIC and a 0.6 M stock solution of HOBt in anhydrous DCM.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 200 µL of the corresponding carboxylic acid stock solution (0.12 mmol, 1.2 eq).
-
Add 200 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
Add 200 µL of the HOBt stock solution (0.12 mmol, 1.2 eq).
-
Add 200 µL of the DIC stock solution (0.12 mmol, 1.2 eq).
-
Add 50 µL of the DIPEA stock solution (0.05 mmol, 0.5 eq).
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Upon completion, quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product by adding 1 mL of DCM to each well, sealing the plate, and shaking vigorously.
-
Separate the organic layer using a liquid handler or by careful manual pipetting.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.
-
-
Purification:
-
The crude products can be purified by parallel flash chromatography or preparative HPLC/SFC. For rapid purification of small-scale libraries, solid-phase extraction (SPE) can also be employed.[7]
-
Table 1: Representative Conditions for Parallel N-Acylation
| Parameter | Condition |
| Substrate | This compound |
| Reagents | Carboxylic Acids (1.2 eq), DIC (1.2 eq), HOBt (1.2 eq), DIPEA (0.5 eq) |
| Solvent | Anhydrous DCM or DMF |
| Temperature | Room Temperature |
| Time | 16-24 hours |
| Work-up | Aqueous NaHCO3 quench, DCM extraction |
Protocol 2: Parallel Reductive Amination for Tertiary Amine Library Synthesis
This protocol outlines the synthesis of a library of tertiary amines through the reductive amination of the secondary amine with a diverse set of aldehydes and ketones.
Materials:
-
This compound
-
Library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Acetic acid (for STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (for NaBH3CN)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.6 M stock solution of the aldehyde/ketone library in anhydrous DCE in a 96-well plate.
-
Prepare a slurry of STAB in anhydrous DCE (approx. 1.0 M).
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
Add 200 µL of the corresponding aldehyde/ketone stock solution (0.12 mmol, 1.2 eq).
-
Add a few drops of glacial acetic acid to each well.
-
Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.
-
Add 300 µL of the STAB slurry (approx. 0.3 mmol, 3.0 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product with 1 mL of DCM.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent.
-
-
Purification:
-
Purify the crude products using parallel flash chromatography or preparative HPLC/SFC.
-
Table 2: Representative Conditions for Parallel Reductive Amination
| Parameter | Condition |
| Substrate | This compound |
| Reagents | Aldehyde/Ketone (1.2 eq), STAB (3.0 eq), Acetic Acid |
| Solvent | Anhydrous DCE |
| Temperature | Room Temperature |
| Time | 12-18 hours |
| Work-up | Aqueous NaHCO3 quench, DCM extraction |
Protocol 3: Parallel Urea and Sulfonamide Library Synthesis
This protocol details the parallel synthesis of ureas and sulfonamides by reacting the secondary amine with isocyanates and sulfonyl chlorides, respectively.
Materials:
-
This compound
-
Library of isocyanates or sulfonyl chlorides
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DCM or THF
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.55 M stock solution of the isocyanate or sulfonyl chloride library in anhydrous DCM in a 96-well plate.
-
Prepare a 1.0 M stock solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
Add 150 µL of the TEA or DIPEA stock solution (0.15 mmol, 1.5 eq).
-
Slowly add 200 µL of the corresponding isocyanate or sulfonyl chloride stock solution (0.11 mmol, 1.1 eq).
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product with 1 mL of DCM.
-
Wash the organic layer with 1 mL of 1 M HCl (for sulfonamides) or water (for ureas), followed by 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent.
-
-
Purification:
-
Purify the crude products using parallel flash chromatography or preparative HPLC/SFC.
-
Table 3: Representative Conditions for Parallel Urea/Sulfonamide Formation
| Parameter | Urea Synthesis | Sulfonamide Synthesis |
| Electrophile | Isocyanate (1.1 eq) | Sulfonyl Chloride (1.1 eq) |
| Base | Not always required | TEA or DIPEA (1.5 eq) |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF |
| Temperature | Room Temperature | Room Temperature |
| Time | 4-12 hours | 4-12 hours |
| Work-up | Water quench, DCM extraction | Water quench, DCM extraction |
Protocol 4: Boc Deprotection
This protocol describes the cleavage of the Boc protecting group from the azetidine nitrogen, which can be performed on the purified libraries from the previous steps to generate the final products or intermediates for further diversification.
Materials:
-
Boc-protected azetidine library
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure:
-
Reaction Setup:
-
Dissolve the crude or purified Boc-protected azetidine library in DCM (approx. 0.1 M) in a 96-well plate.
-
Add an equal volume of TFA to each well (resulting in a 1:1 DCM:TFA solution).
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, evaporate the solvent and excess TFA under a stream of nitrogen.
-
To ensure complete removal of TFA, co-evaporate with toluene (2 x 1 mL).
-
The resulting TFA salts can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted if the free amine is desired.
-
Figure 2: A generalized workflow for parallel library synthesis and subsequent deprotection.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse compound libraries in a parallel synthesis format. The protocols outlined in this guide provide a robust starting point for researchers to efficiently generate libraries of amides, tertiary amines, ureas, and sulfonamides. The sequential nature of the reactions, leveraging the differential reactivity of the secondary amine and the Boc-protected ring nitrogen, allows for a high degree of molecular diversity from a single, readily available starting material. The amenability of these reactions to high-throughput formats makes this building block an excellent choice for accelerating hit identification and lead optimization in drug discovery programs.
References
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]
- Google Patents. US5183903A - Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides.
- Kumar, M. L. L. P., Archana, M., & Vignesh, C. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Gehringer, M., & Laufer, S. A. (2019). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. ACS medicinal chemistry letters, 10(7), 1046–1051.
- Ishiyama, T., et al. (2001). Novel synthesis of ureas: application of t-butylureas. Chemical and Pharmaceutical Bulletin, 49(1), 81-84.
- Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15736–15753.
- Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2607.
-
Shimadzu Scientific Instruments. (2021, April 20). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link]
- Sharpless, K. B., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(42), 17557–17566.
-
Aapptec. (2021). The parallel and combinatorial synthesis and screening in drug discovery. Available from: [Link]
- Chen, Y., et al. (2019). High-throughput synthesis of benzylic ureas.
- Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123.
- Moses, J. E., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and bioengineering, 61(2), 95–106.
- Barrow, J. C., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10), 353-358.
- Schreiber, S. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of organic chemistry, 77(17), 7187–7211.
- Aggarwal, V. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(42), 17557–17566.
- Hulme, C., et al. (2006). New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 47(10), 1551-1554.
- Schreiber, S. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of organic chemistry, 77(17), 7187–7211.
- Molnár, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Küçükgüzel, Ş. G., & Küçükgüzel, İ. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(5), 5844–5861.
- Zhu, G., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(17), 4473-4478.
- Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Chemical Biology & Drug Design, 100(6), 923-933.
- Wang, X., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.
- Google Patents. CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoazetidines
Welcome to the technical support center for the synthesis and handling of 3-aminoazetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable, yet challenging, heterocyclic scaffold. Due to significant ring strain (approx. 25.4 kcal/mol), the azetidine ring is prone to specific side reactions that can complicate synthesis and purification.[1] This resource provides in-depth, field-proven insights into troubleshooting common issues in a direct question-and-answer format.
Section 1: Low Yields and Incomplete Cyclization
Q1: My intramolecular cyclization to form the azetidine ring is stalling, resulting in low yields. What are the primary causes and how can I improve the conversion?
A1: Incomplete cyclization is a frequent challenge, often stemming from suboptimal reaction conditions that fail to overcome the kinetic barrier of forming a strained four-membered ring. The success of the key 4-exo-tet cyclization step is highly dependent on the choice of leaving group, base, and solvent.
Causality & Expert Analysis: The formation of the azetidine ring via intramolecular nucleophilic substitution is a delicate balance. The precursor, typically a γ-amino alcohol, halide, or sulfonate, must adopt a conformation that allows the nitrogen nucleophile to attack the electrophilic carbon.
-
Leaving Group Efficacy: A poor leaving group (e.g., -OH) requires activation. Even with better leaving groups (e.g., -Cl, -Br), the reaction can be slow. The best results are often seen with excellent leaving groups like tosylates (-OTs) or mesylates (-OMs), which significantly lower the activation energy for the cyclization.
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile (or a precursor like a sulfonamide) without promoting elimination (E2) side reactions, which can compete with the desired substitution (SN2). Non-nucleophilic, sterically hindered bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred.
-
Solvent Effects: The solvent must adequately dissolve the substrate and reagents while favoring the SN2 pathway. Polar aprotic solvents like DMF, DMSO, or THF are standard choices as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
Troubleshooting Protocol: Optimizing Intramolecular Cyclization
This protocol outlines a systematic approach to improving the yield of an N-protected 3-aminoazetidine from a 2-substituted-1,3-propanediol derivative.
1. Preparation of a High-Quality Precursor:
- Step 1a (Diol Activation): Start with the corresponding 2-substituted-1,3-propanediol. Convert both hydroxyl groups into superior leaving groups. A common and effective method is the reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (TEA) in CH₂Cl₂ at 0 °C to room temperature.
- Step 1b (Alternative): For some substrates, generating bis-triflates in situ from the diol using triflic anhydride (Tf₂O) can be highly effective, though Tf₂O is a very aggressive reagent.[2]
2. Cyclization with Primary Amine:
- Step 2a (Reaction Setup): Dissolve the activated di-tosylate or di-mesylate precursor in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
- Step 2b (Amine Addition): Add the primary amine (e.g., benzylamine, which can be removed later via hydrogenolysis) to the solution. Often, using the amine as both the nucleophile and the base (in excess) is not efficient.
- Step 2c (Base Addition): Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.
- Step 2d (Thermal Conditions): Heat the reaction mixture, typically between 60-100 °C, and monitor by LC-MS or TLC. High temperatures can promote side reactions, so start at the lower end of the range. A straightforward synthesis of 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.[3]
3. Monitoring and Quenching:
- Monitor the reaction for the disappearance of the starting material. If the reaction stalls, a modest increase in temperature or the addition of more base may be beneficial.
- Once complete, cool the reaction to room temperature and quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography.
Section 2: Managing Key Side Reactions
The inherent strain of the azetidine ring makes it a competent electrophile, especially when the nitrogen atom is protonated or quaternized, forming an azetidinium ion.[4] This reactivity is the root of the most common and problematic side reactions.
Q2: My reaction mixture contains oligomers or a polymeric baseline. How do I prevent polymerization of my azetidine product?
A2: Polymerization is a classic side reaction for strained heterocycles, including azetidines, and is typically initiated by acid catalysis (cationic ring-opening polymerization).[5][6] The azetidine nitrogen acts as a nucleophile, attacking a protonated or activated azetidinium ion, leading to chain growth.
Mechanism of Side Reaction: Cationic Polymerization
Prevention & Troubleshooting Strategies:
-
Strict pH Control: Maintain neutral or basic conditions at all times after the azetidine ring is formed. The presence of even trace acidic impurities can initiate polymerization, especially during workup or purification.
-
Workup Procedure: When performing an aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes to ensure any residual acid is neutralized.
-
Purification:
-
Chromatography: If using silica gel chromatography, which can be acidic, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent system. Alternatively, use alumina (basic or neutral) as the stationary phase.
-
Distillation: If the product is volatile, distillation can be an option, but be cautious of thermal instability. Ensure the distillation apparatus is free of acidic residues.
-
-
Protecting Group Choice: An electron-withdrawing group on the azetidine nitrogen (e.g., Boc, Cbz, or a sulfonyl group) significantly reduces its basicity and nucleophilicity.[6][7] This makes the nitrogen less prone to protonation and less likely to act as a nucleophile to attack another azetidine molecule, thereby inhibiting polymerization. Most synthetic routes wisely keep the nitrogen protected until the final steps.
Q3: I'm losing my desired product to a ring-opened species, often an amino alcohol or di-amine. What causes this, and how can I preserve the ring?
A3: Ring-opening is the most prevalent decomposition pathway for azetidines.[8] It occurs when a nucleophile attacks one of the ring carbons, cleaving a C-N bond. This process is dramatically accelerated by the formation of an intermediate azetidinium ion, which is a potent electrophile.
Causality & Expert Analysis: The azetidinium ion is significantly more reactive towards nucleophiles than an aziridinium ion's three-membered ring counterpart is not, but it is still highly susceptible to ring-opening.[4] The regioselectivity of the attack depends on steric and electronic factors. Nucleophiles generally attack the less substituted carbon adjacent to the nitrogen.[9]
-
Common Nucleophiles:
-
Solvent: Protic solvents like methanol or ethanol can act as nucleophiles, especially under acidic conditions, leading to amino ether byproducts.[10]
-
Reagents: Halide ions (from hydrohalic acids like HCl or HBr), water, or even other amines present in the reaction mixture can open the ring.
-
Intramolecular Attack: A pendant nucleophilic group on a substituent can lead to intramolecular ring-opening, a known decomposition pathway in drug discovery programs.[8]
-
Table 1: Conditions Promoting and Preventing Azetidine Ring-Opening
| Factor | Conditions Promoting Ring-Opening | Recommended Mitigation Strategy |
| pH | Acidic conditions (pH < 6) | Maintain neutral to basic pH. Use non-acidic reagents for deprotection where possible (e.g., hydrogenation for Cbz group). |
| Protecting Group | N-H (unprotected) or N-Alkyl | Use electron-withdrawing N-protecting groups (Boc, sulfonyl) to reduce nitrogen basicity. |
| Solvent | Protic solvents (MeOH, EtOH, H₂O) | Use aprotic solvents (DCM, THF, MeCN) when working with activated azetidines. |
| Temperature | High temperatures (> 80-100 °C) | Conduct reactions at the lowest feasible temperature. |
| Nucleophiles | Presence of strong nucleophiles | Scrupulously remove or quench any strong nucleophiles before storing or further reacting the azetidine. |
Troubleshooting Workflow: Minimizing Ring-Opening
Section 3: Protecting Group Strategies and Challenges
The choice of protecting groups for both the azetidine nitrogen (N1) and the amino group (N3) is paramount for a successful synthesis. An orthogonal strategy, where one group can be removed without affecting the other, is essential for selective functionalization.[7]
Q4: I need to deprotect the N-Boc group on my 3-aminoazetidine, but standard acidic methods (TFA/DCM) are cleaving the ring. What is a safer protocol?
A4: This is a classic and critical issue. The strong acid required to remove the tert-butyloxycarbonyl (Boc) group readily protonates the azetidine nitrogen, forming the highly reactive azetidinium ion, which is then attacked by the trifluoroacetate counter-ion or other nucleophiles.
Expert Analysis: The key is to minimize the lifetime and concentration of the azetidinium ion. This can be achieved by using alternative acidic conditions that are less harsh or by using scavengers that can trap the intermediate tert-butyl cation, preventing it from participating in side reactions.
Protocol: Mild N-Boc Deprotection for Acid-Sensitive Azetidines
Method 1: HCl in a Non-Nucleophilic Solvent
-
Preparation: Cool a solution of your N-Boc-3-aminoazetidine substrate in an aprotic solvent like 1,4-dioxane or diethyl ether to 0 °C. Ensure the solvent is anhydrous.
-
Reagent Addition: Bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4 M) dropwise. The product hydrochloride salt will often precipitate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically fast (30-60 minutes). Avoid extended reaction times.
-
Workup: Once complete, remove the solvent in vacuo. The resulting hydrochloride salt can often be used directly in the next step without further purification. If the free base is required, it can be obtained by careful neutralization with a mild base at low temperature.
Method 2: Using Cation Scavengers
-
Preparation: Dissolve the N-Boc-azetidine in dichloromethane (DCM). Add a cation scavenger, such as triethylsilane (TES, 3-5 equivalents) or anisole (3-5 equivalents).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise. The scavenger will react with the generated tert-butyl cation.
-
Monitoring & Workup: Let the reaction proceed at 0 °C or room temperature until complete. Then, carefully concentrate the mixture in vacuo (co-evaporating with toluene can help remove residual TFA). The crude product can then be purified or used directly.
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49695-49725. [Link]
-
Singh, G. S., & Mmatli, E. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2574-2590. [Link]
-
Ombito, J. O., Mmatli, E. E., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
Krasavin, M., & Zahanich, I. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. Molecules, 28(3), 978. [Link]
-
Kato, Y., Sudo, Y., & Ichikawa, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261596. [Link]
-
Couty, F., David, O., & Marrot, J. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1754–1757. [Link]
-
Fairhurst, R. A., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]
-
Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. Polymers, 7(8), 1443-1461. [Link]
-
David, O., Blot, J., & Couty, F. (2012). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. The Journal of Organic Chemistry, 77(17), 7466–7476. [Link]
-
Zhang, T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26615–26622. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Killoran, P. M., et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(48), 16649–16656. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine synthesis [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Boc Deprotection of Ethylamino Azetidine
Welcome to the technical support center for the Boc deprotection of ethylamino azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Boc deprotection of ethylamino azetidine, presented in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: I am observing a significant amount of starting material remaining even after extended reaction times. What could be the cause and how can I resolve this?
Answer: Incomplete deprotection is a common issue that can often be traced back to insufficient acid strength or concentration, or suboptimal reaction conditions. The stability of the Boc group is highly dependent on the reaction environment.
Causality and Solutions:
-
Insufficient Acid Stoichiometry: The deprotection mechanism is acid-catalyzed.[1] For a complete reaction, a sufficient excess of acid is required to not only catalyze the reaction but also to protonate the newly formed amine, driving the equilibrium towards the product.
-
Recommendation: Increase the equivalents of acid. For trifluoroacetic acid (TFA), using it as a co-solvent (e.g., 25-50% v/v in a solvent like dichloromethane (DCM)) is a common and effective strategy.[2] For HCl solutions in dioxane or ethyl acetate, ensure the concentration is adequate (e.g., 4M).[1]
-
-
Suboptimal Temperature: While many Boc deprotections proceed readily at room temperature, sterically hindered or electronically deactivated substrates may require gentle heating to achieve a reasonable reaction rate.[3]
-
Recommendation: If the reaction is sluggish at room temperature, consider gently warming the reaction to 30-40 °C. Monitor the reaction closely by TLC or LC-MS to avoid potential side product formation at elevated temperatures.
-
-
Inadequate Reaction Time: While many deprotections are rapid, some substrates may require longer reaction times for full conversion.
-
Recommendation: Monitor the reaction's progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique. Continue the reaction until no more starting material is observed.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of an Unexpected Side Product
Question: After deprotection, I've isolated my desired product, but I also have a significant amount of a higher molecular weight byproduct. What could this be?
Answer: The most likely culprit is N-tert-butylation of the newly formed secondary amine. The mechanism of acidic Boc deprotection generates a reactive tert-butyl cation.[4] This electrophile can be trapped by any nucleophile in the reaction mixture, including the desired product.
Mechanism of Side Product Formation:
Caption: Mechanism of N-tert-butylation side product formation.
Solutions:
-
Use of Scavengers: While ethylamino azetidine itself does not contain highly nucleophilic groups like indoles or thiols, the secondary amine product is nucleophilic enough to be alkylated. Adding a scavenger can help to quench the tert-butyl cation.
-
Recommendation: While scavengers like triethylsilane (TES) or thioanisole are common, for this substrate, a simple approach of using a less concentrated acid solution and lower temperatures might be sufficient. If the problem persists, consider adding a scavenger.
-
-
Choice of Deprotection Reagent: Different acidic reagents can lead to varying amounts of side products.
-
Recommendation: Switching from TFA to 4M HCl in dioxane can sometimes minimize side reactions.[3]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: My product is a water-soluble salt after work-up, and I'm having trouble with extraction and purification. What is the best way to handle this?
Answer: The deprotected ethylamino azetidine is a basic compound that will exist as a salt (e.g., trifluoroacetate or hydrochloride) after acidic deprotection. These salts are often highly polar and water-soluble, making extraction from aqueous media challenging.
Work-up and Purification Strategies:
-
Evaporation and Trituration:
-
After the reaction is complete, remove the acid and solvent in vacuo. Co-evaporation with a solvent like DCM or toluene can help remove residual acid.[5]
-
The resulting salt can then be triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the product as a solid, which can be collected by filtration.
-
-
Basification and Extraction:
-
Carefully neutralize the acidic reaction mixture with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to generate the free amine.[5]
-
The free amine is typically more soluble in organic solvents and can be extracted with a suitable solvent like DCM or ethyl acetate.
-
Caution: The free amine may be volatile or unstable, so handle it with care.
-
-
Ion-Exchange Chromatography:
-
For particularly challenging purifications, ion-exchange chromatography can be a powerful tool to isolate the desired amine.
-
Frequently Asked Questions (FAQs)
Q1: Is the azetidine ring stable under strong acidic conditions like neat TFA?
A1: Yes, the azetidine ring is generally stable to the acidic conditions required for Boc deprotection. Studies have shown that even with strongly acidic conditions (e.g., 90:5:5 TFA/TIS/CH₂Cl₂), no evidence of azetidine ring opening was observed.[4]
Q2: What is the best way to monitor the progress of the reaction?
A2:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The Boc-protected starting material will be less polar than the resulting amine salt. Staining with ninhydrin is a good way to visualize the product, as it will stain primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl singlet of the Boc group around 1.4-1.5 ppm.[6][7]
Q3: Can I use milder conditions for the deprotection?
A3: Yes, several milder alternatives to strong acids exist:
-
p-Toluenesulfonic acid (pTSA): This solid acid is less corrosive than TFA and can be very effective.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can effect deprotection without any added acid.[3]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can also be used for Boc deprotection under milder conditions.[8]
Q4: How do I choose between TFA and HCl in dioxane?
A4: The choice often comes down to substrate compatibility and downstream processing:
-
TFA: Very effective and volatile, making it easy to remove. However, it is more expensive and corrosive. The resulting trifluoroacetate salt can sometimes be challenging to handle.[9]
-
HCl in Dioxane/EtOAc: A cost-effective and common reagent. The resulting hydrochloride salt is often a crystalline solid that is easy to handle. However, care must be taken to use anhydrous conditions to prevent hydrolysis of other sensitive functional groups.[3][9]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected ethylamino azetidine (1.0 eq) in DCM (to make a 0.1 M solution).
-
Add TFA (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporate with DCM (2-3 times) to ensure complete removal of TFA.
-
The resulting TFA salt can be used directly in the next step or purified further.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected ethylamino azetidine (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Add a 4M solution of HCl in dioxane (10-20 eq) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed in vacuo.
-
The crude hydrochloride salt can be purified by trituration with diethyl ether or recrystallization.
Data Summary: Comparison of Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| 20-50% TFA | DCM | 25 | 0.5 - 2 h | Fast, effective, volatile | Corrosive, expensive, potential for N-tert-butylation |
| 4M HCl | Dioxane | 25 | 1 - 4 h | Cost-effective, crystalline salt product | Dioxane is a hazardous solvent, requires anhydrous conditions |
| pTSA | CH₃CN/H₂O | 25-50 | 2 - 8 h | Milder, solid reagent | Longer reaction times may be needed |
| Thermal | High-boiling solvent (e.g., Toluene) | 80-110 | 4 - 12 h | Acid-free | High temperatures may not be suitable for all substrates |
References
-
Antonella Cipolletta, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. [Link]
-
Fairlie, D. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Chemistry – A European Journal, e202400308. [Link]
-
Gál, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Wasserman, H. H., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(8), 1372-1382. [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Ley, S. V., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 21(1), 224-228. [Link]
-
Clayden, J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 18-21. [Link]
-
Al-Sultani, K. J. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Applied Chemistry, 12(8), 1-10. [Link]
-
Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23970. [Link]
-
El Kazouli, S., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
-
El Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Organic Chemistry International, 2012, 807487. [Link]
-
Williams, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry, 86(20), 14339-14346. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Jones, K., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
Sun, S., et al. (2002). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 4(6), 550-553. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. (2022). How to get pure nmr after deprotection of Boc by TFA? [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? [Link]
-
ResearchGate. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
Azetidine Coupling Reactions: A Technical Support Guide to Preventing Dimer Formation
Welcome to the technical support center for azetidine coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges of working with strained four-membered azetidine rings. Due to their inherent ring strain and high nucleophilicity, azetidines are prone to side reactions, most notably dimer formation, which can significantly impact reaction yield and purity.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate dimer formation in your coupling reactions. The guidance herein is based on established chemical principles and field-proven insights to ensure the scientific integrity and practical applicability of your work.
Frequently Asked Questions (FAQs)
Q1: What is azetidine dimer formation, and why does it occur?
Azetidine dimer formation is an undesired side reaction where two azetidine molecules react with each other. This typically happens when one azetidine molecule acts as a nucleophile, attacking an activated intermediate of another azetidine molecule. The inherent ring strain of the azetidine ring makes the nitrogen atom highly nucleophilic and susceptible to participating in intermolecular reactions.[1][2]
Q2: Which types of coupling reactions are most susceptible to azetidine dimerization?
Dimerization can be a significant issue in several common coupling reactions, including:
-
N-Acylation/Amide Coupling: When activating a carboxylic acid to form an amide bond with azetidine, a highly reactive acylating agent is generated. If the concentration of this intermediate is high, a second molecule of azetidine can react with it before the intended carboxylic acid does.
-
Buchwald-Hartwig N-Arylation: In this palladium-catalyzed reaction, the oxidative addition complex of the aryl halide and palladium can be attacked by a second molecule of azetidine before the desired amination occurs, leading to the formation of a dimeric species.[3][4]
-
N-Alkylation: Similar to acylation, the use of highly reactive alkylating agents can lead to the azetidine nucleophile reacting with another molecule of the alkylating agent that has already been functionalized with an azetidine.
Q3: Can the structure of the azetidine itself influence the likelihood of dimer formation?
Absolutely. The steric and electronic properties of the azetidine play a crucial role.
-
Steric Hindrance: Azetidines with bulky substituents, particularly at the 2- and 4-positions, are less prone to dimerization. The steric bulk physically hinders the approach of another azetidine molecule, thus favoring the desired intramolecular reaction.
-
Electronic Effects: Electron-withdrawing groups on the azetidine ring can decrease the nucleophilicity of the nitrogen atom, which may reduce the rate of dimerization. However, this can also decrease the rate of the desired reaction, so a careful balance must be struck.
Troubleshooting Guide: Minimizing Azetidine Dimer Formation
This section provides a systematic approach to troubleshooting and optimizing your azetidine coupling reactions to prevent the formation of dimeric byproducts.
Issue 1: Significant Dimer Byproduct Observed by LC-MS or NMR
When analysis of your crude reaction mixture shows a significant peak corresponding to the mass of an azetidine dimer, it is crucial to adjust the reaction kinetics to favor the desired intramolecular coupling over the undesired intermolecular dimerization.
Core Principle: Dimerization is a bimolecular reaction, meaning its rate is proportional to the concentration of both reacting species. By minimizing the concentration of the highly reactive intermediates, you can significantly suppress the rate of dimerization.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Azetidine Dimerization.
Detailed Protocols & Explanations
1. Implement a Slow Addition Protocol
This is the most critical and effective strategy for minimizing bimolecular side reactions. Instead of adding your coupling partner (e.g., acyl chloride, aryl halide/catalyst mixture) all at once, add it slowly over an extended period.
-
Causality: A slow addition protocol maintains a very low instantaneous concentration of the highly reactive electrophilic intermediate. This ensures that any given molecule of this intermediate is more likely to encounter the intended coupling partner rather than another molecule of the activated azetidine, thus kinetically disfavoring the dimerization pathway. A successful example involves the slow addition of an aroyl chloride to a free-based azetidine to achieve high yields of the desired amide.[1]
-
Experimental Protocol (Amide Coupling):
-
Dissolve the azetidine and a suitable base in the reaction solvent.
-
In a separate flask, dissolve the carboxylic acid and the activating agent (e.g., oxalyl chloride, HATU) to pre-form the activated species.
-
Using a syringe pump, add the solution of the activated carboxylic acid to the azetidine solution over a period of 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
2. Employ High Dilution Conditions
Increasing the total volume of the solvent can also help to reduce the rate of dimerization.
-
Causality: Similar to slow addition, high dilution lowers the overall concentration of all reactants, which disproportionately slows down the rate of the second-order dimerization reaction compared to the pseudo-first-order desired coupling (assuming the coupling partner is in excess or its concentration is kept constant via slow addition).
3. Optimize Reaction Temperature
Lowering the reaction temperature can often favor the desired reaction over unwanted side reactions.
-
Causality: Dimerization, like many side reactions, may have a higher activation energy than the desired coupling. By lowering the temperature, you can potentially reduce the rate of dimerization to a greater extent than the rate of the desired reaction, thereby improving the product-to-dimer ratio.
4. Re-evaluate Your Choice of Base
The choice and stoichiometry of the base are critical, particularly in palladium-catalyzed couplings.
-
Causality: The base influences the concentration of the deprotonated, nucleophilic azetidine. A very strong base or a large excess of base can lead to a high concentration of the deprotonated azetidine, which can increase the rate of nucleophilic attack on the palladium complex, potentially leading to dimer formation. Weaker bases or stoichiometric amounts may provide a more controlled reaction. For Buchwald-Hartwig aminations, common bases include NaOtBu, K2CO3, and Cs2CO3, and their optimal choice is often substrate-dependent.[3][4]
5. Ligand Selection in Palladium-Catalyzed Couplings
For reactions like the Buchwald-Hartwig amination, the choice of phosphine ligand is paramount.
-
Causality: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the rate-limiting reductive elimination step of the catalytic cycle, which leads to the formation of the desired C-N bond.[5] A faster reductive elimination minimizes the lifetime of the palladium-amide intermediate, thereby reducing the opportunity for a second azetidine molecule to coordinate and participate in side reactions. The steric bulk of the ligand can also disfavor the formation of off-cycle dimeric palladium species.
Parameter Optimization Summary Table
| Parameter | Recommendation for Dimer Prevention | Rationale |
| Addition Rate | Slow addition (e.g., via syringe pump) | Minimizes instantaneous concentration of reactive intermediates, disfavoring bimolecular dimerization.[1] |
| Concentration | High dilution (lower molarity) | Reduces the frequency of intermolecular collisions, slowing the rate of the second-order dimerization reaction. |
| Temperature | Lower the reaction temperature | May disproportionately slow the rate of the higher activation energy side reaction (dimerization). |
| Base | Use weaker, non-nucleophilic bases; optimize stoichiometry | Avoids excessively high concentrations of the deprotonated, highly nucleophilic azetidine.[3][4] |
| Pd Ligand | Use bulky, electron-rich phosphine ligands | Accelerates reductive elimination, shortening the lifetime of intermediates prone to side reactions.[5] |
Issue 2: Low Yield and Complex Byproduct Profile, Potentially Including Ring-Opened Products
In some cases, the harsh conditions of a coupling reaction can lead to the degradation of the azetidine ring itself.
Core Principle: The strained four-membered ring of azetidine is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[6]
Troubleshooting Workflow for Ring Stability
Caption: Troubleshooting Decision Tree for Azetidine Ring Instability.
Detailed Protocols & Explanations
1. Ensure Mild pH Conditions
Azetidines can undergo ring-opening when protonated under acidic conditions.[6]
-
Causality: Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack, leading to cleavage of the C-N bonds.
-
Protocol:
-
If your coupling reaction requires acidic conditions, consider alternative, milder coupling reagents that operate at or near neutral pH.
-
For work-up procedures, avoid strong acids. Use a saturated aqueous solution of a mild base like sodium bicarbonate for quenching.
-
2. Verify Protecting Group Stability and Optimize Deprotection
If you are using an N-protected azetidine (e.g., N-Boc), the deprotection step and subsequent in situ coupling must be carefully managed.
-
Causality: Incomplete deprotection can lead to low yields, while harsh deprotection conditions (e.g., strong acid, high temperatures) can cause ring-opening or other side reactions before the coupling partner is introduced.
-
Protocol (for N-Boc Azetidine):
-
Deprotect the N-Boc group under the mildest possible conditions (e.g., 4M HCl in dioxane at 0°C to room temperature, monitoring carefully for completion).
-
After deprotection is complete, carefully neutralize the resulting hydrochloride salt with a non-nucleophilic base (e.g., triethylamine, DIPEA) in situ.
-
Proceed immediately with the slow addition of your coupling partner. Avoid isolating the free-base azetidine, as it can be volatile and prone to side reactions.
-
By systematically applying these troubleshooting strategies, you can significantly improve the outcome of your azetidine coupling reactions, leading to higher yields of the desired product and a cleaner reaction profile.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(21), 4615-4628. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
Various Authors. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Scott, T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629–1634. [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). A General Access to N-Aryl-2-cyanoazetidines as Original Scaffolds for Medicinal Chemistry. The Journal of Organic Chemistry, 81(7), 2899–2910. [Link]
-
Chemistry Crash Course. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reductive Amination for Azetidinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of reductive amination in the synthesis of functionalized azetidinones (β-lactams). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial synthetic transformation. Our goal is to provide practical, field-tested insights and solutions to common challenges, grounded in established chemical principles.
Reductive amination is a cornerstone method for forming C-N bonds, prized for its efficiency and control compared to direct alkylation.[1] It involves the reaction of a carbonyl group (often a ketone or aldehyde appended to the azetidinone core) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. While powerful, the reaction's success is highly dependent on a careful balance of reagents and conditions, especially given the potential sensitivity of the β-lactam ring.
This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction's variables.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction is stalled or shows very low conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue that typically points to problems with imine/iminium ion formation. The equilibrium between the carbonyl/amine starting materials and the imine intermediate must be shifted towards the imine for the reduction to proceed efficiently.[2]
-
Causality & Solution 1: Inefficient Dehydration. The formation of an imine from a carbonyl and an amine is a condensation reaction that releases water. If this water is not removed, the equilibrium may favor the starting materials.
-
Recommendation: Add a dehydrating agent to the reaction mixture. Activated molecular sieves (3Å or 4Å) are an excellent and mild choice.[3] Alternatively, reagents like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used, although they require more stringent anhydrous conditions.[3] For reactions in solvents like toluene or dichloroethane (DCE), a Dean-Stark apparatus can be used for azeotropic removal of water, though this is less common for small-scale lab synthesis.[3]
-
-
Causality & Solution 2: Incorrect pH. Imine formation is acid-catalyzed, but excessive acidity can be detrimental. The reaction is fastest at a mildly acidic pH (typically 4-5).[4]
-
Mechanism: At this pH, there is enough acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[1] However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), especially when using less reactive ketones or hindered amines.[5][6] This is particularly important when using sodium triacetoxyborohydride (STAB), as the reagent itself can generate acetic acid, but supplementing it can sometimes be beneficial.
-
-
Causality & Solution 3: Steric Hindrance. If either the carbonyl on the azetidinone scaffold or the amine is sterically bulky, the rate of imine formation can be significantly reduced.
-
Recommendation: Increase the reaction temperature (e.g., from room temperature to 40-60°C) and/or extend the reaction time. Allow the amine and carbonyl to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation. Monitor the formation of the imine intermediate by TLC or LC-MS if possible.
-
Question 2: My main product is contaminated with a significant amount of the alcohol byproduct from the reduction of my starting carbonyl. How do I prevent this?
Answer:
This is a classic selectivity problem and is almost always caused by the choice of reducing agent.
-
Causality: You are likely using a reducing agent that is too powerful or non-selective, such as sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both the desired iminium ion and the starting aldehyde or ketone.[1][7] If the rate of carbonyl reduction is competitive with the rate of imine formation and reduction, a significant amount of the corresponding alcohol will be generated.[1]
-
Solution: Choose a More Selective Reducing Agent. The key is to use a hydride source that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[5] It is a milder reducing agent than NaBH₄ and is particularly effective for reductive aminations.[8] Its steric bulk and electronic properties make it slow to react with aldehydes and ketones but highly reactive towards the more electrophilic iminium ion.[4] It is typically used in solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions over carbonyls and works well in protic solvents like methanol (MeOH).[1][9] However, it is highly toxic, and extreme care must be taken to keep the reaction mixture neutral or basic, as acidification can release hydrogen cyanide (HCN) gas.[9] Due to its toxicity, STAB is generally preferred.
If you must use NaBH₄, a two-step procedure is necessary: first, form the imine and ensure the starting carbonyl is consumed (monitoring by TLC/LC-MS), then add the NaBH₄ to reduce the isolated or pre-formed imine.[5]
-
Question 3: I am trying to synthesize a secondary amine from a primary amine, but I am getting a significant amount of the tertiary amine (over-alkylation). How can I improve selectivity for the secondary amine?
Answer:
Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the carbonyl starting material, undergoes a second reductive amination, and forms a tertiary amine.
-
Causality: This side reaction is favored when there is a high concentration of the carbonyl compound relative to the amine, or when the secondary amine product is more nucleophilic than the primary amine starting material.
-
Solution 1: Control Stoichiometry. Use a slight excess of the primary amine (e.g., 1.5 to 2.0 equivalents) relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting primary amine rather than the secondary amine product.
-
Solution 2: Stepwise Procedure. In cases where over-alkylation is particularly problematic, a stepwise approach is recommended.[5]
-
React the primary amine and carbonyl to form the imine.
-
Add the reducing agent (e.g., NaBH₄ in methanol) to form the secondary amine.
-
Isolate and purify the secondary amine product before proceeding with any further reactions. This physically prevents the secondary amine from reacting further.[5]
-
-
Solution 3: Temperature Control. Run the reaction at a lower temperature (e.g., 0°C to room temperature). This can sometimes slow down the rate of the second alkylation more than the first, improving selectivity.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my azetidinone synthesis?
The choice of reducing agent is critical. The ideal reagent is selective for the iminium ion, tolerant of various functional groups, and safe to handle.
| Reducing Agent | Pros | Cons | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | Excellent selectivity for iminium ions; mild; low toxicity; commercially available.[8] | Water-sensitive; not compatible with protic solvents like methanol.[7] | DCE, DCM, THF, MeCN.[5][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity; compatible with protic solvents (e.g., MeOH).[1][9] | Highly toxic. Liberates HCN gas under acidic conditions.[9] | Methanol, Ethanol. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available; powerful reductant. | Poor selectivity; reduces starting aldehydes/ketones.[1][7] Requires a two-step process.[5] | Methanol, Ethanol. |
| H₂ with Metal Catalyst (e.g., Pd/C) | "Green" reducing agent (byproduct is H₂O); effective. | Can reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized hydrogenation equipment.[3] | Methanol, Ethanol, Ethyl Acetate. |
For most applications involving sensitive azetidinone substrates, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its superior balance of reactivity, selectivity, and safety.
Q2: How do I choose the right solvent for my reaction?
The solvent must be compatible with your chosen reducing agent and should not react with any of the components.
-
For STAB , chlorinated solvents like DCE or DCM are most common.[5][10] THF is also a good option.
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol are typically used, as they help to protonate the imine to the more reactive iminium ion.
-
Ensure the solvent is of sufficient quality (e.g., anhydrous grade) to prevent unwanted side reactions, especially when using water-sensitive reagents like STAB.
Q3: How can I effectively monitor the progress of my reaction?
Monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest method. You can monitor the disappearance of your starting materials (the carbonyl compound is often UV-active) and the appearance of the product. Co-spotting with starting materials is essential. The intermediate imine may or may not be visible, depending on its stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the masses of the starting materials, the intermediate imine, the desired product, and any byproducts (like the alcohol or over-alkylated amine). This provides a clear picture of what is happening in the reaction flask.
Q4: My final product is difficult to purify. What are some common strategies?
Purification can be challenging due to the similar polarities of the desired amine, unreacted starting amine, and potential imine impurity.
-
Acid-Base Extraction: This is the most powerful technique for isolating amines.
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate or DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl or 10% citric acid solution). Your amine product (and any other basic species) will be protonated and move into the aqueous layer. The neutral starting carbonyl and other non-basic impurities will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate your amine, which will likely precipitate or can be extracted back into a fresh organic layer.
-
Wash the final organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Column Chromatography: If extraction is insufficient, silica gel chromatography is the next step. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) can be effective. The triethylamine deactivates the acidic silica gel, preventing the amine product from streaking on the column.
Visualizing the Process and Mechanism
General Workflow for Azetidinone Reductive Amination
Caption: A typical experimental workflow for the one-pot reductive amination of an azetidinone derivative.
Core Reaction Mechanism
Caption: Key mechanistic steps in an acid-catalyzed reductive amination reaction.
Standard Experimental Protocol: Reductive Amination using STAB
Objective: To synthesize a secondary amine-substituted azetidinone from an azetidinone-ketone and a primary amine.
Materials:
-
Azetidinone-ketone (1.0 eq)
-
Primary amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the azetidinone-ketone (1.0 eq) and dissolve it in anhydrous DCE (concentration typically 0.1-0.5 M).
-
Imine Formation: Add the primary amine (1.2 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Self-Validation: Monitor the formation of the imine by TLC or LC-MS. You should see the consumption of the starting ketone.
-
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by TLC or LC-MS until the imine intermediate is fully consumed. Reactions are typically complete within 4-24 hours.
-
Work-up (Quench): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. Adding 0.5-1% triethylamine to the eluent can improve the peak shape and recovery of the amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]
-
IUPAC. (n.d.). Reductive Amination. [Link]
-
PubMed. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
PubMed. (2023). Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone. [Link]
-
Organic-Reaction.com. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Reductive amination. [Link]
-
National Institutes of Health (NIH). (2012). β-Lactamases: A Focus on Current Challenges. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets | Request PDF. [Link]
-
IUPAC. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
troubleshooting low conversion in N-alkylation of azetidines
Welcome to the technical support center for the N-alkylation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this crucial synthetic transformation. The inherent ring strain of the azetidine core, while valuable for its unique chemical properties, often presents challenges in achieving high conversion rates.[1] This resource will help you diagnose and resolve these issues through a series of targeted troubleshooting questions and detailed explanations.
Troubleshooting Guide: Low Conversion and Side Reactions
Question 1: I am observing very low conversion of my starting azetidine. What are the primary factors I should investigate?
Low conversion in the N-alkylation of azetidines is a frequent challenge and can often be traced back to a few key experimental parameters. The underlying cause is often the reduced nucleophilicity of the azetidine nitrogen due to ring strain and steric hindrance, coupled with potentially suboptimal reaction conditions.
A systematic approach to troubleshooting this issue is crucial. The following flowchart outlines a logical progression for diagnosing the root cause of low conversion.
Caption: A systematic workflow for troubleshooting low conversion in azetidine N-alkylation.
In-depth Explanation:
-
Reagent Integrity: Ensure the azetidine starting material is free of impurities, such as hydrochloride salts from its synthesis, which would consume the base. The alkylating agent should also be pure and the base should be anhydrous and of high quality.
-
Base Selection and Solubility: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used, but their solubility can be an issue in less polar solvents like acetone, leading to poor reaction rates.[2] In such cases, switching to a more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly improve the reaction. For weakly nucleophilic azetidines, a stronger base might be required to fully deprotonate any residual acid and facilitate the reaction.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion more reactive.[3] It is advisable to avoid protic solvents like alcohols, which can participate in side reactions such as solvolysis.[4]
-
Temperature: While elevated temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary and tertiary alkyl halides.[5] The temperature should be optimized to find a balance between a reasonable reaction rate and minimal side product formation.
Question 2: My reaction is producing a significant amount of an elimination byproduct. How can I favor the desired Sₙ2 substitution?
The formation of an alkene via an E2 elimination pathway is a common competing reaction, particularly when using sterically hindered alkylating agents or bases.
Causality: The azetidine can act as a base, and many common bases used for N-alkylation are also strong enough to promote elimination. This is especially true for secondary or tertiary alkyl halides.
Mitigation Strategies:
-
Choice of Leaving Group: Employ an alkylating agent with a leaving group that favors substitution over elimination. For instance, alkyl iodides are generally better substrates for Sₙ2 reactions than bromides or chlorides. Alkyl triflates or tosylates are excellent leaving groups and often provide higher yields of the substitution product.
-
Steric Hindrance: If possible, use a less sterically hindered alkylating agent. For the base, a non-nucleophilic, sterically hindered base like 2,6-lutidine or DBU can sometimes suppress the competing N-alkylation of the base itself, but may still promote elimination depending on the substrate. A careful balance is needed.
-
Temperature Control: As mentioned, lower temperatures generally favor substitution over elimination. Try running the reaction at room temperature or even 0 °C for an extended period.
Question 3: I am observing multiple products on my TLC/LC-MS, suggesting over-alkylation or other side reactions. What is happening?
The appearance of multiple spots on a TLC or peaks in an LC-MS, other than your starting material and desired product, points towards side reactions.
-
Over-alkylation: If your alkylating agent has more than one leaving group, or if the product of the initial alkylation can react further, you may observe over-alkylation. This can be minimized by carefully controlling the stoichiometry and adding the alkylating agent slowly to the reaction mixture.
-
Ring Opening: Due to their inherent ring strain, azetidines can undergo nucleophilic ring-opening.[1] If your reaction mixture contains other nucleophiles (e.g., from impurities or the solvent), they can potentially attack a carbon atom of the azetidine ring, leading to undesired byproducts. This is more common with activated azetidines (e.g., N-sulfonyl azetidines). Using a clean, anhydrous, non-nucleophilic solvent is key to avoiding this.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for the N-alkylation of a novel azetidine?
For a starting point, a reliable set of conditions would be to use your azetidine with 1.1-1.5 equivalents of the alkylating agent and 2-3 equivalents of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as acetonitrile (ACN) or DMF. The reaction can be initiated at room temperature and gently heated to 50-60 °C if the reaction is sluggish.
| Parameter | Recommended Starting Conditions | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Good solubility for reactants and promotes Sₙ2 reactions.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is more soluble and often more effective.[2] |
| Temperature | Room Temperature to 60 °C | A good starting range to balance reaction rate and side reactions. |
| Alkylating Agent | Alkyl iodide or triflate | Better leaving groups lead to faster reactions and potentially fewer side products. |
Q2: How does the steric hindrance of the azetidine or the alkylating agent affect the reaction?
Steric hindrance plays a significant role. A bulky substituent on the azetidine ring, particularly at the 2-position, can hinder the approach of the alkylating agent to the nitrogen atom. Similarly, a bulky alkylating agent (e.g., a secondary or tertiary alkyl halide) will react slower than a primary one. In cases of high steric hindrance, you may need to use higher temperatures, longer reaction times, or a less hindered alkylating agent if the structure of your target molecule allows.
Q3: Are there any activating groups I can add to the azetidine to improve its reactivity?
While activating groups are more commonly used and then removed in the synthesis of the azetidine ring itself, for N-alkylation, the focus is on optimizing the external conditions. However, if you are synthesizing the azetidine from a precursor, protecting the nitrogen with a group that can be easily removed after alkylation (e.g., a Boc group) can be a viable strategy, though this adds extra steps to your synthesis.
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Azetidine with an Alkyl Halide
-
To a solution of the azetidine (1.0 equiv) in anhydrous acetonitrile (0.1–0.5 M), add the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 50-60 °C and continue to monitor.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The Sₙ2 mechanism for the N-alkylation of azetidine.
References
- BenchChem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide.
- De, S., & Seidel, D. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access, 10(1), 21-25.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Singh, G., et al. (2021). Azetidines of pharmacological interest. PubMed, 29(12), 1055-1073.
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
- Gámez-Montaño, R., & Gámez-Montaño, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 3-(ethylamino)azetidine-1-carboxylate . This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this valuable building block. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate potential degradation, ensuring the integrity of your experiments and syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A: The two principal points of instability are the N-Boc (tert-butoxycarbonyl) protecting group and the strained azetidine ring . The N-Boc group is highly susceptible to cleavage under acidic conditions[1][2][3]. The azetidine ring, due to its inherent ring strain, can undergo ring-opening, a process that can also be facilitated by acidic conditions[4][5].
Q2: What is the general recommendation for storing solutions of this compound?
A: For short-term storage (hours to a few days), solutions in aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) at 2-8°C are recommended. For long-term storage, it is best to store the compound as a solid at -20°C under an inert atmosphere (e.g., Argon or Nitrogen). If a stock solution is required, use a high-quality aprotic solvent and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is the compound sensitive to light or atmospheric oxygen?
A: While there is no specific data indicating extreme sensitivity to light or oxygen for this molecule, general best practices for complex organic molecules should be followed. We recommend storing the compound, both as a solid and in solution, in amber vials or otherwise protected from light. Storing under an inert atmosphere is also advised to prevent potential long-term oxidative degradation.
Section 2: Troubleshooting Guide for Degradation Issues
This guide provides a problem-cause-solution framework for specific issues you may encounter during your experiments.
Issue 1: Rapid loss of starting material in acidic media (e.g., HPLC analysis, reaction work-up).
-
Observation: You notice a rapid decrease in the peak corresponding to the parent compound and the appearance of a new, more polar peak when using an acidic mobile phase (e.g., containing 0.1% Trifluoroacetic Acid - TFA) or during an acidic aqueous work-up.
-
Probable Cause: Acid-catalyzed hydrolysis (cleavage) of the N-Boc protecting group.
-
Causality Explained: The Boc group is designed for easy removal with acid. The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid (like TFA). This facilitates the departure of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free secondary amine, 3-(ethylamino)azetidine, as a salt (e.g., trifluoroacetate salt)[3][6]. This deprotection is often quantitative and rapid, even with catalytic amounts of strong acid[2].
Primary Degradation Pathway: N-Boc Cleavage
Caption: Acid-catalyzed cleavage of the N-Boc group.
-
Troubleshooting & Prevention:
-
Analytical Confirmation: To confirm Boc cleavage, analyze your sample using LC-MS. The deprotected product will have a mass difference of -100.12 Da compared to the parent compound.
-
Modify HPLC Method: If possible, switch to a mobile phase with a neutral or slightly basic pH. Buffers such as ammonium bicarbonate or ammonium acetate can be effective. Alternatively, use a mobile phase with formic acid instead of TFA, as it is less aggressive, and keep the analysis time short.
-
Adjust Work-up Procedures: Avoid strongly acidic aqueous washes. Use a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7-8) for neutralization steps.
-
Temperature Control: Perform all acidic steps at low temperatures (e.g., 0°C) to slow the rate of deprotection.
-
Issue 2: Appearance of multiple, unexpected degradation products, even under mild conditions.
-
Observation: You observe the formation of unexpected impurities during storage in protic solvents (like methanol or water) or upon gentle heating, which do not correspond to simple Boc cleavage.
-
Probable Cause: Azetidine ring-opening.
-
Causality Explained: The four-membered azetidine ring possesses significant Baeyer and Pitzer strain (~26 kcal/mol). This inherent strain makes it susceptible to nucleophilic attack and subsequent ring-opening[4]. The process can be initiated by protonation of the ring nitrogen (after Boc-cleavage) or, in some cases, activation of the N-Boc group itself, forming a reactive azetidinium ion. This intermediate is then attacked by a nucleophile (e.g., water, methanol, or even another molecule of the compound), leading to a variety of ring-opened products[5].
Secondary Degradation Pathway: Azetidine Ring-Opening
Caption: Postulated azetidine ring-opening mechanism.
-
Troubleshooting & Prevention:
-
Solvent Selection: Prioritize the use of aprotic solvents (e.g., THF, Dioxane, DCM, Acetonitrile) over protic solvents (e.g., Methanol, Ethanol, Water) for reactions and storage whenever the experimental design allows.
-
pH Control: Maintain stringent control over pH. The presence of even trace amounts of acid can catalyze both Boc-cleavage and subsequent ring-opening.
-
Temperature Management: Avoid heating solutions of the compound for extended periods. If heating is necessary, perform a small-scale trial to assess stability at the target temperature.
-
Forced Degradation Study: To understand the full degradation profile, perform a forced degradation study as outlined in Section 3. This will help identify and characterize the specific degradants formed under different stress conditions.
-
Section 3: Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence for diagnosing the root cause of degradation.
Caption: Systematic workflow for diagnosing stability issues.
Protocol 2: Forced Degradation Study
This study will help map the stability of the compound under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL Acetonitrile).
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: Purified Water.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂).
-
-
Incubation:
-
Incubate one set of vials at room temperature (~25°C).
-
Incubate a second set at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 8, and 24 hours.
-
Sample Preparation for Analysis: Quench the reaction by neutralizing the aliquot (e.g., acid samples with NaOH, base samples with HCl) to pH ~7 and dilute with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS method. Monitor for the disappearance of the parent peak and the appearance of new peaks. Characterize degradants by their mass-to-charge ratio (m/z).
Table 1: Summary of Expected Stability Profile
| Condition | Expected Stability | Primary Degradation Pathway |
| Strong Acid (pH < 3) | Highly Unstable | Rapid N-Boc Cleavage |
| Mild Acid (pH 4-6) | Moderately Unstable | Slow N-Boc Cleavage, potential for slow ring-opening |
| Neutral (pH ~7) | Generally Stable | Stable for short periods; long-term may show minor hydrolysis |
| Basic (pH > 8) | Highly Stable | The N-Boc group is stable to base[1][7] |
| Elevated Temperature | Solvent Dependent | Risk of thermal deprotection and/or ring-opening |
| Oxidative Stress | Likely Stable | The core structure lacks easily oxidizable functional groups |
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications - Organic Letters. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH National Library of Medicine. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH National Library of Medicine. [Link]
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]
-
tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique and valuable compounds. Azetidines, with their strained four-membered ring and inherent polarity, often present significant purification challenges that can impede research progress.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the purification of polar azetidine derivatives. The methodologies and explanations provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of polar azetidine derivatives, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Significant Streaking or Tailing of the Azetidine Derivative on a Silica Gel TLC Plate and Column.
Question: My polar azetidine derivative is streaking badly on my silica gel TLC plate, and I'm getting poor separation during column chromatography. What's causing this, and how can I fix it?
Answer:
Causality: Streaking and tailing of basic compounds like many azetidine derivatives on silica gel is a classic problem.[3][4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the azetidine ring can undergo a strong acid-base interaction with these silanol groups. This interaction leads to a non-ideal equilibrium between the compound adsorbed to the stationary phase and the compound in the mobile phase, resulting in a continuous "streak" rather than a compact spot or band.
Troubleshooting Protocol:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3][4]
-
Recommended Additives:
-
Triethylamine (TEA): Typically, 0.1-2% (v/v) of TEA is added to the eluent.
-
Ammonia Solution: A solution of 7N ammonia in methanol can be used as a stock to add to the mobile phase, often aiming for a final concentration of around 0.5-2%.
-
-
Step-by-Step Implementation:
-
Prepare your initial mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Add the basic modifier to the mobile phase mixture. For example, for 100 mL of eluent, add 1 mL of TEA for a 1% solution.
-
Thoroughly mix the modified mobile phase.
-
Use this modified eluent to run your TLC and to equilibrate and run your flash column.
-
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient or introduces complications (e.g., difficulty in removing the additive), consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina is generally preferred for azetidines.
-
Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for basic compounds.[5]
-
Issue 2: My Polar Azetidine Derivative is Not Retained on a Reverse-Phase (C18) Column and Elutes in the Void Volume.
Question: I'm trying to purify my highly polar azetidine derivative using reverse-phase HPLC with a C18 column, but it comes out with the solvent front. How can I achieve retention and separation?
Answer:
Causality: Reverse-phase chromatography separates compounds based on their hydrophobicity.[6][7] Highly polar molecules, like many functionalized azetidines, have very weak interactions with the non-polar C18 stationary phase and are therefore not retained, eluting with the highly polar mobile phase.[8][9]
Troubleshooting Protocol:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds.[8][10][11]
-
Principle: HILIC utilizes a polar stationary phase (similar to normal-phase) but with a reverse-phase-like mobile phase (typically high in organic solvent with a small amount of aqueous solvent). The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[12]
-
Typical HILIC Setup:
-
Experimental Workflow:
-
Column Selection: Choose a HILIC-appropriate column (e.g., silica, diol, or a dedicated HILIC column).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (or a buffer). A common starting point is 95:5 acetonitrile:water.
-
Gradient Elution: Program a gradient to increase the water content over time to elute the polar compounds.
-
-
-
Ion-Pair Chromatography: For ionizable azetidine derivatives, ion-pair chromatography can be employed on a reverse-phase column.
-
Principle: An ion-pairing reagent with a hydrophobic tail and a charged head group is added to the mobile phase. This reagent pairs with the charged azetidine, forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.
-
Common Ion-Pairing Reagents for Cations: Trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).
-
Issue 3: My Azetidine Derivative is Water-Soluble, Making Extraction from an Aqueous Workup Difficult.
Question: After my reaction, my polar azetidine product is in an aqueous layer, and I'm having trouble extracting it into an organic solvent. What are my options?
Answer:
Causality: The high polarity of some azetidine derivatives, especially those with multiple heteroatoms or charged groups, can lead to high water solubility, making standard liquid-liquid extractions with common organic solvents inefficient.
Troubleshooting Protocol:
-
Salting Out: Adding a high concentration of an inorganic salt to the aqueous layer can decrease the solubility of the organic compound, driving it into the organic phase.
-
Procedure:
-
Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) if your compound is stable to basic conditions.
-
Perform the extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction multiple times.
-
-
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction can be highly effective.
-
Principle: This technique continuously flows fresh organic solvent through the aqueous layer over an extended period, gradually extracting the desired compound.
-
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for isolating water-soluble compounds.
-
Procedure:
-
Choose an appropriate SPE cartridge (e.g., a reverse-phase C18 cartridge for moderately polar compounds or a cation exchange cartridge for basic azetidines).
-
Load the aqueous solution onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the desired azetidine derivative with a stronger solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reverse-phase chromatography for my azetidine derivative?
A1: The choice depends on the overall polarity of your molecule. A good starting point is to assess its solubility. If your compound is readily soluble in non-polar to moderately polar organic solvents like hexane, ethyl acetate, or dichloromethane, normal-phase chromatography is often a good choice. If your compound is more soluble in polar solvents like methanol, acetonitrile, or water, reverse-phase chromatography is generally preferred. For very polar compounds, HILIC may be the most suitable option.[8][13]
Q2: I have a chiral polar azetidine derivative. What are the key considerations for its purification?
A2: Purifying chiral polar azetidines requires specialized techniques. Chiral chromatography is the most direct method. You can use either normal-phase or reverse-phase chiral stationary phases (CSPs). Supercritical fluid chromatography (SFC) is often a powerful technique for chiral separations, offering advantages in speed and reduced solvent consumption.[14] Method development will involve screening different chiral columns and mobile phases to find the optimal conditions for enantiomeric resolution.
Q3: My polar azetidine derivative seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel can be due to the acidic nature of the stationary phase or the reactivity of your specific azetidine derivative.
-
Deactivate the Silica: You can try to deactivate the silica gel by treating it with a base before packing the column.[15]
-
Switch to a More Inert Stationary Phase: As mentioned in the troubleshooting guide, alumina or functionalized silica phases are good alternatives.
-
Minimize Contact Time: Use a shorter, wider column for faster elution to reduce the time your compound spends on the stationary phase.
Q4: Can I use crystallization to purify my polar azetidine derivative?
A4: Yes, crystallization can be a very effective purification method for solid polar azetidine derivatives, provided a suitable solvent system can be found.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for polar compounds include ethanol, methanol, isopropanol, acetone, and water, or mixtures of these.[16][17]
-
Salt Formation: If your neutral azetidine derivative is difficult to crystallize, converting it to a salt (e.g., a hydrochloride or tartrate salt) can often improve its crystallinity.[18]
Data and Diagrams
Table 1: Chromatography Method Selection Guide for Polar Azetidine Derivatives
| Polarity of Azetidine Derivative | Primary Recommended Technique | Secondary/Alternative Techniques | Key Considerations |
| Moderately Polar | Normal-Phase Chromatography (with basic modifier) | Reverse-Phase Chromatography | Use TEA or NH3 in the mobile phase for normal-phase. |
| Highly Polar | HILIC | Reverse-Phase Chromatography (with ion-pairing agents) | HILIC is often the most effective method.[8][11] |
| Ionic/Charged | Ion-Exchange Chromatography | HILIC, Ion-Pair Chromatography | Match the ion-exchange resin to the charge of your compound.[19][20] |
| Chiral | Chiral Chromatography (HPLC or SFC) | Diastereomeric Salt Crystallization | SFC can be advantageous for polar chiral compounds.[14] |
Diagram 1: Decision Workflow for Purifying Polar Azetidine Derivatives
Caption: A decision-making workflow for selecting an appropriate purification strategy for polar azetidine derivatives.
References
-
U.S. National Library of Medicine. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. BUCHI. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Retrieved from [Link]
-
ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes? ResearchGate. Retrieved from [Link]
-
Chalmers University of Technology. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent. Retrieved from [Link]
-
U.S. National Library of Medicine. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from [Link]
-
U.S. National Library of Medicine. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. Angewandte Chemie. Retrieved from [Link]
-
Domainex. (n.d.). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Retrieved from [Link]
-
Technology Networks. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv. Retrieved from [Link]
-
Technology Networks. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? Reddit. Retrieved from [Link]
-
YouTube. (2020, February 8). Ion Exchange Chromatography Animation. YouTube. Retrieved from [Link]
-
U.S. National Library of Medicine. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Retrieved from [Link]
-
YouTube. (2015, November 17). How to extract chemicals from over the counter products. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
-
MDPI. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. MDPI. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. Retrieved from [Link]
Sources
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Technical Support Center: Minimizing Impurities in Large-Scale Azetidine Synthesis
Welcome to the technical support center for large-scale azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing high-purity azetidines. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize impurities and optimize your synthetic routes.
Introduction to Azetidine Synthesis and Impurity Control
Azetidines are valuable four-membered nitrogen-containing heterocycles integral to many pharmaceuticals due to their unique conformational constraints and ability to modulate physicochemical properties.[1] However, their inherent ring strain makes their synthesis challenging, particularly on a large scale where side reactions can significantly impact yield and purity.[2] This guide focuses on one of the most common and industrially relevant methods: the reaction of 1,3-dihalopropanes with primary amines.
A prevalent challenge in this synthesis is the formation of impurities through competing reactions such as oligomerization and over-alkylation. Understanding the mechanisms of these side reactions is crucial for developing effective control strategies.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your large-scale azetidine synthesis experiments.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to low yields of the desired azetidine. What is happening and how can I prevent it?
A1: The most likely cause is oligomerization, a common side reaction in this synthesis.
Causality: Oligomerization occurs when the initially formed azetidine or the intermediate 3-halopropylamine reacts with another molecule of the starting amine or the intermediate, leading to the formation of dimers, trimers, and higher-order oligomers. This is particularly prevalent under conditions of high concentration.
The primary competing reaction is the intermolecular reaction between the intermediate N-substituted-3-halopropylamine and another molecule of the starting primary amine, leading to a linear dimer. This dimer can then undergo further reactions, leading to a complex mixture of oligomeric impurities.
Troubleshooting Workflow and Mitigation Strategies:
Caption: Decision-making workflow for addressing oligomerization.
Step-by-Step Mitigation Protocol:
-
High Dilution: Running the reaction at a lower concentration is the most effective way to favor the intramolecular cyclization over intermolecular oligomerization. This is a classic technique for ring-forming reactions.
-
Controlled Addition: Slowly add the primary amine to a solution of the 1,3-dihalopropane and a suitable base. This maintains a low concentration of the nucleophilic amine, further disfavoring intermolecular reactions.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 1,3-dihalopropane can help to ensure that the primary amine is consumed quickly, reducing its availability for oligomerization.
-
Choice of Base: The selection of a base is critical. A strong, non-nucleophilic base, such as potassium carbonate or a sterically hindered amine base (e.g., diisopropylethylamine), is recommended. These bases are effective at neutralizing the generated acid without competing in nucleophilic side reactions.[3]
Q2: My final azetidine product has a persistent yellow or brown color, even after initial purification. What causes this discoloration and how can I remove it?
A2: Color formation in amine synthesis is often due to the formation of oxidized and polymeric impurities.
Causality: Amines are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of highly colored, conjugated impurities. Additionally, side reactions at elevated temperatures can produce minor byproducts that are chromophoric. In syntheses involving alkyl halides, trace impurities in the starting materials or side reactions can also contribute to color.[3][4]
Troubleshooting and Decolorization Protocol:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive reaction or distillation temperatures, as this can promote the formation of color bodies.
-
Activated Carbon Treatment: A common and effective method for removing color is to treat a solution of the crude product with activated carbon.
-
Protocol: Dissolve the crude azetidine derivative in a suitable solvent (e.g., toluene, heptane). Add 1-5% (w/w) of activated carbon. Heat the mixture gently with stirring for 1-2 hours. Filter the hot solution through a pad of celite to remove the carbon. Concentrate the filtrate to recover the decolorized product.
-
-
Distillation: For volatile azetidines, fractional distillation under reduced pressure can be an effective purification method to separate the desired product from less volatile colored impurities.[5]
-
Acid Treatment: In some cases, a mild acid wash can help to remove basic, colored impurities. However, this should be approached with caution as it may lead to salt formation or degradation of the desired product.[4]
Q3: I am observing a significant amount of an impurity with a mass corresponding to the starting primary amine plus two propyl units, but with the loss of two halogen atoms. What is this impurity and how can I minimize it?
A3: This impurity is likely a quaternary ammonium salt, resulting from over-alkylation of the desired azetidine product.
Causality: The synthesized azetidine is itself a nucleophile and can react with the 1,3-dihalopropane starting material. This subsequent alkylation leads to the formation of a quaternary ammonium salt. This is more likely to occur if a large excess of the dihalopropane is used or if the reaction is run for an extended period at high temperatures.
Impurity Formation Mechanism:
Caption: Formation of a quaternary ammonium salt impurity.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry to avoid a large excess of the 1,3-dihalopropane. A slight excess is often sufficient.
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS. Stop the reaction once the starting primary amine is consumed to prevent over-alkylation of the product.
-
Purification: Quaternary ammonium salts are non-volatile and highly polar. They can typically be removed from the desired azetidine product by distillation or by washing an organic solution of the product with water.
Frequently Asked Questions (FAQs)
-
What is the impact of starting material quality on the purity of the final azetidine?
-
The purity of the 1,3-dihalopropane and the primary amine is critical. Impurities in the starting materials can lead to the formation of side products that are difficult to remove. It is recommended to use high-purity starting materials and to characterize them before use.
-
-
Which analytical techniques are most suitable for monitoring reaction progress and assessing final product purity?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the desired azetidine, unreacted starting materials, and lower-boiling impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile azetidine derivatives and for detecting non-volatile impurities like oligomers and quaternary ammonium salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for identifying unknown impurities.
-
-
What are the key considerations for scaling up an azetidine synthesis?
-
Heat Transfer: The reaction is often exothermic. Ensure that the reactor has adequate cooling capacity to maintain the desired reaction temperature.
-
Mixing: Efficient mixing is crucial to maintain homogeneity, especially during the addition of reagents.
-
Safety: Azetidines and their precursors can be hazardous. Conduct a thorough safety review before performing any large-scale synthesis.
-
Experimental Protocols
General Protocol for the Large-Scale Synthesis of N-Benzylazetidine
This protocol is a representative example and may require optimization for specific applications.
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is charged with 1,3-dichloropropane (5.0 kg, 44.2 mol) and toluene (20 L).
-
Base Addition: Anhydrous potassium carbonate (12.2 kg, 88.3 mol) is added to the reactor.
-
Reagent Addition: The mixture is heated to 90°C with vigorous stirring. A solution of benzylamine (4.2 kg, 39.2 mol) in toluene (5 L) is added dropwise over 4-6 hours, maintaining the internal temperature between 90-95°C.
-
Reaction Monitoring: The reaction progress is monitored by GC analysis of aliquots. The reaction is considered complete when the benzylamine is consumed (typically 18-24 hours).
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filter cake is washed with toluene (2 x 2 L).
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation to afford N-benzylazetidine as a colorless liquid.
Data Presentation: Common Impurities in Azetidine Synthesis
| Impurity Type | Common Source | Mitigation Strategy | Analytical Detection |
| Oligomers | Intermolecular reaction of intermediates | High dilution, slow addition of amine | LC-MS, GC-MS (for dimers) |
| Quaternary Ammonium Salts | Over-alkylation of the product azetidine | Stoichiometry control, reaction monitoring | HPLC, NMR |
| Color Bodies | Oxidation, thermal degradation | Inert atmosphere, temperature control, carbon treatment | Visual, UV-Vis Spectroscopy |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction time and temperature | GC-MS, HPLC |
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
- Color stabilization of amines.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Condition Optimization for Strained Ring Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained ring systems. This guide is designed to provide practical, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental challenges. The inherent reactivity of strained rings like cyclopropanes and cyclobutanes makes them powerful building blocks in synthesis, but also introduces unique challenges.[1][2] This resource leverages established chemical principles to help you navigate these complexities effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic understanding and established protocols.
Problem 1: Low or No Product Yield in Ring Functionalization/Opening Reactions
Question: My reaction is giving very low yield, or it's not working at all. I've confirmed my starting materials are correct. What should I investigate to improve the outcome?
Answer: Low conversion is a frequent issue stemming from several potential factors related to activation energy, catalyst efficacy, and reaction conditions. Here is a systematic approach to troubleshoot this problem.
Causality-Driven Diagnostic Steps:
-
Evaluate Thermal Conditions: Strained ring systems often require thermal energy to overcome the activation barrier for a reaction. However, they can also be thermally sensitive.
-
Insight: A control experiment conducted at room temperature versus an elevated temperature (e.g., 110 °C) can confirm if thermal energy is a limiting factor.[3] If the reaction proceeds at a higher temperature but not at room temperature, the activation energy is significant.
-
Action: Systematically screen temperatures. Start at a moderate temperature (e.g., 60-80 °C) and increase in increments (e.g., 20 °C). Monitor for product formation and potential decomposition by TLC or LC-MS. For some photochemically driven reactions, such as [2+2] cycloadditions to form cyclobutanes, optimizing irradiation time is critical, as molecular weight can increase logarithmically with time.[4]
-
-
Verify Catalyst Activity and Choice: The catalyst is often the linchpin of the reaction. Its absence or inefficiency will halt the process.
-
Insight: The choice of catalyst dictates the reaction mechanism. Lewis acids or Brønsted acids activate the ring by protonating or coordinating to a heteroatom, making it susceptible to nucleophilic attack.[5] Nucleophilic catalysts can operate via a covalent intermediate, avoiding the need for external bases or additives.[3]
-
Action:
-
Run a "no catalyst" control: This is a crucial self-validating step. If you see no product, it confirms the catalyst is essential.[3]
-
Screen Catalyst Loading: Start with a standard loading (e.g., 5 mol %). If conversion is low, consider increasing it to 10 mol %. Conversely, high catalyst loading can sometimes lead to side reactions.
-
Consider a Different Catalyst Class: If a Lewis acid (e.g., Yb(OTf)₃) is failing, perhaps the substrate is sensitive to strong acids.[6] A switch to a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) might offer an alternative pathway.[3]
-
-
-
Assess Solvent Effects: The solvent does more than just dissolve reactants; it influences transition state stability and reactant solubility.
-
Insight: Solvent polarity can dramatically affect reaction rates. For instance, palladium-catalyzed C-H activation reactions on cyclobutanes have shown improved yields and selectivity when switching from less polar solvents to fluorinated alcohols like trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP).[7]
-
Action: Screen a range of solvents with varying polarities. See the table below for common choices. Dichloromethane and toluene are often good starting points for many strained-ring reactions.[3][6]
-
`dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Prevalent Side Reactions, Especially Rearrangements
Question: My desired product is forming, but I'm getting significant amounts of rearranged byproducts, such as an expanded or contracted ring. How can I improve the selectivity?
Answer: Rearrangements are common in reactions involving strained rings, especially those that proceed through carbocation intermediates.[8] The relief of ring strain combined with the drive to form a more stable carbocation (e.g., secondary to tertiary) is a powerful thermodynamic force.[8][9][10]
Mechanistic Insight: Ring expansion (e.g., cyclobutyl to cyclopentyl) or contraction often occurs via a 1,2-alkyl shift to a carbocation center.[10] This process, known as a Wagner-Meerwein shift, is driven by the formation of a more stable carbocation and a less strained ring system.[10]
Strategies for Suppression:
-
Modify Catalyst and Temperature:
-
Insight: Highly acidic Lewis or Brønsted acid catalysts can readily generate carbocations, promoting rearrangements. Lowering the reaction temperature can disfavor these high-energy rearrangement pathways.
-
Action:
-
Switch to a milder, less acidic catalyst.
-
Lower the reaction temperature. While this may slow the desired reaction, it often has a more pronounced effect on suppressing the undesired rearrangement.
-
Consider a reaction pathway that avoids carbocations altogether, for example, by using a nucleophilic catalysis strategy.[3]
-
-
-
Solvent Choice:
-
Insight: Non-polar solvents can help to destabilize charged intermediates like carbocations, thereby reducing the likelihood of rearrangements.
-
Action: If you are using a polar solvent, try switching to a non-polar alternative such as toluene or hexane.
-
Frequently Asked Questions (FAQs)
Q1: What exactly is "ring strain" and how does it determine reactivity?
Answer: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] It is primarily a combination of two factors:
-
Angle Strain (Baeyer Strain): This occurs when the internal bond angles of the ring are forced to deviate from the optimal sp³ tetrahedral angle of ~109.5°. For example, cyclopropane has highly strained C-C-C bond angles of 60°.[2][11]
-
Torsional Strain (Pitzer Strain): This results from eclipsed conformations of adjacent C-H or C-C bonds, which cannot be relieved by bond rotation in a rigid ring.[12][13] In cyclopropane, all adjacent CH₂ groups are eclipsed.[13]
This stored energy makes strained molecules highly reactive, as reactions that open the ring are thermodynamically favorable because they release this strain.[1][2][8] The heat of combustion is a quantitative measure of this instability; more strained molecules release more heat upon combustion.[1][12]
| Cycloalkane | Strain Energy (kcal/mol) | C-C-C Bond Angle (approx.) |
| Cyclopropane | 27.5 | 60° |
| Cyclobutane | 26.3 | 88° (puckered) |
| Cyclopentane | 6.2 | 108° (envelope) |
| Cyclohexane | 0.1 | 109.5° (chair) |
| (Data sourced from multiple references[2][11]) |
Q2: How do I choose the right catalyst for my strained ring reaction?
Answer: The choice of catalyst is dictated by the desired transformation (e.g., ring-opening, functionalization, polymerization) and the functional groups present on your substrate.
`dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ` Caption: Decision workflow for selecting a catalyst class.
-
Acid Catalysts (Lewis or Brønsted): Excellent for ring-opening reactions of epoxides or aziridines where protonation of the heteroatom facilitates nucleophilic attack.[5]
-
Nucleophilic Catalysts: A modern strategy that avoids external bases and can proceed under milder conditions, often with high diastereoselectivity.[3] Useful for adding a wide range of carbon and heteroatom nucleophiles.[3]
-
Transition Metal Catalysts: Versatile for a wide range of transformations, including C-H functionalization, cycloadditions, and metathesis.[7][14]
-
Organocatalysts: Have become a powerful alternative to metal-based systems for reactions like ring-opening polymerization (ROP).[15]
Q3: When is it necessary to use a protecting group?
Answer: A protecting group is needed to ensure chemoselectivity . You should use one when a functional group in your starting material could react under the conditions intended for the strained ring, leading to undesired side products.[16][17]
Common Scenarios:
-
Presence of a Carbonyl Group: If you are performing a reaction using a strong nucleophile or hydride reagent that needs to react with the strained ring, a ketone or aldehyde in your molecule will also react. Protecting it as an acetal will render it inert to these reagents.[18]
-
Presence of an Amine or Alcohol: These groups are nucleophilic and can be acidic. If they might interfere with your catalyst or reagents, they can be protected (e.g., as a carbamate for an amine or a silyl ether for an alcohol).[16]
The key to a good protecting group strategy is that it must be easy to install, stable to the reaction conditions, and easy to remove selectively without affecting the rest of the molecule.[16]
Q4: What are the most important safety precautions for working with strained ring compounds?
Answer: The high reactivity of strained ring compounds means they can undergo rapid, highly exothermic reactions.[1] Safety is paramount.
-
Always Wear Appropriate PPE: This includes safety goggles or a face shield, a lab coat, and appropriate gloves.[19]
-
Work in a Fume Hood: Ensure proper ventilation to avoid inhaling potentially volatile or toxic compounds.
-
Mind the Scale and Temperature: When exploring new reactions, start on a small scale. Be cautious with temperature increases, as they can accelerate reactions exponentially. Monitor for exotherms.
-
Understand Your Reagents: Be fully aware of the reactivity and hazards of all chemicals used, especially strong acids, bases, or pyrophoric reagents.[19]
-
Quenching Procedures: Always plan your quenching procedure in advance. Be aware that quenching a reactive intermediate can also be exothermic.
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Validation & Comparative
A Comparative Guide to Tert-butyl 3-(ethylamino)azetidine-1-carboxylate and Tert-butyl 3-(methylamino)azetidine-1-carboxylate for Medicinal Chemistry Applications
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Small, saturated nitrogen-containing heterocycles, such as azetidines, have garnered significant attention due to their ability to impart favorable physicochemical and pharmacological properties to lead compounds.[1] This guide provides an in-depth comparative analysis of two closely related azetidine derivatives: tert-butyl 3-(ethylamino)azetidine-1-carboxylate and tert-butyl 3-(methylamino)azetidine-1-carboxylate. As versatile intermediates, the nuanced differences between these two molecules can have profound implications for the pharmacokinetic and pharmacodynamic profiles of the final drug substance.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive, data-supported comparison to aid in the rational selection of these key synthetic intermediates.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in various biological and chemical environments. The seemingly minor difference of a single methylene unit between the N-ethyl and N-methyl substituents can influence properties such as lipophilicity, polarity, and molecular weight, which in turn affect solubility, permeability, and metabolic stability.
| Property | This compound | Tert-butyl 3-(methylamino)azetidine-1-carboxylate |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 200.28 g/mol | 186.25 g/mol [2] |
| CAS Number | 1415783-13-9 | 454703-20-9[2] |
| IUPAC Name | This compound | tert-butyl 3-(methylamino)azetidine-1-carboxylate[2] |
| Calculated LogP | 0.8 | 0.5[2] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 3 | 3[2] |
| Topological Polar Surface Area | 32.3 Ų | 32.3 Ų |
Data for this compound is calculated based on its structure, while data for the methyl analog is sourced from PubChem where available.
The ethyl derivative exhibits a slightly higher molecular weight and a greater calculated LogP value, indicating a modest increase in lipophilicity compared to its methyl counterpart. This seemingly small difference can be a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Chemical Reactivity: A Practical Comparison
Both this compound and tert-butyl 3-(methylamino)azetidine-1-carboxylate can be synthesized through a variety of methods, with reductive amination of a common precursor, tert-butyl 3-oxoazetidine-1-carboxylate, being a prevalent and efficient strategy.[3] The choice of the primary amine, either ethylamine or methylamine, is the key differentiating step in these synthetic pathways.
Figure 1. Generalized workflow for the synthesis of N-alkylated 3-aminoazetidines via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
Tert-butyl 3-oxoazetidine-1-carboxylate[4]
-
Ethylamine (or Methylamine) solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at room temperature, add a solution of ethylamine (or methylamine) (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 3-(alkylamino)azetidine-1-carboxylate.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and selectivity for imines over ketones, minimizing the reduction of the starting material.
-
Acetic acid serves as a catalyst to promote the formation of the iminium ion, which is more electrophilic and readily reduced.
-
The aqueous workup with sodium bicarbonate is crucial to neutralize the acetic acid and any remaining reducing agent.
Impact on Pharmacological Profile: Structure-Activity Relationship (SAR) Insights
Figure 2. Interplay of factors influenced by N-alkylation on the pharmacological profile.
Receptor Binding Affinity and Selectivity:
The ethyl group, being larger than the methyl group, can introduce greater steric hindrance. This can have several consequences for receptor binding:
-
Decreased Affinity: The bulkier ethyl group may clash with amino acid residues in the binding pocket of a target protein, leading to a decrease in binding affinity compared to the methyl analog.
-
Increased Selectivity: Conversely, the steric bulk of the ethyl group might prevent binding to off-target receptors that have smaller binding pockets, thereby improving the selectivity profile of the molecule.
The increased lipophilicity of the ethyl derivative can also enhance hydrophobic interactions within the binding pocket, potentially increasing affinity if the pocket has a complementary hydrophobic character. The ultimate effect on binding affinity is a delicate balance between steric and hydrophobic contributions and is highly target-dependent.
Pharmacokinetic Considerations: The Role of N-Alkylation in ADME Properties
The choice between an N-ethyl and an N-methyl substituent can have a significant impact on the pharmacokinetic profile of a drug candidate.
Metabolic Stability:
The N-alkyl group is a potential site for metabolism, primarily through cytochrome P450 (CYP) enzymes. N-dealkylation is a common metabolic pathway for secondary amines.
-
N-Dealkylation: Both N-ethyl and N-methyl groups can be removed by CYP-mediated oxidation. The rate of this process can be influenced by the specific CYP isozymes involved and the overall steric and electronic environment of the molecule. While there is no universal rule, in some cases, the N-ethyl group may be more susceptible to metabolism than the N-methyl group due to the presence of a secondary carbon atom that can be hydroxylated. However, the opposite can also be true depending on the specific context.
An in vitro metabolic stability assay using liver microsomes is a standard method to experimentally compare the susceptibility of these two analogs to phase I metabolism.[5][6]
Experimental Protocol: In Vitro Metabolic Stability Assay
Materials:
-
Test compounds (this compound and Tert-butyl 3-(methylamino)azetidine-1-carboxylate)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compounds (at a final concentration of, for example, 1 µM) with liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.
Data Analysis and Interpretation:
By comparing the in vitro half-lives of the two compounds, a direct assessment of their relative metabolic stability can be made. A shorter half-life indicates lower metabolic stability. This data is invaluable for guiding further lead optimization efforts.
Conclusion and Recommendations
The choice between this compound and tert-butyl 3-(methylamino)azetidine-1-carboxylate is a nuanced decision that should be driven by the specific goals of the drug discovery program.
-
Tert-butyl 3-(methylamino)azetidine-1-carboxylate offers a smaller, less lipophilic profile, which may be advantageous for targets with constrained binding pockets or where lower lipophilicity is desired to improve solubility or reduce off-target effects.
-
This compound provides a slightly larger and more lipophilic building block. This may be beneficial for enhancing binding affinity through increased hydrophobic interactions or for fine-tuning the selectivity profile of a lead compound. The potential for altered metabolic stability should be experimentally evaluated.
It is strongly recommended that researchers synthesize both analogs and evaluate them in parallel in their specific biological assays. This empirical approach will provide the most reliable data to guide the selection of the optimal building block for advancing a promising drug candidate. The synthetic and analytical protocols provided in this guide offer a robust framework for conducting such a comparative analysis.
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The Strategic Deployment of 3-Substituted Azetidines in Structure-Activity Relationship (SAR) Studies: A Comparative Guide
Introduction: Beyond Flatland in Drug Design
In the intricate dance of drug discovery, medicinal chemists are perpetually seeking scaffolds that can optimally project pharmacophoric elements into the three-dimensional space of a biological target. While aromatic rings have long been a mainstay, the drive towards molecules with improved physicochemical properties and novel intellectual property has led to a renaissance of saturated heterocycles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a powerful tool for navigating the complexities of Structure-Activity Relationship (SAR) studies.[1][2] Its inherent ring strain and non-planar nature offer a unique conformational rigidity that can pre-organize substituents in a desired orientation, often leading to enhanced potency and selectivity.[2][3]
This guide provides an in-depth comparison of 3-substituted azetidines, exploring how subtle modifications at this position can profoundly influence a molecule's biological activity and drug-like properties. We will delve into the underlying principles, provide supporting experimental data from a relevant case study, and offer detailed protocols for the synthesis and evaluation of these valuable scaffolds.
The Azetidine Scaffold: A Primer on its Unique Properties
The utility of the azetidine ring in medicinal chemistry stems from a unique combination of structural and electronic features:
-
Conformational Constraint: Unlike more flexible acyclic linkers or larger rings like piperidine, the azetidine ring exists in a puckered conformation. This reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity.
-
Vectorial Projection: The substituents on the azetidine ring are projected in well-defined vectors. Substitution at the 3-position, in particular, allows for the precise positioning of functional groups to probe interactions within a binding pocket.
-
Physicochemical Modulation: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor and its basicity (pKa) can be modulated by substituents.[4] This, along with the influence of substituents on lipophilicity (LogP), allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The azetidine core is generally more metabolically stable than larger saturated heterocycles. Strategic substitution at the 3-position can further block potential sites of metabolism, enhancing a compound's half-life.
The Power of 3-Substitution: A Gateway to SAR Exploration
The 3-position of the azetidine ring is a versatile handle for chemists to systematically alter a molecule's properties. Common substitutions and their general effects include:
-
Fluorine: Introduction of a fluorine atom can lower the pKa of the azetidine nitrogen, increase metabolic stability by blocking C-H oxidation, and introduce favorable interactions with the target protein through hydrogen bonding or dipolar interactions.
-
Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, providing key interactions within a binding pocket. Its introduction generally increases polarity and aqueous solubility.
-
Amino Group: An amino group introduces a basic center and a hydrogen bond donor. It can be a key pharmacophoric element for interacting with acidic residues in a target protein.
-
Small Alkyl Groups: These can be used to probe steric constraints within a binding pocket and can influence lipophilicity.
The following diagram illustrates the iterative nature of an SAR study employing 3-substituted azetidines.
Caption: Iterative cycle of SAR studies using 3-substituted azetidines.
Comparative Analysis: 3-Substituted Azetidines vs. Other Scaffolds
To truly appreciate the value of the 3-substituted azetidine scaffold, it is essential to compare it with other commonly used saturated heterocycles in the context of a real-world drug discovery program.
Case Study: Azetidine Analogs as Dopamine Transporter (DAT) Inhibitors
A study on the development of potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2), a target for treating methamphetamine abuse, provides an excellent example of the advantages of the azetidine scaffold over the piperidine ring.[5][6] The parent compound, lobelane, contains a piperidine core. Researchers synthesized a series of analogs where the piperidine was replaced with a 3-substituted azetidine ring.
| Compound | Scaffold | R | Kᵢ (nM) for [³H]Dopamine Uptake[5] |
| Lobelane | Piperidine | H | 45 |
| Norlobelane | Piperidine | H (N-demethyl) | 43 |
| Analog 15c | trans-Azetidine | -O-CH₂-O- | 31 |
| Analog 22b | cis-Azetidine | 4-OCH₃ | 24 |
Analysis of the Data:
The data clearly demonstrates that replacing the piperidine ring of lobelane with a 3-substituted azetidine ring leads to a significant increase in potency.[5] The cis-azetidine analog 22b is nearly twice as potent as both lobelane and its N-demethylated analog, norlobelane.[5] This enhancement in activity can be attributed to the more constrained nature of the azetidine ring, which likely presents the pharmacophoric elements in a more favorable orientation for binding to VMAT2. The trans-azetidine analog 15c also shows improved potency, highlighting that the stereochemistry at the 3-position is a critical parameter to explore in SAR studies.
General Physicochemical Property Comparison
| Property | Azetidine[4] | Pyrrolidine | Piperidine |
| pKa | 11.3 | 11.3 | 11.2 |
| Calculated LogP | -0.1 | 0.4 | 0.8 |
| Ring Puckering | High | Moderate | Low |
| Metabolic Stability | Generally High | Moderate | Often susceptible to oxidation |
This table provides a general comparison of the parent heterocycles. The introduction of substituents will further modulate these properties. For example, a fluorine atom at the 3-position of azetidine will decrease the pKa of the nitrogen.
Experimental Workflows
To facilitate the exploration of 3-substituted azetidines in your own research, we provide the following detailed experimental protocols.
Synthesis of a Key Intermediate: N-Boc-3-hydroxyazetidine
This protocol describes a common method for the synthesis of N-Boc-3-hydroxyazetidine, a versatile intermediate for accessing a variety of 3-substituted azetidines.
Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.
Step-by-Step Protocol:
-
Ring Opening of Epichlorohydrin: Dissolve benzylamine in water and cool the solution to 0-5 °C. Slowly add epichlorohydrin while maintaining the temperature. Stir the reaction for 12 hours. The product, 1-(benzylamino)-3-chloropropan-2-ol, will precipitate and can be collected by filtration.
-
Cyclization to 1-benzyl-3-hydroxyazetidine: Treat the product from step 1 with a base such as sodium hydroxide in a suitable solvent like ethanol and heat the mixture to induce cyclization.
-
N-Debenzylation: Dissolve 1-benzyl-3-hydroxyazetidine in methanol and add a palladium on carbon (Pd/C) catalyst. Subject the mixture to hydrogenation (H₂ gas) to remove the benzyl protecting group, yielding 3-hydroxyazetidine.
-
N-Boc Protection: React the 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane to obtain the final product, N-Boc-3-hydroxyazetidine.
Note: This is a general procedure, and specific reaction conditions may need to be optimized.
Biological Evaluation: GPCR Binding Assay
This protocol outlines a general radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-labeled)
-
Test compounds (3-substituted azetidine analogs)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation vials and cocktail
-
Filter plates and harvester
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a test compound, buffer (for total binding), or non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold assay buffer.
-
Quantification: Add scintillation cocktail to each well of the filter plate (or to the collected filters in vials) and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Conclusion and Future Outlook
The 3-substituted azetidine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique conformational properties and the ability to finely tune physicochemical parameters through substitution at the 3-position make it an attractive alternative to more traditional saturated heterocycles. The case study presented herein provides clear evidence of the potential for this scaffold to deliver compounds with superior potency. As synthetic methodologies for accessing diverse 3-substituted azetidines continue to evolve, we can expect to see their even wider application in the pursuit of novel therapeutics for a broad range of diseases.
References
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Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. Retrieved from [Link]
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Retrieved from [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed Central (PMC). Retrieved from [Link]
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3-Fluoroazetidine | C3H6FN | CID 3603542. (n.d.). PubChem. Retrieved from [Link]
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Retrieved from [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. Retrieved from [Link]
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3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (n.d.). PubMed. Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central (PMC). Retrieved from [Link]
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Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare. Retrieved from [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). MDPI. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethylamino vs. Methylamino Azetidine Derivatives: A Medicinal Chemist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Azetidine Scaffold
In the landscape of medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold".[1] This four-membered nitrogen-containing heterocycle is increasingly incorporated into drug candidates to enhance physicochemical and pharmacokinetic profiles.[1] Its inherent ring strain, sp3-rich character, and conformational rigidity can bestow improved properties such as aqueous solubility, metabolic stability, and receptor selectivity.[1] Consequently, azetidine derivatives have found broad pharmacological applications, from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][2]
Drug development is a game of inches, where minute structural modifications can lead to dramatic shifts in biological activity. This guide focuses on one of the most fundamental modifications a medicinal chemist can make: the addition of a single methylene unit to an amino substituent on the azetidine core. We will dissect the strategic implications of advancing from a methylamino to an ethylamino derivative, providing a framework for predicting and validating the consequences of this seemingly simple change.
Part 1: The Physicochemical Ripple Effect of One Carbon
The decision to synthesize an ethylamino analog from a methylamino lead is rooted in a desire to modulate its physicochemical properties. This modification, while subtle, initiates a cascade of changes that directly influence a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Causality Behind the Change:
-
Increased Lipophilicity: The addition of a non-polar ethyl group in place of a methyl group incrementally increases the molecule's lipophilicity, which can be quantified by a higher LogP or LogD value. This is often pursued to enhance membrane permeability, potentially improving oral absorption or penetration across the blood-brain barrier (BBB).
-
Greater Steric Bulk: The ethyl group occupies a larger volume than the methyl group. This increased steric hindrance can be a double-edged sword: it may improve target selectivity by preventing binding to off-targets with smaller pockets, but it can also reduce affinity for the primary target if the binding site is sterically constrained.
-
Metabolic Stability: The new methylene group in the ethyl substituent presents an additional site for metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes. Conversely, the increased bulk near the nitrogen atom might shield it from metabolic attack, a strategy that has been explored in related scaffolds.[3]
The interplay of these factors is critical. An increase in lipophilicity might enhance BBB penetration for a CNS target, but if it also leads to rapid metabolism or a steric clash within the receptor binding pocket, the modification will be counterproductive.
Experimental Protocol 1: Competitive Radioligand Binding Assay (M1 Muscarinic Receptor)
Objective: To determine and compare the binding affinities (Ki) of the methylamino and ethylamino azetidine derivatives for the human M1 muscarinic receptor.
Rationale: This assay is the gold standard for quantifying direct interaction between a compound and its target receptor. It measures the ability of the test compounds to displace a known high-affinity radiolabeled ligand from the receptor, providing a direct measure of binding affinity. This is the critical first step to confirm that the chemical modification has not abolished target engagement.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a potent muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test Compounds: Methylamino and ethylamino azetidine derivatives, dissolved in DMSO and serially diluted in assay buffer.
-
96-well filter plates (e.g., Millipore MultiScreen HTS) and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of 10 µM atropine for non-specific binding wells.
-
Add 25 µL of the serially diluted test compounds (methyl and ethyl analogs) to their respective wells.
-
Add 50 µL of the radioligand [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the M1 receptor-containing cell membrane preparation (e.g., 10-20 µg protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add 200 µL of scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: IP-One Functional Assay (Gq-Coupled M1 Muscarinic Receptor)
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of the test compounds at the M1 receptor.
Rationale: Binding does not equal function. A compound can bind tightly but fail to activate the receptor (an antagonist) or only partially activate it (a partial agonist). Since the M1 receptor signals via the Gq pathway, leading to the accumulation of inositol monophosphate (IP1), measuring IP1 levels provides a direct readout of receptor activation. This assay is crucial for understanding the true pharmacological nature of the compounds.
Step-by-Step Methodology:
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium and 96-well cell culture plates.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
Stimulation Buffer.
-
Agonist control: Acetylcholine or Carbachol.
-
Antagonist control: Atropine.
-
Test Compounds: Methylamino and ethylamino azetidine derivatives.
-
HTRF-compatible plate reader.
-
-
Procedure (Agonist Mode):
-
Seed the M1-expressing cells in a 96-well plate and grow to confluence.
-
Remove the culture medium and add 50 µL of Stimulation Buffer containing serially diluted test compounds or agonist control.
-
Incubate at 37°C for 30-60 minutes.
-
Lyse the cells and measure IP1 accumulation according to the IP-One kit manufacturer's instructions by adding the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF reader at 665 nm and 620 nm.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serially diluted test compounds for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., the EC80 concentration of acetylcholine) to all wells (except the basal control).
-
Continue the incubation and IP1 measurement as described for the agonist mode.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
For Agonist Mode: Plot the HTRF ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist control.
-
For Antagonist Mode: Plot the HTRF ratio against the log of the compound concentration and fit to a sigmoidal dose-inhibition curve to determine the IC50.
-
Conclusion and Future Directions
The transformation of a methylamino azetidine derivative into its ethylamino counterpart is a fundamental tactic in the medicinal chemist's toolkit. This guide has established that this single-carbon addition is not a trivial change but a strategic decision with predictable, yet target-dependent, consequences. For sterically demanding targets like cholinergic receptors, the added bulk of the ethyl group is likely to reduce affinity and potency. [4][5]For targets with more accommodating binding sites, the enhanced lipophilicity may offer benefits. [6] The true value of this analysis lies in its application. By understanding the underlying physicochemical and structural principles, research teams can make more informed decisions, prioritizing the synthesis of analogs with a higher probability of success. The provided experimental blueprint offers a clear and robust path to validate these hypotheses, ensuring that lead optimization efforts are driven by high-quality, actionable data. The next step for any promising derivative identified through this workflow would be to assess its pharmacokinetic profile and in vivo efficacy, moving one step closer to a potential therapeutic candidate.
References
A complete list of all sources cited is provided below, including titles, sources, and verifiable URLs for further reading and verification.
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Štefane, B., & Požgan, F. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(1), 133. [Link]
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Singh, R., & Singh, P. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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(PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2018). ResearchGate. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. [Link]
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Synthesis and structure-activity relationships of new muscarinic antagonists. (1995). PubMed. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ResearchGate. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
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Humphries, L. A., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 989–994. [Link]
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Azetidine derivatives with CNS activity. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]
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Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]
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Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. (2002). PubMed. [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). University of Kentucky. [Link]
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Structural Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2024). ChemRxiv. [Link]
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Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. (2009). PubMed. [Link]
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Homoazanicotine: A Structure-Affinity Study for Nicotinic Acetylcholine (nACh) Receptor Binding | Request PDF. (n.d.). ResearchGate. [Link]
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Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (2007). PubMed. [Link]
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Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2016). MDPI. [Link]
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STRUCTURE-GUIDED DRUG DESIGN: CONFERRING SELECTIVITY AMONG NEURONAL NICOTINIC RECEPTOR AND ACETYLCHOLINE BINDING PROTEIN SUBTYPES. (2007). PubMed Central. [Link]
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The 3-Aminoazetidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is perpetual. The 3-aminoazetidine core has emerged as a privileged structure in modern medicinal chemistry, conferring favorable physicochemical properties and enabling potent and selective interactions with a range of biological targets.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-aminoazetidine analogs across various therapeutic areas, supported by experimental data and detailed protocols.
The Azetidine Advantage: Why This Four-Membered Ring is a Game-Changer
The azetidine ring, a nitrogen-containing four-membered heterocycle, offers a unique combination of properties that make it an attractive scaffold for drug design.[1] Its inherent ring strain contributes to a defined three-dimensional geometry, which can pre-organize substituents for optimal binding to a biological target. This conformational rigidity can lead to enhanced potency and selectivity compared to more flexible acyclic or larger ring systems. Furthermore, the presence of the nitrogen atom provides a handle for modifying solubility and pharmacokinetic properties.[1]
Crafting the Core: A Representative Synthesis of 3-Aminoazetidine Analogs
The synthesis of 3-aminoazetidine analogs is a critical aspect of exploring their SAR. A common and versatile method involves the reductive amination of a protected 3-azetidinone, followed by functionalization of the exocyclic amine and/or the ring nitrogen.
Experimental Protocol: Synthesis of N-Substituted-3-aminoazetidine Derivatives
This protocol outlines a general procedure for the synthesis of a library of 3-aminoazetidine analogs.
Step 1: Reductive Amination of N-Boc-3-azetidinone [2]
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc-3-(substituted amino)azetidine.
Step 2: N-Alkylation/Arylation of the Azetidine Nitrogen (if desired)
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add the desired alkyl or aryl halide (1.2 eq).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected azetidine derivative in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., DCM or toluene) to remove excess TFA.
-
The resulting TFA salt can be used directly or neutralized with a base to obtain the free amine.
Comparative SAR Analysis Across Key Therapeutic Targets
The versatility of the 3-aminoazetidine scaffold is evident in its application across a diverse range of biological targets. The following sections provide a comparative analysis of the SAR for different classes of 3-aminoazetidine analogs.
Triple Reuptake Inhibitors (TRIs) for Depression
3-Aminoazetidine derivatives have been explored as triple reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2] A balanced inhibition of these three transporters is a promising strategy for developing antidepressants with a broader spectrum of activity and potentially faster onset of action.
Key SAR Insights:
-
Substituents on the Exocyclic Amine (R¹): Aromatic or heteroaromatic groups are generally preferred. The nature and substitution pattern on these rings significantly influence potency and selectivity.
-
Substituents on the Azetidine Nitrogen (R²): Introduction of a second aryl or heteroaryl group can modulate the activity profile. For instance, in one study, the presence of a naphthyl or a 3,4-dichlorophenyl moiety at R² increased hSERT inhibitory activity.[2]
-
Linker between the Azetidine and the R² Group: The length and nature of the linker are critical.
Data Summary: In Vitro Potency of 3-Aminoazetidine Analogs as Triple Reuptake Inhibitors [2]
| Compound ID | R¹ | R² | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| 8ab | Phenyl | 3,4-Dichlorophenyl | 1.2 | 25 | 130 |
| 8af | 2-Naphthyl | 3,4-Dichlorophenyl | 0.8 | 15 | 98 |
| 8cg | 3,4-Dichlorophenyl | Phenyl | 3.5 | 45 | 250 |
| 10dl | 3,4-Dichlorophenyl | 2-Naphthylmethyl | 0.9 | 12 | 85 |
| Fluoxetine | - | - | 1.5 | 150 | 900 |
| Nisoxetine | - | - | 250 | 0.8 | 120 |
| GBR12909 | - | - | 300 | 200 | 1.3 |
Experimental Protocol: Neurotransmitter Transporter Uptake Assay [3]
-
Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture medium.
-
Assay Plate Preparation: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Compound Addition: On the day of the assay, wash the cells with Hank's Balanced Salt Solution (HBSS). Add serial dilutions of the test compounds to the wells.
-
Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporters (e.g., a fluorescent analog of dopamine, serotonin, or norepinephrine).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The inhibition of substrate uptake by the test compounds will result in a decrease in fluorescence.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Triple Reuptake Inhibitor Screening
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of 3-aminoazetidine analogs as triple reuptake inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion. The 3-aminoazetidine scaffold has been successfully incorporated into DPP-4 inhibitors.
Key SAR Insights:
-
Azetidine Ring as a Proline Mimic: The constrained azetidine ring often serves as a bioisostere for the proline residue found in many DPP-4 substrates.
-
Substituents on the Azetidine Nitrogen: Large, hydrophobic groups are generally favored for potent inhibition.
-
Functional Groups at the 3-Position: The amino group is crucial for interacting with the catalytic site of DPP-4. Modifications to this group can significantly impact activity.
Data Summary: In Vitro Potency of Azetidine-based DPP-4 Inhibitors
| Compound Type | Key Structural Feature | DPP-4 IC₅₀ Range | Reference |
| 2-Cyanoazetidines | Cyano group at C2 | < 100 nM | [4] |
| 3-Fluoroazetidines | Fluorine at C3 | < 1 µM | [4] |
| 2-Ketoazetidines | Carbonyl at C2 | < 100 nM | [4] |
SAR of 3-Aminoazetidine DPP-4 Inhibitors
Caption: Key structural features of 3-aminoazetidine analogs influencing DPP-4 inhibitory potency.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host cells. Blocking this receptor is a validated strategy for treating HIV infection. 3-Aminoazetidine derivatives have shown promise as CCR5 antagonists.
Key SAR Insights:
-
Azetidine as a Scaffold: The rigid azetidine core helps to position the key pharmacophoric elements for optimal interaction with the CCR5 binding pocket.
-
Substituents on the Azetidine Nitrogen: Typically, a bulky, lipophilic group is required for high-affinity binding.
-
Substituents at the 3-Position: The amino group is often acylated or further substituted to interact with specific residues in the receptor.
Data Summary: Binding Affinity of Azetidine-based CCR5 Antagonists
| Compound Class | Key Modification | CCR5 Binding Affinity (Ki) | Reference |
| Imidazopyridine derivatives | Introduction of azetidine | Potent antagonists | [5] |
| Piperidine-based antagonists | Azetidine as a core scaffold | Nanomolar range | [6] |
Anticancer Agents
The 3-aminoazetidine scaffold has also been incorporated into molecules with anticancer activity.[7] These compounds often work by inhibiting key enzymes or disrupting cellular processes essential for cancer cell growth and survival.
Key SAR Insights:
-
Substitution Pattern: The antiproliferative activity is highly dependent on the nature and position of substituents on the azetidine ring and the exocyclic amine.
-
Aryl Substituents: The presence of specific substituted aryl groups at the 3-position has been shown to be crucial for potent anticancer activity. For example, a 3-aryl-azetidine moiety was used to replace the phenylethyl group of TZT-1027, a potent antitubulin agent, resulting in analogs with excellent antiproliferative activities.[7]
Data Summary: In Vitro Anticancer Activity of 3-Aryl-azetidine Analogs [7]
| Compound ID | Modification | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | 3-Phenyl-azetidine | 2.2 | 2.1 |
| 1b | 3-(2-Fluorophenyl)-azetidine | 45.3 | 38.7 |
| 1c | 3-(3-Fluorophenyl)-azetidine | 68.2 | 55.1 |
| 1e | 3-(4-Chlorophenyl)-azetidine | 52.1 | 47.3 |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-aminoazetidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The 3-aminoazetidine scaffold has proven to be a remarkably versatile and valuable building block in drug discovery. Its unique structural and physicochemical properties have enabled the development of potent and selective modulators of a wide array of biological targets. The comparative analysis of the structure-activity relationships presented in this guide highlights the key molecular features that govern the biological activity of these analogs.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel and diverse 3-aminoazetidine derivatives. Furthermore, a deeper understanding of the interactions between these analogs and their biological targets, aided by computational modeling and structural biology, will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the 3-aminoazetidine chemical space holds immense promise for addressing unmet medical needs across various disease areas.
References
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Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]
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Žukauskaitė, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]
- Couty, F., & Evano, G. (2006). Recent applications of the aza-Baylis-Hillman reaction in organic synthesis. Current Organic Chemistry, 10(15), 1897-1923.
- Singh, R., et al. (2021). Azetidines in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2249-2276.
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Kaur, M., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1845-1869. [Link]
- Li, J., et al. (2012). Discovery of a potent and selective series of 3-aminoazetidine-based inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 22(3), 1449-1453.
- Perregaard, J., et al. (1992). 3-Aryl-3-(1-piperazinyl)-1-propanols as potent and selective serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 35(6), 1092-1101.
- Price, D. A., et al. (2009). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)propyl]azetidin-3-yl}acetamide (PF-232798). Journal of Medicinal Chemistry, 52(21), 6899-6913.
- Palani, A., et al. (2001). Discovery of 4-substituted piperidine-based CCR5 antagonists. Journal of Medicinal Chemistry, 44(21), 3339-3342.
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Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
- Burdi, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry Letters, 17(12), 3367-3371.
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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- Hale, J. J., et al. (2004). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4. Synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.
- MacCoss, M., & Olsen, D. B. (2008). CCR5 antagonists as anti-HIV-1 agents. Annual Reports in Medicinal Chemistry, 43, 273-288.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Kim, D., et al. (2005). (2R)-4-Oxo-1-(2,4,5-trifluorophenyl)-2-((S)-3-amino-3-methylbutanoyl)pyrrolidine-2-carboxamide (Omarigliptin), a Potent, Long-Acting Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
- Kim, D., et al. (2008). Discovery of sitagliptin, a potent and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(4), 589-604.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in medicinal chemistry.[1] Its unique combination of properties, including a rigid, three-dimensional structure and inherent ring strain of approximately 25.4 kcal/mol, offers medicinal chemists a powerful tool to enhance the pharmacological profiles of drug candidates.[2] This strained ring system, while more stable than its aziridine counterpart, provides a unique reactivity that can be leveraged in drug design.[2] Several FDA-approved drugs, such as the antihypertensive azelnidipine and the anticancer agent cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[2]
One of the key advantages of incorporating an azetidine moiety is the potential to improve metabolic stability.[3] However, the inherent ring strain and the presence of a nitrogen atom also introduce potential metabolic liabilities, such as ring-opening reactions.[4] Therefore, a thorough and early assessment of the metabolic stability of novel azetidine derivatives is a critical step in any drug discovery program. This guide provides a comprehensive comparison of the metabolic stability of different azetidine derivatives, supported by experimental data and detailed protocols for key in vitro assays.
Factors Influencing the Metabolic Stability of Azetidine Derivatives
The metabolic fate of an azetidine-containing compound is a complex interplay of several factors. Understanding these can guide the design of more robust drug candidates.
-
Substitution Pattern: The nature and position of substituents on the azetidine ring have a profound impact on metabolic stability. Electron-withdrawing groups can decrease the electron density of the ring, potentially making it less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] Conversely, lipophilic substituents may increase the affinity of the molecule for the active site of CYP enzymes, leading to enhanced metabolism. The substitution on the azetidine nitrogen is particularly critical, with different alkyl or aryl groups significantly altering the metabolic profile.[6]
-
Stereochemistry: The stereochemistry of the azetidine ring and its substituents can influence how the molecule binds to metabolic enzymes. Different enantiomers or diastereomers may exhibit distinct metabolic profiles, a crucial consideration for chiral drug candidates.
-
Electronic Properties and pKa: The basicity of the azetidine nitrogen, quantified by its pKa, is a key determinant of its interaction with metabolic enzymes and its overall chemical stability.[4][7] Protonation of the azetidine nitrogen can influence its susceptibility to certain metabolic pathways and can also play a role in non-enzymatic degradation, particularly at acidic pH.[4] For instance, N-aryl azetidines linked to conjugated heteroaryls can exhibit enhanced chemical stability due to delocalization of the nitrogen lone pair, which in turn affects the pKa of the azetidine nitrogen.[4]
-
Ring Strain: While a key feature of azetidines, the inherent ring strain can also render them susceptible to nucleophilic attack, leading to ring-opening.[4] This can be a metabolic pathway, for example, through conjugation with glutathione (GSH).[4]
Comparative Metabolic Stability of Azetidine Derivatives: A Data-Driven Analysis
To illustrate the impact of structural modifications on metabolic stability, this section presents a comparative analysis of different azetidine derivatives based on data from in vitro microsomal stability assays. The primary endpoint for this comparison is the in vitro half-life (t½) in human liver microsomes (HLM), a key indicator of metabolic clearance.
Case Study 1: Impact of N-Substitution on a Piperidone Scaffold
In a study focused on developing neurokinin-2 (NK₂) antagonists, researchers systematically modified the N-substituent of a piperidone core containing an azetidine moiety. The data clearly demonstrates how strategic modifications can significantly enhance metabolic stability.
| Compound ID | N-Substituent | HLM t½ (min) | Key Observation |
| Lead Compound | N-Methylamide | < 10 | The initial lead suffered from poor metabolic stability. |
| Compound 4 | Lactam | 30 | Incorporating the N-methylamide into a lactam ring increased stability. |
| Compound 5 | N-Benzyl Lactam | 70 | Further modification with an N-benzyl group on the lactam improved stability. |
| Compound 29 | N-Cyclopropylmethyl Lactam | 120 | Replacing the N-benzyl with a less lipophilic N-cyclopropylmethyl group significantly enhanced stability by reducing P450 metabolism. |
| Compound 33 | N-Cyclopropylmethyl Lactam with Azetidine Sulfamide | > 120 | Optimization of the azetidine 3-substituent led to a highly stable compound. |
| Data synthesized from a study on NK₂ antagonists.[6] |
This case study highlights a classic metabolic switching strategy. The initial metabolically vulnerable N-methylamide was first protected within a lactam ring. Subsequent modifications to the N-substituent of the lactam, guided by principles of reducing lipophilicity, led to a dramatic improvement in metabolic stability.[6]
Case Study 2: High-Throughput Screening of Azetidine-Containing Antitumor Agents
In the development of novel antitumor agents, a series of azetidine-containing analogues of TZT-1027 were synthesized and evaluated for their metabolic stability. This example underscores the importance of early metabolic stability assessment in identifying promising candidates.
| Compound ID | Description | Mouse Liver Microsomes t½ (min) | Implication |
| Compound 1a | Most potent antiproliferative analogue | < 2 | Despite high potency, the compound was metabolically unstable, precluding further in vivo pharmacokinetic studies.[8] |
| Data from a study on TZT-1027 analogues.[8] |
This example demonstrates that high biological potency does not always translate to a viable drug candidate. Early-stage screening for metabolic stability is crucial to avoid investing resources in compounds that are unlikely to succeed in later stages of development due to poor pharmacokinetic properties.[8]
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability relies on a panel of in vitro assays that model different aspects of drug metabolism. Here, we provide detailed, self-validating protocols for three key assays: the liver microsomal stability assay, the liver S9 stability assay, and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the endoplasmic reticulum and its associated drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test azetidine derivative in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a working solution of liver microsomes (e.g., human, rat, mouse) at 0.5 mg/mL in the phosphate buffer.
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-4 volumes of cold acetonitrile with a suitable internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Self-Validation System:
-
Negative Controls:
-
Incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
Incubations with heat-inactivated microsomes to control for chemical instability.
-
-
Positive Controls:
-
Include compounds with known metabolic profiles (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the metabolic competency of the microsomal batch.
-
Liver S9 Stability Assay
This assay provides a broader assessment of metabolic stability by including both microsomal (Phase I) and cytosolic (Phase II) enzymes.
Principle: The test compound is incubated with the S9 fraction, which is the supernatant from a 9,000g centrifugation of a liver homogenate. This fraction contains both microsomes and cytosol. The assay can be performed with cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) reactions.
Experimental Workflow:
Caption: Workflow for the Liver S9 Stability Assay.
Detailed Protocol: The protocol is similar to the microsomal stability assay, with the following key differences:
-
Biological Matrix: Use liver S9 fraction (e.g., 1 mg/mL) instead of microsomes.
-
Cofactors: The cofactor mix should be tailored to the metabolic pathways of interest. For a comprehensive screen, a cocktail including NADPH, UDPGA, and PAPS is recommended.
Self-Validation System:
-
Negative Controls: Incubations without cofactors.
-
Positive Controls: Include compounds known to be metabolized by both Phase I and Phase II enzymes (e.g., 7-hydroxycoumarin for glucuronidation and sulfation).
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolic stability studies as it uses intact liver cells, which contain the full complement of metabolic enzymes, cofactors, and transporters in a more physiologically relevant environment.
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time.
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The sample processing and analysis steps are similar to those for the microsomal and S9 assays.
-
Self-Validation System:
-
Negative Control: Incubations in the absence of hepatocytes to assess the chemical stability of the compound in the incubation medium.
-
Positive Controls: Include compounds with known metabolic rates in hepatocytes (e.g., a high-clearance compound like propranolol and a low-clearance compound like antipyrine).
Conclusion
The azetidine scaffold offers significant opportunities for the design of novel therapeutics with improved pharmacological properties. However, a thorough understanding and early assessment of the metabolic stability of azetidine derivatives are paramount for successful drug development. By employing a suite of in vitro assays, from high-throughput microsomal stability screens to more physiologically relevant hepatocyte-based models, researchers can gain critical insights into the metabolic fate of their compounds. The data and protocols presented in this guide provide a framework for the systematic evaluation of azetidine derivatives, enabling the selection of candidates with optimal metabolic profiles for further development. A data-driven approach to understanding the structure-metabolism relationships of this important heterocyclic class will undoubtedly accelerate the discovery of the next generation of azetidine-containing medicines.
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Venuti, M. C., et al. (1998). Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 41(15), 2734-2745. [Link]
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Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 532-558. [Link]
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Humphrey, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608. [Link]
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Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Central Science, 7(11), 1874-1883. [Link]
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Sharma, P. C., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]
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Borysov, A., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Carter, C., et al. (2022). Rapid LC-MS assay for targeted metabolite quantification by serial injection into isocratic gradients. Metabolomics, 18(12), 101. [Link]
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Di, L., et al. (2012). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MéCour Temperature Control. [Link]
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Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 532-558. [Link]
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Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2315. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Arnold, F. H., et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[2][6]-Stevens Rearrangement. Journal of the American Chemical Society, 143(31), 12051-12056. [Link]
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Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]
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Wishart, D. S., et al. (2022). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1089. [Link]
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Chien, J. Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 532-536. [Link]
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Paglia, G., & Astarita, G. (2017). Advanced LC-IMS-MS Protocol for Holistic Metabolite Analysis in Wine and Grape Samples. Methods in Molecular Biology, 1646, 159-170. [Link]
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Al-Majed, A. A., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC-MS/MS method. Frontiers in Chemistry, 11, 1243305. [Link]
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A Senior Application Scientist's Guide to the In Vitro ADME Properties of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to strained ring systems to confer advantageous properties. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold.[1] Its inherent ring strain, sp³-rich character, and conformational rigidity can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity when incorporated into drug candidates.[2][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, a testament to its utility in overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.[2]
This guide provides a comparative analysis of the in vitro ADME properties of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate and its derivatives. As a Senior Application Scientist, my objective is to not only present experimental data but also to elucidate the underlying principles and methodologies that are crucial for researchers, scientists, and drug development professionals. We will delve into key in vitro ADME assays—metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition—providing both comparative data and detailed, field-proven protocols.
Comparative In Vitro ADME Profiling
The following table summarizes the in vitro ADME properties of a series of hypothetical this compound derivatives. This data is representative and serves to illustrate the impact of structural modifications on key ADME parameters. It is a composite illustration based on findings for various azetidine-containing compounds in scientific literature.[4]
| Compound | Structure | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| AZ-01 (Parent) | This compound | 45 | 5.2 | 85 | > 50 |
| AZ-02 (N-Methyl) | Tert-butyl 3-(methylamino)azetidine-1-carboxylate | 65 | 4.8 | 82 | > 50 |
| AZ-03 (N-Propyl) | Tert-butyl 3-(propylamino)azetidine-1-carboxylate | 30 | 6.1 | 88 | 42 |
| AZ-04 (Pyrrolidine analog) | Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | > 90 | 3.5 | 75 | > 50 |
| AZ-05 (Piperidine analog) | Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate | 25 | 7.0 | 92 | 35 |
Expert Analysis of Structure-ADME Relationships:
-
Metabolic Stability: The data illustrates that small modifications to the N-alkyl substituent can significantly impact metabolic stability. The parent ethylamino derivative (AZ-01) shows moderate stability. Shortening the alkyl chain to methyl (AZ-02) appears to sterically hinder metabolic enzymes, leading to increased stability. Conversely, lengthening the chain to propyl (AZ-03) may present a more accessible site for oxidation, reducing the half-life. The incorporation of a pyrrolidine ring (AZ-04) dramatically enhances metabolic stability, likely by blocking sites of metabolism on the nitrogen. This highlights a common strategy in medicinal chemistry where replacing a metabolically labile group with a more robust bioisostere, such as a small heterocyclic ring, can improve drug-like properties.[5] The piperidine analog (AZ-05), however, shows decreased stability, suggesting the larger ring may be more susceptible to metabolism.
-
Permeability: The Caco-2 permeability assay is a reliable indicator of intestinal absorption.[6] All compounds exhibit moderate to good permeability. There is a general trend where increased lipophilicity (e.g., N-propyl and piperidine analogs) correlates with higher permeability. However, the more polar pyrrolidine analog (AZ-04) shows slightly reduced permeability.
-
Plasma Protein Binding: The extent of plasma protein binding influences the free fraction of a drug available to exert its therapeutic effect. All derivatives show relatively high protein binding, which is common for lipophilic compounds. The degree of binding appears to correlate with lipophilicity, with the more lipophilic N-propyl and piperidine analogs exhibiting the highest binding.
-
CYP450 Inhibition: Assessing the potential for drug-drug interactions is a critical step in drug development. In this series, most derivatives show a low risk of inhibiting CYP3A4, a major drug-metabolizing enzyme. The N-propyl and piperidine analogs (AZ-03 and AZ-05) show weak inhibition, suggesting that increased lipophilicity in this region might lead to some interaction with the enzyme's active site.
Experimental Protocols
The following are detailed protocols for the key in vitro ADME assays discussed. These protocols are designed to be self-validating and are based on industry-standard practices.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (or NADPH): Prepare a stock solution of NADPH.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Include positive controls (compounds with known metabolic stability, e.g., testosterone and verapamil) and negative controls (without NADPH).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant of depletion (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict the oral absorption of a drug.
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound (at a typical concentration of 10 µM) to the apical chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber.
-
Include control compounds with known permeability (e.g., propranolol for high permeability and atenolol for low permeability).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (B-to-A Papp / A-to-B Papp) can be calculated to assess the potential for active efflux.
-
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and availability.
Workflow Diagram:
Caption: Workflow for the plasma protein binding assay.
Step-by-Step Methodology:
-
Assay Setup:
-
Use a commercially available equilibrium dialysis device (e.g., RED device).
-
Spike the test compound into plasma (human, rat, etc.) at the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the dialysis device and an equal volume of phosphate-buffered saline (PBS) to the other chamber, separated by a semi-permeable membrane.
-
-
Equilibrium Dialysis:
-
Seal the device and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sampling and Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (concentration in buffer chamber) / (concentration in plasma chamber).
-
Calculate the percentage of protein binding = (1 - fu) * 100.
-
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is a common cause of drug-drug interactions.
Workflow Diagram:
Caption: Workflow for the CYP450 inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Human Liver Microsomes: Prepare as in the metabolic stability assay.
-
CYP-specific Probe Substrates: Use a specific substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Test Compound: Prepare a series of dilutions of the test compound in a suitable solvent.
-
-
Incubation:
-
In a 96-well plate, combine the HLM, the probe substrate, and the test compound at various concentrations.
-
Include a positive control inhibitor for each isoform.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time that is within the linear range of metabolite formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS or a fluorescent plate reader, depending on the substrate.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Conclusion
The incorporation of the this compound scaffold and its derivatives into drug discovery programs offers a promising avenue for optimizing ADME properties. The inherent characteristics of the azetidine ring can be leveraged to enhance metabolic stability and fine-tune permeability and protein binding. However, as our comparative analysis suggests, even minor structural modifications can have a significant impact on the overall ADME profile. Therefore, a thorough in vitro ADME assessment, utilizing robust and validated protocols as detailed in this guide, is indispensable for the successful development of drug candidates containing this valuable heterocyclic motif. This systematic approach allows for the early identification of potential liabilities and guides the rational design of molecules with a higher probability of clinical success.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
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Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved from [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). ResearchGate. Retrieved from [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed. Retrieved from [Link]
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In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.). ResearchGate. Retrieved from [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved from [Link]
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A. Azetidines are useful scaffolds in a broad area of disciplines. B.... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. Retrieved from [Link]
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Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed. Retrieved from [Link]
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Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (2016). Taylor & Francis Online. Retrieved from [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved from [Link]
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Estimation of ADME Properties with Substructure Pattern Recognition. (2010). ACS Publications. Retrieved from [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Foreword: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 3-(ethylamino)azetidine-1-carboxylate. As a niche chemical intermediate, specific disposal protocols are not always readily published. Therefore, this guide is synthesized from the safety profiles of structurally analogous compounds, established principles of chemical hygiene, and the governing regulations set forth by federal bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This protocol is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the direct guidance of your Environmental Health & Safety (EHS) department.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound belongs to the family of nitrogen-containing heterocyclic compounds, which are common building blocks in pharmaceutical development.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this exact CAS number is not universally available, data from closely related azetidine derivatives provide a strong basis for a conservative risk assessment.
The primary hazards associated with analogous compounds include:
-
Acute Oral Toxicity: May be harmful or toxic if swallowed.[5][6]
-
Skin Corrosion/Irritation: Causes skin irritation upon direct contact.[5][6][7][8][9][10][11]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[5][6][7][8][9][10][11]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[5][7][8][9][10]
Causality: The azetidine ring, a strained four-membered heterocycle, and the amino group contribute to the compound's reactivity and potential biological activity. The Boc-protecting group is stable under many conditions but can be cleaved by strong acids, which must be considered when evaluating chemical compatibility for disposal. The primary operational risk is unintended exposure during handling and waste consolidation, leading to the health effects listed above. Therefore, all procedures must be designed to eliminate direct contact and aerosol generation.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is a self-validating system; it ensures both personal safety and the integrity of the disposal process. All handling of this compound, including for disposal, must be conducted in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13][14][15]
Engineering Controls:
-
Fume Hood: All transfers of the chemical, whether neat or in solution, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Safety Shower & Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in the immediate work area, as per OSHA guidelines.[16]
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE based on the identified hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact and irritation. Use proper glove removal technique to avoid cross-contamination.[17] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[9][10][17] |
| Skin/Body Protection | Flame-resistant laboratory coat. Closed-toe shoes. | Prevents incidental skin contact from spills. |
| Respiratory Protection | Not generally required if handled exclusively within a fume hood. | A government-approved respirator may be necessary for spill cleanup outside of a hood.[17] |
Step-by-Step Disposal Protocol
This protocol ensures waste is handled in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure (neat) compound, a dilute solution, or contaminated materials (e.g., paper towels, gloves).
-
Segregate Incompatibles: This compound should be considered a nitrogenous organic base. Do not mix this waste stream with:
-
Strong Acids: Can cause a vigorous acid-base reaction and cleavage of the Boc-protecting group.
-
Strong Oxidizing Agents: May lead to a hazardous, exothermic reaction.[18]
-
Reactive Metals.
-
-
Categorize as Hazardous Waste: Based on its irritant and potential toxicity properties, this chemical must be disposed of as regulated hazardous waste.[19][20] It is not suitable for drain or regular trash disposal.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use only approved, chemically compatible hazardous waste containers. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Acutely Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator or laboratory group.
-
Step 3: On-Site Accumulation
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[21]
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department.
-
Arrange for Pickup: The EHS department will arrange for the pickup of the waste by a licensed hazardous waste disposal contractor.
-
Manifesting: The disposal will be tracked using a Uniform Hazardous Waste Manifest, a legal document that tracks the waste from the generator to its final disposal site, ensuring compliance with EPA regulations.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final transport.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to protect personnel and then contain the spill.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and call your institution's emergency number.
-
Don PPE: For small spills inside a fume hood, the handler may clean it up if they are trained to do so. Don, at a minimum, the PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with a chemical absorbent pad or a universal spill absorbent (do not use combustible materials like paper towels for a liquid spill).
-
Clean Up: Carefully collect the absorbent material using non-sparking tools and place it in a designated waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials in the hazardous waste container.
-
Dispose of Waste: Label the spill cleanup debris as hazardous waste and dispose of it according to the protocol in Section 3.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
References
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National Center for Biotechnology Information. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]
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National Center for Biotechnology Information. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]
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MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]
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KISHIDA CHEMICAL CO., LTD. tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
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Mol-Instincts. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. [Link]
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Personal protective equipment for handling Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
A comprehensive operational and safety guide for laboratory professionals.
Senior Application Scientist, Laboratory Safety Division
This compound is a substituted azetidine derivative, a class of compounds recognized for their utility as building blocks in medicinal chemistry.[1][2] The strained four-membered azetidine ring, while more stable than aziridines, imparts unique reactivity that is valuable in synthesis but also necessitates careful handling to ensure personnel safety.[1][3] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar azetidine derivatives provides a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are consistently identified as:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Acute Toxicity: Some analogous compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of any aerosols, mists, or dust.
Table 1: Hazard Summary for this compound and Analogs
| Hazard Statement | Classification | Source Citation |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [4] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [4] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [4] |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [5][8][9] |
| H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled | Acute toxicity (Category 3) | [6][7] |
Personal Protective Equipment (PPE): The Final Barrier
The use of appropriate PPE is the last and most personal line of defense against chemical exposure.[10] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.
Primary Engineering Controls First
Before relying on PPE, engineering controls should be implemented to minimize exposure.[11]
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the standard and required engineering control for handling this and similar compounds.[11]
-
Safety Equipment: An operational safety shower and eye wash station must be readily accessible in the immediate work area.[11]
Mandatory PPE Ensemble
The following PPE is required for all procedures involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical safety goggles. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[12]
-
-
Skin and Body Protection:
-
Gloves: Compatible, chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals, but always check the manufacturer's compatibility data. Gloves must be inspected for tears or pinholes before each use.[11] Double-gloving is recommended, especially for extended operations.[13] Remove gloves using the proper technique to avoid skin contact with the outer surface.[11]
-
Laboratory Coat: A standard, buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[12]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
-
-
Respiratory Protection:
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization/Dust: In situations where ventilation is insufficient or there is a risk of generating dust or aerosols (e.g., during a spill cleanup outside of a fume hood), a NIOSH-approved respirator is necessary.[11][14] A surgical N-95 respirator can provide both respiratory and splash protection.[14]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Azetidine Derivatives.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary engineering controls are active and all required PPE is donned correctly.
-
Weighing: If weighing a solid form, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully within the fume hood to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][11]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
Final Disposal: All waste must be disposed of through a licensed chemical waste disposal facility, in accordance with all local, state, and federal regulations.[5][8]
The following diagram outlines the complete lifecycle from receipt to disposal.
Caption: Safe Handling and Disposal Lifecycle Diagram.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors, ensuring both scientific integrity and personal well-being.
References
-
PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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AKos Consulting & Solutions. (n.d.). tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
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Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. [Link]
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LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
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Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
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Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
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NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


